molecular formula C12H27NO B1219559 Capric dimethyl amine oxide CAS No. 2605-79-0

Capric dimethyl amine oxide

カタログ番号: B1219559
CAS番号: 2605-79-0
分子量: 201.35 g/mol
InChIキー: ZRKZFNZPJKEWPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Decylamine-N,N-dimethyl-N-oxide is a tertiary amine oxide that is the N-oxide of N,N-dimethyldecan-1-amine. It has a role as an environmental contaminant and a xenobiotic.

特性

IUPAC Name

N,N-dimethyldecan-1-amine oxide
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InChI

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZRKZFNZPJKEWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
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DSSTOX Substance ID

DTXSID7042190
Record name N,N-Dimethyldecylamine oxide
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Molecular Weight

201.35 g/mol
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Physical Description

Liquid
Record name 1-Decanamine, N,N-dimethyl-, N-oxide
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CAS No.

2605-79-0
Record name Decyldimethylamine oxide
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Record name Capric dimethyl amine oxide
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Record name Capric dimethyl amine oxide
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Record name 1-Decanamine, N,N-dimethyl-, N-oxide
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Record name N,N-Dimethyldecylamine oxide
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Record name N,N-dimethyldecylamine N-oxide
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Record name DECYLAMINE OXIDE
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Foundational & Exploratory

Capric dimethyl amine oxide critical micelle concentration determination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Determination of the Critical Micelle Concentration of Capric Dimethylamine Oxide

Introduction

Capric dimethylamine oxide, also known as N,N-dimethyldecan-1-amine oxide (DDAO), is a versatile amphoteric surfactant widely utilized in personal care, household, and industrial cleaning applications.[1][2] Its chemical structure consists of a 10-carbon hydrophobic alkyl chain (decyl group) and a hydrophilic dimethylamine oxide head group.[3] This amphiphilic nature allows it to reduce surface tension, act as a foam booster, and serve as an emulsifier and viscosity enhancer.[1][4]

A fundamental parameter for any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration above which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles.[5][6] Below the CMC, the surfactant primarily exists as monomers, which arrange themselves at interfaces, leading to a sharp decrease in the solution's surface tension.[6] Once the CMC is reached, the interface becomes saturated, and any additional surfactant molecules form micelles in the bulk of the solution.[5] At this point, physical properties of the solution, such as surface tension, conductivity, and turbidity, exhibit an abrupt change in their concentration dependence.[7][8]

Understanding the CMC of capric dimethylamine oxide is crucial for researchers and formulation scientists to optimize product performance, ensure stability, and control the surfactant's behavior in various applications. This guide provides a detailed overview of the primary experimental methodologies for determining the CMC of capric dimethylamine oxide, complete with protocols and data presentation guidelines.

The Principle of Micellization

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of the surfactant monomers disrupt the hydrogen bonding network of water molecules, which is energetically unfavorable. To minimize this disruption, the monomers aggregate in such a way that their hydrophobic tails are sequestered in the core of the structure, away from the water, while their hydrophilic head groups remain exposed to the aqueous phase. This spontaneous aggregation occurs at and above the critical micelle concentration.

MicelleFormation cluster_below_cmc Below CMC: Surfactant Monomers Dispersed cluster_above_cmc Above CMC: Micelle Formation m1 m2 m3 m4 m5 m6 m7 m8 a1 center->a1 a2 center->a2 a3 center->a3 a4 center->a4 a5 center->a5 a6 center->a6 a7 center->a7 a8 center->a8 m9 m10 m11 Below CMC Low Surfactant Concentration Above CMC High Surfactant Concentration Below CMC->Above CMC Increase Concentration

Figure 1: Logical relationship of micelle formation.

Experimental Methodologies for CMC Determination

Several direct and indirect techniques are available to measure the CMC of surfactants.[9] The most common methods rely on detecting the sharp change in a physical property of the surfactant solution as a function of its concentration.[10]

Surface Tension Method

This is a classic and widely used method for all types of surfactants.[7] It is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. This reduction continues until the surface is saturated, which occurs at the CMC. Above the CMC, the monomer concentration remains relatively constant, and thus the surface tension also remains constant.[5][6]

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of capric dimethylamine oxide in deionized water. From this stock, prepare a series of dilutions covering a concentration range both below and above the expected CMC.

  • Instrumentation: Use a tensiometer (employing methods like the Du Noüy ring or Wilhelmy plate) to measure the surface tension. For cationic or strongly adsorbing surfactants, a paper Wilhelmy plate may be necessary to avoid measurement artifacts.[11]

  • Measurement: Carefully measure the surface tension of each prepared solution, ensuring temperature is kept constant. Allow each measurement to equilibrate.

  • Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).[7] The resulting graph will show two linear regions with different slopes. The point where these two lines intersect corresponds to the CMC.[7][12]

SurfaceTensionWorkflow prep 1. Prepare Surfactant Solutions (Varying Concentrations) measure 2. Measure Surface Tension (γ) for each solution prep->measure plot 3. Plot γ vs. log(Concentration) measure->plot analyze 4. Identify Inflection Point in the plot plot->analyze cmc CMC Value analyze->cmc Inflection Point = CMC

Figure 2: Experimental workflow for the surface tension method.

Conductivity Method

The conductivity method is highly effective for ionic and zwitterionic surfactants like capric dimethylamine oxide.[7][9] It relies on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added.[8] Above the CMC, newly added surfactant forms micelles. Micelles are much larger and diffuse more slowly than monomers, making them less efficient charge carriers.[5] This leads to a decrease in the slope of the conductivity versus concentration plot.[7][13]

Experimental Protocol:

  • Solution Preparation: Prepare a series of aqueous solutions of capric dimethylamine oxide with increasing concentrations.

  • Instrumentation: Use a calibrated conductivity meter with a conductivity cell. Maintain a constant temperature for all measurements, as conductivity is temperature-dependent.[8]

  • Measurement: Measure the specific conductance (κ) of each solution.

  • Data Analysis: Plot the specific conductance (κ) as a function of the surfactant concentration (C). The plot will exhibit two linear portions with different slopes. The concentration at the intersection of these two lines is the CMC.[7][14]

ConductivityWorkflow prep 1. Prepare Surfactant Solutions (Varying Concentrations) measure 2. Measure Specific Conductance (κ) for each solution prep->measure plot 3. Plot κ vs. Concentration measure->plot analyze 4. Identify Break Point in the plot plot->analyze cmc CMC Value analyze->cmc Break Point = CMC

Figure 3: Experimental workflow for the conductivity method.

Fluorescence Spectroscopy Method

This is a highly sensitive method that uses a fluorescent probe (e.g., pyrene) to detect the formation of micelles.[7][15] The fluorescence properties of the probe change depending on the polarity of its microenvironment. Pyrene, for instance, is sparingly soluble in water (a polar environment) but readily partitions into the non-polar, hydrophobic core of a micelle.[7][16]

The emission spectrum of pyrene shows several peaks. The ratio of the intensity of the first peak (I1, ~373 nm) to the third peak (I3, ~384 nm) is sensitive to the local polarity.[17] In a polar environment like water, the I1/I3 ratio is high. When micelles form and pyrene moves into their hydrophobic core, the I1/I3 ratio decreases significantly.[18]

Experimental Protocol:

  • Solution Preparation: Prepare a series of capric dimethylamine oxide solutions. To each solution, add a very small, constant amount of a stock solution of the fluorescent probe (e.g., pyrene in acetone) to ensure the probe concentration is negligible and does not affect micellization.[15][16]

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Measurement: Excite the pyrene probe at a suitable wavelength (e.g., 336 nm) and record the emission spectrum (e.g., from 350 nm to 500 nm) for each sample.[17]

  • Data Analysis: From each spectrum, determine the fluorescence intensities of the first (I1) and third (I3) vibronic peaks. Plot the intensity ratio (I1/I3) against the surfactant concentration (or log C). The data will typically form a sigmoidal curve. The CMC is determined from the midpoint of the transition or the intersection of the tangents from the upper and lower plateaus of the curve.[7][18]

FluorescenceWorkflow prep 1. Prepare Surfactant Solutions with a constant amount of fluorescent probe measure 2. Measure Fluorescence Emission Spectrum for each solution prep->measure calculate 3. Calculate Intensity Ratio (e.g., I1/I3 for Pyrene) measure->calculate plot 4. Plot Intensity Ratio vs. Concentration calculate->plot analyze 5. Determine Midpoint of Sigmoidal Transition plot->analyze cmc CMC Value analyze->cmc Midpoint = CMC

Figure 4: Experimental workflow for the fluorescence spectroscopy method.

Data Presentation

Quantitative CMC data should be presented in a clear, tabular format, specifying the experimental conditions under which the values were obtained. The CMC is sensitive to factors like temperature, pressure, and the presence of electrolytes or other substances.[5][6]

Table 1: Critical Micelle Concentration (CMC) of Capric Dimethylamine Oxide

MethodTemperature (°C)MediumCMC (mM)Reference
Surface Tension25Deionized Water2.1Hypothetical
Conductivity25Deionized Water2.2Hypothetical
Fluorescence25Deionized Water2.0Hypothetical
Conductivity35Deionized Water2.5Hypothetical
Surface Tension250.1 M NaCl0.8Hypothetical

Note: The values presented are for illustrative purposes. Actual experimental values may vary.

Conclusion

The determination of the critical micelle concentration is a critical step in characterizing the physicochemical properties of capric dimethylamine oxide. The choice of method depends on the nature of the surfactant and the available instrumentation. The surface tension method is universally applicable, while the conductivity method is excellent for zwitterionic surfactants like DDAO. Fluorescence spectroscopy offers the highest sensitivity, especially for systems with very low CMC values.[15][19] By employing these detailed protocols, researchers and scientists can accurately and reliably determine the CMC, enabling the effective formulation and application of this important surfactant in drug development and other scientific fields.

References

A Deep Dive into the Physicochemical Behavior of N,N-Dimethyldecylamine N-oxide (DDAO) in Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyldecylamine N-oxide (DDAO), a nonionic to zwitterionic surfactant, is a versatile molecule with wide-ranging applications in research and industry. Its amphiphilic nature, characterized by a hydrophilic amine oxide headgroup and a hydrophobic decyl tail, drives its self-assembly in aqueous solutions to form micelles. This behavior is pivotal to its function as a solubilizing agent for membrane proteins, a component in detergent formulations, and a vehicle in drug delivery systems.[1][2] Understanding the physicochemical properties of DDAO in aqueous solution is paramount for optimizing its performance in these applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of DDAO, including its critical micelle concentration (CMC), micellar aggregation number, and surface activity. Detailed experimental protocols for characterizing these properties are presented, along with visualizations of key processes to facilitate a deeper understanding.

Quantitative Physicochemical Properties of DDAO

The behavior of DDAO in aqueous solution is dictated by several key parameters that are influenced by environmental conditions such as temperature, pH, and ionic strength. The following tables summarize the critical quantitative data for DDAO.

ParameterValueConditionsReference(s)
Molecular Formula C₁₂H₂₇NO-[1]
Molecular Weight 201.35 g/mol -[1]
Solubility in Water Highly soluble (approx. 410 g/L for similar amine oxides)pH-dependent[3]
Melting Point 70 - 73 °C-[4]

Table 1: General Properties of N,N-Dimethyldecylamine N-oxide

ParameterValueMethod of DeterminationReference(s)
Critical Micelle Concentration (CMC) 1-2 mMSurface Tensiometry, Fluorescence Spectroscopy[5]
Aggregation Number (Nagg) ~77Time-Resolved Fluorescence Quenching[6]
Micelle Shape Prolate EllipsoidalSmall-Angle Neutron Scattering (SANS)[7]

Table 2: Micellar Properties of DDAO in Aqueous Solution

Experimental Protocols for Characterization

Accurate characterization of the physicochemical properties of DDAO is essential for its effective application. The following sections detail the experimental methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which DDAO monomers in an aqueous solution begin to self-assemble into micelles. This transition is accompanied by abrupt changes in various physical properties of the solution.

Principle: Below the CMC, the surface tension of a surfactant solution decreases with increasing concentration as monomers accumulate at the air-water interface. Above the CMC, the surface becomes saturated, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[8]

Protocol:

  • Preparation of DDAO Solutions: Prepare a series of DDAO solutions in deionized water with concentrations spanning a range below and above the expected CMC (e.g., 0.1 mM to 10 mM).

  • Instrumentation: Utilize a surface tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method.

  • Measurement:

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each DDAO solution, starting from the lowest concentration.

    • Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming) and rinsed with deionized water between each measurement to prevent cross-contamination.

  • Data Analysis:

    • Plot the measured surface tension (in mN/m) as a function of the logarithm of the DDAO concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

Principle: The fluorescent probe pyrene exhibits a high sensitivity to the polarity of its microenvironment. In aqueous solution, pyrene has a characteristic emission spectrum with several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio, is indicative of the surrounding polarity. In the polar aqueous environment, the I₁/I₃ ratio is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core, resulting in a significant decrease in the I₁/I₃ ratio. The CMC is determined by plotting the I₁/I₃ ratio against the surfactant concentration.[9][10]

Protocol:

  • Stock Solutions:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

    • Prepare a stock solution of DDAO in deionized water at a concentration well above its CMC (e.g., 50 mM).

  • Sample Preparation:

    • To a series of volumetric flasks, add a small, constant aliquot of the pyrene stock solution.

    • Evaporate the solvent completely, leaving a thin film of pyrene.

    • Add varying amounts of the DDAO stock solution and dilute with deionized water to the final volume to create a range of DDAO concentrations. The final pyrene concentration should be very low (e.g., 10⁻⁶ to 10⁻⁷ M) to avoid excimer formation.[9]

  • Fluorescence Measurement:

    • Use a spectrofluorometer to record the emission spectra of each sample.

    • Set the excitation wavelength to approximately 335 nm.

    • Record the emission spectrum from approximately 350 nm to 450 nm.

    • Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each DDAO concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the DDAO concentration.

    • The data will typically form a sigmoidal curve. The CMC is often taken as the concentration at the inflection point of this curve.[11]

Determination of Micelle Aggregation Number and Shape

The aggregation number is the average number of DDAO monomers that constitute a single micelle. This, along with the shape of the micelle, can be determined using light scattering techniques.

Principle: SLS measures the time-averaged intensity of light scattered by molecules in solution. The intensity of scattered light is proportional to the molar mass and concentration of the scattering particles. By measuring the scattered light at various angles and concentrations, one can determine the weight-average molar mass of the micelles, and from this, the aggregation number can be calculated.[12]

Protocol:

  • Sample Preparation: Prepare a series of DDAO solutions at concentrations above the CMC in a suitable buffer. The solutions should be filtered through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other particulates.

  • Instrumentation: Use a static light scattering instrument equipped with a laser light source and a detector that can measure scattered light at multiple angles.

  • Measurement:

    • Measure the scattering intensity for each concentration at various angles (e.g., 30° to 150°).

    • The refractive index increment (dn/dc) of the DDAO solution must be determined separately using a differential refractometer.

  • Data Analysis:

    • A Zimm plot is typically used to analyze the data. This plot extrapolates the scattering data to zero angle and zero concentration.[12]

    • The weight-average molar mass (Mw) of the micelles is determined from the intercept of the Zimm plot.

    • The aggregation number (Nagg) is calculated by dividing the molar mass of the micelle by the molar mass of a single DDAO monomer.

Principle: SANS is a powerful technique for determining the size, shape, and internal structure of micelles. It involves scattering a beam of neutrons off the sample and measuring the scattering pattern at small angles. By analyzing the scattering data, detailed information about the micellar structure can be obtained.

Protocol:

  • Sample Preparation: DDAO solutions are typically prepared in deuterium oxide (D₂O) to enhance the scattering contrast between the micelles and the solvent.

  • Instrumentation: The experiment is performed at a dedicated SANS instrument at a neutron source facility.

  • Measurement: The sample is placed in a quartz cuvette and exposed to a monochromatic neutron beam. The scattered neutrons are detected by a 2D detector.

  • Data Analysis:

    • The 2D scattering data is radially averaged to obtain a 1D scattering curve of intensity (I) versus the scattering vector (q).

    • The scattering data is then fitted to a mathematical model that describes the shape of the micelles. For DDAO, a prolate ellipsoidal form factor is often used.[7]

    • The fitting procedure yields parameters such as the semi-major and semi-minor axes of the ellipsoid, from which the volume and aggregation number of the micelles can be calculated.

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the micellization process and a typical experimental workflow for CMC determination.

MicellizationProcess cluster_monomers Below CMC cluster_micelle Above CMC M1 Monomer Micelle Micelle M1->Micelle Self-Assembly M2 Monomer M2->Micelle M3 Monomer M3->Micelle M4 Monomer M4->Micelle

Caption: DDAO monomer self-assembly into a micelle above the CMC.

CMC_Determination_Workflow prep Prepare DDAO Solutions (Varying Concentrations) measure Measure Physical Property (e.g., Surface Tension) prep->measure plot Plot Property vs. log(Concentration) measure->plot analyze Identify Inflection Point (CMC) plot->analyze

Caption: Workflow for CMC determination via physical property measurement.

Phase Behavior of DDAO in Aqueous Solution

The phase behavior of DDAO in water is complex, exhibiting multiple stable phases at room temperature as a function of concentration. These phases include a fluid isotropic phase at low DDAO concentrations, a middle phase, a viscous isotropic phase, a neat phase, and a crystalline phase at very high concentrations.[11] The study of this phase behavior is crucial for understanding and controlling the properties of DDAO formulations.

Experimental Approach for Phase Diagram Determination: A common method for determining the phase diagram of a surfactant-water system involves preparing a series of samples with varying surfactant concentrations. These samples are then analyzed using techniques such as:

  • Polarized Light Microscopy: To identify anisotropic liquid crystalline phases (e.g., hexagonal, lamellar) which appear birefringent.

  • Small-Angle X-ray Scattering (SAXS) or SANS: To determine the structure of the different phases.

  • Differential Scanning Calorimetry (DSC): To identify phase transition temperatures.

By systematically analyzing the samples across a range of temperatures and concentrations, a detailed phase diagram can be constructed.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of N,N-Dimethyldecylamine N-oxide in aqueous solution. The quantitative data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for researchers, scientists, and drug development professionals working with this versatile surfactant. A thorough understanding and precise measurement of these properties are fundamental to harnessing the full potential of DDAO in a wide array of scientific and industrial applications.

References

An In-depth Technical Guide on the Mechanism of Action of Capric Dimethyl Amine Oxide on Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Capric Dimethyl Amine Oxide (C10DAO), a non-ionic/cationic surfactant, on lipid bilayers. This document synthesizes key findings from biophysical studies, presents quantitative data on its effects, outlines detailed experimental protocols for investigation, and provides visualizations of the interaction pathways and experimental workflows.

Core Mechanism of Action

This compound (decyl dimethylamine oxide) is an amphiphilic molecule with a hydrophilic dimethyl amine oxide head group and a hydrophobic 10-carbon alkyl tail. Its interaction with lipid bilayers is primarily driven by its surfactant properties, leading to the disruption of membrane integrity. The mechanism can be delineated into several key stages:

  • Intercalation: Individual C10DAO molecules insert into the lipid bilayer. The hydrophobic tail partitions into the acyl chain core of the membrane, while the polar head group resides near the lipid head groups at the bilayer-water interface.

  • Membrane Perturbation: The presence of C10DAO molecules within the bilayer disrupts the ordered packing of the phospholipid molecules. This leads to an increase in the fluidity and a decrease in the thickness of the membrane.

  • Pore Formation and Permeabilization: As the concentration of C10DAO in the membrane increases, the perturbation becomes more significant, leading to the formation of transient pores or defects in the bilayer. This increases the permeability of the membrane to water and other small molecules.

  • Micellar Solubilization: At and above its critical micelle concentration (CMC), C10DAO molecules aggregate to form micelles. These micelles can then solubilize the lipid bilayer, leading to the complete disruption of the membrane structure and eventual cell lysis. This is a key aspect of its antimicrobial activity.[1]

The effectiveness of this disruptive action is dependent on the concentration of C10DAO and the composition of the lipid bilayer.

Quantitative Data on Lipid Bilayer Perturbation

The interaction of this compound with lipid bilayers has been quantified using various biophysical techniques. The following tables summarize the key findings on the structural changes induced by C10DAO in model lipid membranes.

Table 1: Effect of this compound (C10NO) on the Structural Parameters of Egg Yolk Phosphatidylcholine (EYPC) Bilayers

ParameterMolar Ratio (C10NO:EYPC)Change per Molar RatioReference
Bilayer Thickness (dL)Up to 1:1-0.836 ± 0.046 nm[2]
Lipid Surface Area (SL)Up to 1:10.405 ± 0.018 nm2[2]
Peak-to-Peak Distance (dPP)Up to 1:1-0.573 ± 0.021 nm[2]

Data obtained from small-angle X-ray diffraction (SAXD) studies.

Table 2: Effect of a Homologous Series of N-Alkyl-N,N-Dimethylamine-N-Oxides on the Hydrocarbon Region Thickness of Dioleoylphosphatidylcholine (DOPC) Bilayers

Amine Oxide (CnNO)Slope of Hydrocarbon Thickness Change (Å per molar ratio)Reference
C12NO-0.604 ± 0.015[1]
C14NO-0.279 ± 0.031[1]
C16NO-0.0865 ± 0.070[1]
C18NO-0.040 ± 0.022[1]

Data from Small-Angle Neutron Scattering (SANS) studies. Note: While data for C10NO was not explicitly provided in this study, the trend indicates that shorter alkyl chains cause a more pronounced decrease in bilayer thickness.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.

Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

SAXS and SANS are powerful techniques to determine the structural parameters of lipid bilayers, such as thickness and area per lipid, in the presence of surfactants.

Methodology:

  • Vesicle Preparation:

    • Prepare a lipid film of a known composition (e.g., Egg Yolk Phosphatidylcholine - EYPC or Dioleoylphosphatidylcholine - DOPC) by dissolving the lipid in an organic solvent (e.g., chloroform/methanol) and then evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation.

    • Hydrate the lipid film with a buffer solution (e.g., PBS) containing the desired concentration of this compound.

    • Create unilamellar vesicles (ULVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • SAXS/SANS Measurement:

    • Place the vesicle suspension in a temperature-controlled sample holder.

    • Acquire scattering data over a range of scattering vectors (q).

    • For SANS, utilize contrast variation by preparing samples in different H2O/D2O mixtures to highlight different parts of the lipid-surfactant system.

  • Data Analysis:

    • Model the scattering data using appropriate form factors for unilamellar vesicles.

    • Fit the model to the experimental data to extract structural parameters such as the bilayer thickness, the thickness of the hydrocarbon core and headgroup regions, and the area per lipid molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the location, orientation, and dynamics of both the surfactant and the lipid molecules within the bilayer.

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition with varying molar ratios of this compound.

    • For solid-state NMR, the sample is typically hydrated to a specific water content and packed into an NMR rotor.

  • NMR Experiments:

    • 31P NMR: To probe changes in the lipid headgroup environment and bilayer phase.

    • 2H NMR: Using deuterated lipids to determine the acyl chain order parameters (SCD), which reflect membrane fluidity. A decrease in SCD indicates increased fluidity.

    • 1H Magic Angle Spinning (MAS) NMR: To obtain high-resolution spectra and study the proximity of surfactant and lipid protons through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), revealing the location of the surfactant within the bilayer.

  • Data Analysis:

    • Analyze the changes in chemical shifts, line shapes, and relaxation times to infer changes in the molecular environment and dynamics.

    • Calculate order parameters from the quadrupolar splittings in 2H NMR spectra.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic or coarse-grained view of the interaction between this compound and the lipid bilayer, offering insights into the dynamic processes of intercalation and membrane disruption.

Methodology:

  • System Setup:

    • Build a model of a hydrated lipid bilayer (e.g., DPPC or POPC) using a molecular modeling software package (e.g., GROMACS, CHARMM).

    • Introduce this compound molecules into the simulation box, either randomly in the water phase or pre-inserted into the bilayer.

    • Solvate the system with water and add ions to neutralize the system and mimic physiological ionic strength.

  • Simulation Protocol:

    • Energy minimize the system to remove steric clashes.

    • Perform a series of equilibration runs with position restraints on the lipids and surfactant to allow the solvent to equilibrate.

    • Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) under constant temperature and pressure (NPT ensemble).

  • Data Analysis:

    • Analyze the trajectory to calculate structural and dynamic properties, including:

      • Area per lipid and bilayer thickness.

      • Density profiles of different components across the bilayer.

      • Order parameters of the lipid acyl chains.

      • Radial distribution functions to analyze the proximity of surfactant and lipid atoms.

      • Mean squared displacement to calculate the lateral diffusion of lipids and surfactant.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

G Mechanism of this compound Action on a Lipid Bilayer cluster_0 Lipid Bilayer cluster_1 C10DAO Monomers cluster_2 Perturbed Bilayer cluster_3 Pore Formation cluster_4 Micellar Solubilization Bilayer Bilayer Intercalated Intercalated Bilayer->Intercalated Intercalation Monomer Monomer Monomer->Intercalated Pores Pores Intercalated->Pores Increased Concentration Solubilization Solubilization Pores->Solubilization Above CMC

Caption: Interaction of this compound with a lipid bilayer.

G Experimental Workflow for Studying Surfactant-Lipid Interactions cluster_methods Characterization Techniques Start Start Vesicle_Preparation Vesicle Preparation (Lipid Film Hydration & Extrusion) Start->Vesicle_Preparation Characterization Biophysical Characterization Vesicle_Preparation->Characterization SAXS_SANS SAXS/SANS NMR NMR Spectroscopy MD_Simulations MD Simulations Data_Analysis Data Analysis & Modeling End Mechanism Elucidation Data_Analysis->End SAXS_SANS->Data_Analysis Scattering Profiles NMR->Data_Analysis Spectra & Relaxation Data MD_Simulations->Data_Analysis Trajectories

Caption: A typical experimental workflow for investigating surfactant-lipid interactions.

References

Synthesis and Purification of High-Purity Decyl Dimethyl Amine Oxide: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of high-purity decyl dimethyl amine oxide (DDAO) for laboratory use. DDAO is a zwitterionic surfactant with applications in biochemistry and drug delivery. This document outlines the chemical synthesis, purification protocols, and analytical methods for quality control.

Synthesis of Decyl Dimethyl Amine Oxide

The synthesis of decyl dimethyl amine oxide is achieved through the oxidation of decyl dimethyl amine. The most common and environmentally friendly oxidizing agent for this reaction is hydrogen peroxide (H₂O₂). The reaction proceeds as a nucleophilic attack of the amine nitrogen on the oxygen of hydrogen peroxide.

Reaction Principle

The tertiary amine, decyl dimethyl amine, acts as a nucleophile, attacking one of the oxygen atoms of hydrogen peroxide. This results in the formation of an N-O bond and the departure of a water molecule, yielding the desired amine oxide.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis involves the direct oxidation of decyl dimethyl amine with hydrogen peroxide.

Materials:

  • Decyl dimethyl amine (reagent grade, >98%)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, add decyl dimethyl amine.

  • If desired, a co-solvent like ethanol can be added to aid in solubility and temperature control.

  • Begin stirring the amine.

  • Slowly add a stoichiometric excess (typically 1.1 to 1.2 molar equivalents) of 30% hydrogen peroxide to the reaction mixture using a dropping funnel. The addition should be done dropwise to control the exothermic nature of the reaction.

  • After the addition is complete, heat the reaction mixture to a controlled temperature, typically between 50-70°C.[1]

  • Maintain the reaction at this temperature for several hours (e.g., 2-4 hours) with continuous stirring.[1]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by titrating for the disappearance of the tertiary amine.[1]

Safety Precautions:

  • Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Perform the reaction in a well-ventilated fume hood.

Purification of Decyl Dimethyl Amine Oxide

Purification is critical to remove unreacted starting materials, excess hydrogen peroxide, and any potential side products.

Purification Protocol

A combination of techniques is often employed to achieve high purity.

Materials:

  • Crude decyl dimethyl amine oxide solution

  • Manganese dioxide (for peroxide quenching)

  • Activated carbon (for color removal)

  • Diethyl ether or acetone (for precipitation/crystallization)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven or desiccator

Procedure:

  • Quenching Excess Peroxide: Cool the reaction mixture to room temperature. Cautiously add a small amount of manganese dioxide to decompose any remaining hydrogen peroxide. The decomposition is evident by the cessation of gas evolution (oxygen).

  • Decolorization: If the solution is colored, add a small amount of activated carbon and stir for 30-60 minutes at room temperature.

  • Filtration: Filter the mixture to remove the manganese dioxide and activated carbon.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove water and any co-solvent. This will yield a viscous liquid or a semi-solid crude product.

  • Crystallization/Precipitation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol).

    • Slowly add a non-polar solvent in which the amine oxide is insoluble, such as cold diethyl ether or acetone, with vigorous stirring to induce precipitation or crystallization.

    • Cool the mixture in an ice bath to maximize the yield of the purified product.

  • Isolation and Drying: Collect the purified solid by vacuum filtration and wash it with a small amount of the cold non-polar solvent. Dry the product under vacuum to remove residual solvents. Due to the hygroscopic nature of amine oxides, it is important to minimize exposure to atmospheric moisture during and after drying.[2]

Quality Control and Data Presentation

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical Methods
  • Titration: A two-phase titration or potentiometric titration can be used to determine the percentage of amine oxide and unreacted tertiary amine.[1][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for determining the purity of the final product and quantifying any impurities. A purity of ≥ 99% is often achievable.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the decyl dimethyl amine oxide.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic N-O stretching vibration of the amine oxide.

Data Summary

The following table summarizes key quantitative data for a typical laboratory synthesis of decyl dimethyl amine oxide.

ParameterValue
Reactants
Decyl Dimethyl Amine1 mole equivalent
Hydrogen Peroxide (30%)1.1 - 1.2 mole equivalents
Reaction Conditions
Temperature50 - 70 °C
Reaction Time2 - 4 hours
Yield and Purity
Crude Yield> 90%
Purity Before Purification85 - 90%
Purity After Purification≥ 99%

Visualizations

Chemical Reaction Pathway

reaction_pathway reactant1 Decyl Dimethyl Amine (C10H21N(CH3)2) reagents Oxidation reactant1->reagents reactant2 Hydrogen Peroxide (H2O2) reactant2->reagents product Decyl Dimethyl Amine Oxide (C10H21N(CH3)2O) byproduct Water (H2O) reagents->product reagents->byproduct experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1. Mix Decyl Dimethyl Amine and optional solvent add_h2o2 2. Add Hydrogen Peroxide start->add_h2o2 react 3. Heat and Stir (50-70°C, 2-4h) add_h2o2->react monitor 4. Monitor Reaction react->monitor quench 5. Quench Excess H2O2 (MnO2) monitor->quench decolorize 6. Decolorize (Activated Carbon) quench->decolorize filter1 7. Filter decolorize->filter1 concentrate 8. Concentrate (Rotary Evaporator) filter1->concentrate precipitate 9. Precipitate/Crystallize (e.g., with Diethyl Ether) concentrate->precipitate filter2 10. Isolate and Wash precipitate->filter2 dry 11. Dry Under Vacuum filter2->dry analysis 12. Purity and Structural Analysis (HPLC, Titration, NMR) dry->analysis

References

The Zwitterionic Chameleon: A Technical Guide to the pH-Dependent Nature of Capric Dimethylamine Oxide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Capric dimethyl amine oxide, also known as decyldimethylamine oxide (C10DAO), is a versatile amphoteric surfactant with a growing portfolio of applications in pharmaceutical and biotechnological research. Its unique pH-responsive nature, transitioning between cationic and zwitterionic/non-ionic states, makes it a molecule of significant interest for advanced drug delivery systems and formulations. This technical guide provides a comprehensive overview of the zwitterionic properties of this compound at varying pH levels, supported by quantitative data, detailed experimental protocols, and conceptual visualizations.

The Dual Personality: Understanding the Zwitterionic Nature of Capric Dimethylamine Oxide

This compound possesses a polar head group containing both a positively charged nitrogen atom and a negatively charged oxygen atom, coexisting in a delicate balance that is dictated by the surrounding pH.[1][2] This dual-charge characteristic defines its zwitterionic nature. The nitrogen atom is part of a tertiary amine oxide functional group, and its protonation state is the key to the molecule's pH-dependent behavior.

At acidic pH values (typically below its pKa of approximately 4-5), the oxygen atom of the amine oxide group readily accepts a proton, resulting in a net positive charge on the head group.[3] In this state, the molecule behaves as a cationic surfactant. As the pH increases into the neutral and alkaline ranges, the proton dissociates, and the molecule exists in its zwitterionic form, where the positive charge on the nitrogen and the negative charge on the oxygen balance each other, rendering the molecule effectively non-ionic in its overall behavior.[3] This transition is a critical attribute for its application in stimuli-responsive formulations.

Quantitative Analysis of pH-Dependent Properties

The transition between cationic and zwitterionic states profoundly influences the physicochemical properties of this compound in aqueous solutions. Key parameters such as zeta potential, critical micelle concentration (CMC), and surface tension are all highly dependent on the pH.

Data Presentation

Table 1: Zeta Potential of Decyldimethylamine Oxide (C10DAO) Emulsion Droplets at Various pH Values

pHZeta Potential (mV)Predominant Form
< 4PositiveCationic
4-8Positive (decreasing with increasing pH)Mixed Cationic/Zwitterionic
> 8Approaching NeutralZwitterionic/Non-ionic

Data adapted from a study on emulsion droplets stabilized by phosphatidylcholine with decyldimethylamine oxide as an additive. The exact values are dependent on the specific formulation and ionic strength of the solution.[1]

Table 2: pH-Dependent Properties of Dodecyldimethylamine Oxide (C12DAO) - A Homologous Surfactant

pHCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Predominant Form
2~1.3~30Cationic
5~0.87~28Mixed Cationic/Zwitterionic
10~1.1~32Zwitterionic/Non-ionic

This data for the C12 homolog, DDAO, illustrates the general trend expected for C10DAO, where the CMC is lowest near the pKa due to reduced electrostatic repulsion between the head groups, facilitating micelle formation.

Visualizing the pH-Dependent Transition and Application in Drug Delivery

The ability of this compound to switch its charge based on pH can be harnessed for sophisticated drug delivery applications, such as in the formulation of pH-sensitive liposomes for targeted drug release in acidic microenvironments, like those found in tumors or endosomes.

Diagram 1: pH-Dependent Equilibrium of Capric Dimethylamine Oxide

Caption: pH-driven equilibrium of this compound.

Diagram 2: Workflow for pH-Triggered Drug Release from a C10DAO-Containing Liposome

cluster_0 Physiological pH (7.4) cluster_1 Acidic Microenvironment (e.g., Tumor, pH < 6.5) A Liposome with C10DAO B Stable Drug Encapsulation A->B Zwitterionic C10DAO (Neutral Headgroup) C C10DAO Protonation B->C pH Decrease D Liposome Destabilization C->D Cationic C10DAO (Positive Headgroup) E Drug Release D->E

Caption: pH-sensitive drug release from a C10DAO liposome.

Experimental Protocols

To aid researchers in their investigations, this section outlines the methodologies for key experiments used to characterize the zwitterionic nature of this compound.

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Solution Preparation: Prepare a standard aqueous solution of this compound of known concentration (e.g., 10 mM). To maintain a constant ionic strength, a background electrolyte such as 0.1 M NaCl should be used.

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a magnetic stirrer. The titrant will be a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure:

    • Place a known volume of the this compound solution in a beaker and start gentle stirring.

    • Record the initial pH of the solution.

    • Add small, precise increments of the HCl titrant.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH drops significantly and then plateaus, indicating the complete protonation of the amine oxide.

  • Data Analysis:

    • Plot the measured pH values against the volume of HCl added.

    • The pKa corresponds to the pH at the half-equivalence point, where half of the amine oxide molecules are protonated. This point can be identified as the inflection point of the titration curve or by finding the pH at which the volume of added acid is half of that required to reach the equivalence point.

Zeta Potential Measurement

Objective: To measure the surface charge of this compound micelles or stabilized emulsion droplets as a function of pH.

Methodology:

  • Sample Preparation: Prepare a series of dilute dispersions of this compound in deionized water at various pH values (e.g., from pH 3 to pH 10). The pH can be adjusted using dilute HCl or NaOH. The concentration of the surfactant should be above its CMC to ensure the presence of micelles.

  • Instrumentation: Use a Zetasizer or a similar instrument that measures electrophoretic mobility based on laser Doppler velocimetry.[4]

  • Measurement Procedure:

    • Rinse the measurement cell thoroughly with deionized water and then with the sample to be measured.

    • Fill the cell with the sample, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow the sample to equilibrate to the set temperature (typically 25°C).

    • Perform the measurement according to the instrument's protocol. The instrument applies an electric field and measures the velocity of the particles, from which it calculates the electrophoretic mobility and then the zeta potential using the Helmholtz-Smoluchowski equation.

  • Data Analysis:

    • Record the zeta potential for each pH value.

    • Plot the zeta potential as a function of pH to visualize the change in surface charge. The isoelectric point (IEP) is the pH at which the zeta potential is zero.

Surface Tension Measurement for CMC Determination

Objective: To determine the critical micelle concentration (CMC) of this compound at different pH values.

Methodology:

  • Solution Preparation: For each desired pH, prepare a series of solutions of this compound with varying concentrations, spanning a range from well below to well above the expected CMC. Use a buffer system or adjust the pH of each solution with dilute acid or base to maintain a constant pH.

  • Instrumentation: Use a tensiometer employing the Du Noüy ring or Wilhelmy plate method.

  • Measurement Procedure:

    • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

    • Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated to minimize contamination.

    • Ensure the ring or plate is thoroughly cleaned between measurements.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of this curve.

    • Repeat this procedure for each pH to determine the pH-dependence of the CMC.

Conclusion

This compound's zwitterionic nature and its pH-responsive behavior present a compelling platform for innovation in drug formulation and delivery. By understanding and quantifying the changes in its physicochemical properties with varying pH, researchers and drug development professionals can design more intelligent and effective therapeutic systems. The experimental protocols provided herein offer a practical guide for the characterization of this and similar amphoteric surfactants, paving the way for their rational application in advanced pharmaceutical technologies.

References

Navigating the Solution: A Technical Guide to the Solubility of Capric Dimethylamine Oxide in Common Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of capric dimethylamine oxide, a versatile amphoteric surfactant, in aqueous solutions and common biological buffers. Understanding the solubility parameters of this non-ionic surfactant is critical for its effective application in drug formulation, protein chemistry, and various biochemical assays where maintaining specific pH and ionic strength is paramount.

Introduction to Capric Dimethylamine Oxide

Capric dimethylamine oxide, also known as decyl dimethylamine oxide (DDAO), is a highly polar molecule with a hydrophilic N-oxide head group and a 10-carbon hydrophobic alkyl chain. This amphiphilic nature drives its self-assembly into micelles in aqueous solutions and makes it an effective solubilizing agent for hydrophobic compounds. Its behavior as a surfactant is pH-dependent; it is cationic in acidic conditions and non-ionic in neutral and alkaline environments. This characteristic, coupled with its general stability, makes it a valuable tool in biological research.

Solubility Profile of Capric Dimethylamine Oxide

General Aqueous Solubility

The solubility of capric dimethylamine oxide in pure water is substantial. One technical data sheet specifies a solubility of ≥30% (w/v) in water at 20°C [1]. Another source, referring to amine oxides with an average chain length of 12.6, indicates a water solubility of approximately 410 g/L [2]. This high solubility is attributed to the polarity of the amine oxide headgroup.

Solubility in Biological Buffers

Direct, quantitative comparisons of capric dimethylamine oxide's solubility limits in PBS, TRIS, and HEPES buffers are not extensively documented in peer-reviewed journals or technical data sheets. However, given its high aqueous solubility, it is anticipated to be readily soluble in these buffers at concentrations typically used in biological experiments.

It is important to note that the solubility of surfactants can be influenced by the ionic strength and pH of the buffer system. For instance, the solubility of a related compound, lauryldimethylamine oxide (LDAO), in PBS (pH 7.2) has been reported to be approximately 0.1 mg/mL[3]. This value appears unusually low for a generally water-soluble surfactant and may be specific to the experimental conditions or the purity of the compound used. Therefore, empirical determination of the solubility limit for capric dimethylamine oxide in the specific buffer and conditions of interest is strongly recommended.

The following table summarizes the available and inferred solubility information:

Solvent/Buffer SystemReported/Inferred SolubilityTemperature (°C)pHNotes
Water ≥ 30% (w/v)20NeutralHigh solubility is consistently reported.
Phosphate-Buffered Saline (PBS) Expected to be high; empirical verification needed.Room Temp.~7.4Ionic strength may influence solubility.
Tris Buffer Expected to be high; empirical verification needed.Room Temp.~7.0-9.0Generally compatible with non-ionic surfactants.
HEPES Buffer Expected to be high; empirical verification needed.Room Temp.~6.8-8.2A zwitterionic buffer, generally well-tolerated.

Experimental Protocol for Determining Solubility

To ascertain the precise solubility of capric dimethylamine oxide in a specific biological buffer, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility limit.

Materials
  • Capric dimethylamine oxide (high purity)

  • Biological buffer of interest (e.g., PBS, TRIS, HEPES), pre-filtered through a 0.22 µm filter

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Spectrophotometer or other suitable analytical instrument for quantification

Procedure
  • Preparation of Stock Solutions: Prepare a series of concentrations of capric dimethylamine oxide in the desired biological buffer. Start with a concentration well above the expected solubility and perform serial dilutions.

  • Equilibration: Add an excess amount of capric dimethylamine oxide to a known volume of the buffer in a series of sealed vials.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. An overhead shaker is recommended to prevent stratification[4].

  • Phase Separation: Centrifuge the vials at high speed to pellet any undissolved surfactant.

  • Sample Collection: Carefully collect the supernatant, ensuring no particulate matter is transferred.

  • Quantification: Determine the concentration of the dissolved capric dimethylamine oxide in the supernatant using a suitable analytical technique. Potentiometric titration is a common method for quantifying amine oxide surfactants[5][6].

  • Data Analysis: The highest concentration at which the surfactant remains fully dissolved represents the solubility limit under the tested conditions.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

G Workflow for Determining Surfactant Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_surfactant Weigh excess capric dimethylamine oxide mix Combine surfactant and buffer in vials prep_surfactant->mix prep_buffer Prepare filtered biological buffer prep_buffer->mix agitate Agitate at constant temperature for 24-48h mix->agitate centrifuge Centrifuge to pellet undissolved surfactant agitate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant quantify Quantify surfactant concentration supernatant->quantify result Determine solubility limit quantify->result

Caption: A flowchart illustrating the key steps in the experimental determination of capric dimethylamine oxide solubility.

Conclusion

Capric dimethylamine oxide is a valuable surfactant for researchers in the life sciences due to its high aqueous solubility and compatibility with many biological systems. While specific quantitative data on its solubility in common biological buffers like PBS, TRIS, and HEPES is limited, its properties strongly suggest high solubility. For applications requiring precise concentrations, the provided experimental protocol offers a robust framework for determining its solubility limits under specific experimental conditions. This empirical approach will ensure the accurate and effective use of capric dimethylamine oxide in drug development and other research applications.

References

Spectroscopic Characterization of Capric Dimethylamine Oxide (CDAO) Micelles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Capric dimethylamine oxide (CDAO), systematically named N,N-dimethyldecan-1-amine oxide, is a versatile amphoteric surfactant widely utilized in personal care products, household cleaners, and various industrial applications.[1][2] Its molecular structure consists of a hydrophobic 10-carbon decyl chain and a hydrophilic dimethylamine oxide headgroup. This amphiphilic nature drives the self-assembly of CDAO monomers into organized colloidal structures known as micelles in aqueous solutions above a certain concentration, the critical micelle concentration (CMC). The characterization of these micelles is paramount for understanding their behavior and optimizing their performance in diverse applications, including drug delivery systems. This guide provides a comprehensive overview of the key spectroscopic techniques employed for the detailed characterization of CDAO micelles, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of CDAO

CDAO is a zwitterionic surfactant, with its N-oxide group capable of forming a resonance structure, which contributes to its solubility in polar solvents.[3] The balance between its hydrophobic decyl chain and its polar headgroup is crucial for the formation of stable micelles.[3]

PropertyValueReference
Molecular Formula C₁₂H₂₇NO[3]
Molar Mass 201.35 g/mol [3][4]
CAS Number 2605-79-0[3]
Appearance (30°C) Colorless to light yellow clear liquid[1]
pH (10% aqueous) 5-9[1]

I. Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of a surfactant, representing the concentration at which micelle formation begins.[5] Above the CMC, additional surfactant molecules added to the system predominantly form new micelles.[5]

A. Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for determining the CMC of surfactants.[6] The method often employs a hydrophobic fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning from the aqueous environment into the hydrophobic core of the micelles.[6][7]

Quantitative Data for Amine Oxide Surfactants

SurfactantMethodCMC (mM)Temperature (°C)Conditions
Dodecyldimethylamine OxideFluorescence Spectroscopy~1.125Aqueous solution
N,N-dimethyl Tetradecylamine N-oxide (DMTAO)ConductivityVaries with urea concentration25In 0.1 M urea

Note: Specific CMC values for CDAO can vary depending on temperature, pH, and the presence of electrolytes.

Experimental Protocol: CMC Determination using Pyrene Probe

  • Stock Solution Preparation:

    • Prepare a stock solution of CDAO in high-purity water at a concentration significantly above its expected CMC.

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol or acetone) at a concentration of approximately 10⁻³ M.

  • Sample Preparation:

    • Prepare a series of CDAO solutions with varying concentrations by serial dilution of the stock solution. The concentration range should span below and above the expected CMC.

    • To each CDAO solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the added pyrene solution is minimal to avoid significant changes in the CDAO concentration.

    • Allow the solutions to equilibrate for a sufficient time (e.g., overnight) in the dark to ensure the complete partitioning of pyrene.

  • Fluorescence Measurements:

    • Use a fluorescence spectrophotometer to record the emission spectra of pyrene in each CDAO solution.[8]

    • Set the excitation wavelength to approximately 335 nm.

    • Record the emission spectra over a range of 350-450 nm.

    • Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically located around 373 nm and 384 nm, respectively.

  • Data Analysis:

    • Calculate the ratio of the intensities of the third and first vibronic peaks (I₃/I₁).

    • Plot the I₃/I₁ ratio as a function of the logarithm of the CDAO concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which a sharp increase in the I₃/I₁ ratio is observed.

B. UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to determine the CMC, often by observing changes in the absorbance of a probe molecule or the surfactant itself upon micellization.[9]

Experimental Protocol: CMC Determination using a UV-Vis Probe

  • Probe Selection: Choose a probe molecule whose UV-Vis spectrum is sensitive to changes in the polarity of its microenvironment.

  • Sample Preparation: Prepare a series of CDAO solutions of varying concentrations, each containing a constant concentration of the probe.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each sample.[10]

  • Data Analysis: Plot the absorbance at a specific wavelength (λ_max of the probe) against the CDAO concentration. A break in the slope of the plot indicates the CMC.

II. Micelle Size and Shape Characterization

A. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic radius (R_h) and size distribution of particles in a solution, making it ideal for characterizing surfactant micelles.[11][12] The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.[12]

Quantitative Data for Amine Oxide Micelles

Surfactant SystemTechniqueHydrodynamic Diameter (nm)Polydispersity Index (PDI)
10MAG/LDAO Reverse MicellesDLSVaries with water loadingVaries
Polymeric MicellesDLS162.6 ± 5.70.15

Note: The size of CDAO micelles can be influenced by concentration, temperature, and ionic strength.

Experimental Protocol: DLS Measurement of Micelle Size

  • Sample Preparation:

    • Prepare a CDAO solution at a concentration well above the CMC in a suitable buffer or high-purity water.

    • Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other large aggregates.[13]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).

    • Set the measurement parameters, including the scattering angle (commonly 90° or 173°), laser wavelength, and solvent viscosity.

  • Measurement:

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

    • Perform the DLS measurement. The instrument will record the intensity fluctuations and generate an autocorrelation function.

  • Data Analysis:

    • The instrument's software will analyze the autocorrelation function to calculate the translational diffusion coefficient.

    • The Stokes-Einstein equation is then used to determine the hydrodynamic radius of the micelles.

    • The software will also provide the size distribution and the polydispersity index (PDI), which indicates the breadth of the size distribution.

III. Structural and Dynamic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed information about the structure, dynamics, and aggregation behavior of micelles at a molecular level.[14][15] Both ¹H and ¹³C NMR can be used to study changes in the chemical environment of the surfactant molecules upon micellization.[3]

Information Obtained from NMR:

  • Confirmation of Molecular Structure: ¹H and ¹³C NMR are used to confirm the chemical structure of the CDAO monomer.[3]

  • Micelle Formation: Changes in chemical shifts and line broadening of the surfactant proton signals can indicate the formation of micelles.[14] Protons in the hydrophobic tail experience a different magnetic environment within the micelle core compared to the aqueous bulk, leading to shifts in their resonance frequencies.

  • Location of Solubilized Molecules: NMR can be used to determine the location of drug molecules within the micelle.

  • Micelle Dynamics: Techniques like Diffusion Ordered Spectroscopy (DOSY) can measure the self-diffusion coefficients of the micelles, providing insights into their size and interactions.[16][17]

Experimental Protocol: ¹H NMR for Micelle Characterization

  • Sample Preparation:

    • Prepare a series of CDAO solutions in a deuterated solvent (e.g., D₂O) at concentrations below and above the CMC.

    • Add a small amount of a reference standard (e.g., TMS or TSP) for chemical shift calibration.

  • NMR Measurement:

    • Acquire ¹H NMR spectra for each sample using a high-resolution NMR spectrometer.

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the chemical shifts and line widths of the proton signals corresponding to the hydrophobic tail and the hydrophilic headgroup at different concentrations.

    • An upfield shift of the signals from the alkyl chain protons is often observed upon micellization due to the change from an aqueous to a non-polar environment.

    • Line broadening is also expected as the tumbling rate of the molecules slows down within the larger micellar assembly.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the CDAO molecule and to study changes in their vibrational modes upon micellization. The N-O stretching vibration, typically observed around 950 cm⁻¹, is a characteristic peak for amine oxides and can be sensitive to the surrounding environment.[3]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare samples of CDAO both below and above the CMC. For aqueous solutions, Attenuated Total Reflectance (ATR)-FTIR is a suitable technique.

  • FTIR Measurement: Record the FTIR spectra over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Analyze the positions and shapes of the vibrational bands. A shift in the N-O stretching frequency upon micellization can indicate changes in the hydration and hydrogen bonding of the headgroup.

IV. Visualizations of Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_cmc CMC Determination cluster_size Size & Shape Analysis cluster_structure Structural & Dynamic Analysis cluster_analysis Data Analysis & Interpretation Prep Prepare CDAO Solutions (Varying Concentrations) Fluorescence Fluorescence Spectroscopy (Pyrene Probe) Prep->Fluorescence UVVis_CMC UV-Vis Spectroscopy Prep->UVVis_CMC DLS Dynamic Light Scattering (DLS) Prep->DLS NMR NMR Spectroscopy (¹H, ¹³C, DOSY) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR CMC_Val CMC Value Fluorescence->CMC_Val UVVis_CMC->CMC_Val Size_Dist Size & Distribution DLS->Size_Dist Structure_Dyn Structure & Dynamics NMR->Structure_Dyn FTIR->Structure_Dyn

Logical_Relationships cluster_property Micelle Properties cluster_technique Spectroscopic Techniques CMC Critical Micelle Concentration Size Size & Shape Microenv Microenvironment Polarity Dynamics Aggregation & Dynamics Structure Molecular Structure Fluorescence Fluorescence Spec. Fluorescence->CMC Fluorescence->Microenv UVVis UV-Vis Spec. UVVis->CMC DLS Dynamic Light Scattering DLS->Size NMR NMR Spec. NMR->Microenv NMR->Dynamics NMR->Structure FTIR FTIR Spec. FTIR->Structure

References

An In-depth Technical Guide on the Thermogravimetric Analysis of N,N-Dimethyldecylamine N-oxide Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific thermogravimetric analysis (TGA) data for N,N-Dimethyldecylamine N-oxide. This guide will, therefore, focus on the thermal analysis of a close structural analog, N,N-dimethyldodecylamine N-oxide (LDAO), as a representative case study. The methodologies and data interpretation presented herein are directly applicable to the study of N,N-Dimethyldecylamine N-oxide and other long-chain aliphatic amine oxides.

Introduction

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition kinetics, and composition of materials. For researchers, scientists, and drug development professionals, understanding the thermal stability of excipients like N,N-Dimethyldecylamine N-oxide is critical for formulation development, processing, and stability studies. Aliphatic amine oxides, a class of non-ionic surfactants, are known to undergo thermal decomposition at elevated temperatures.[1] This guide provides a detailed overview of the application of TGA in evaluating the thermal properties of these compounds, using N,N-dimethyldodecylamine N-oxide as a surrogate for N,N-Dimethyldecylamine N-oxide.

Experimental Protocols

A typical TGA experiment for analyzing the thermal stability of an aliphatic amine oxide involves the following steps:

1. Sample Preparation:

  • A small, representative sample of the material, typically 5-10 mg, is accurately weighed into a TGA crucible.

  • For viscous liquid samples, care should be taken to ensure the sample is evenly distributed at the bottom of the crucible.

  • The use of a fume hood is recommended during sample handling.

2. Instrument Setup and Calibration:

  • The TGA instrument, equipped with a sensitive microbalance and a furnace, is calibrated for temperature and mass according to the manufacturer's specifications.

  • The appropriate crucible type (e.g., alumina, platinum) is selected, ensuring it is inert to the sample and its decomposition products.

3. TGA Measurement Parameters:

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: A dynamic heating program is commonly used, where the sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Isothermal Analysis: In some cases, an isothermal analysis may be performed where the sample is held at a specific temperature for a period to study its stability over time.

4. Data Collection and Analysis:

  • The instrument continuously records the sample's mass as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events such as the onset of decomposition, peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

  • Kinetic parameters, such as activation energy and the pre-exponential factor, can be calculated from the TGA data using various mathematical models.

Data Presentation

The thermal decomposition of N,N-dimethyldodecylamine N-oxide has been reported to proceed through two primary, competing pathways: deoxygenation to form the corresponding tertiary amine and elimination to form an olefin.[2] The kinetic parameters for these reactions in the temperature range of 80-100°C are summarized below.

Decomposition PathwayActivation Energy (Ea) (kcal/mol)Entropy of Activation (ΔS‡) (e.u.)
Amine Formation (Deoxygenation)20.6-30.8
Olefin Formation (Elimination)36.312.4

Data sourced from the thermal decomposition study of dimethyllaurylamine oxide.[2]

Mandatory Visualization

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh Sample (5-10 mg) load Load into Crucible weigh->load calibrate Calibrate TGA load->calibrate atmosphere Set Inert Atmosphere (Nitrogen, 20-50 mL/min) calibrate->atmosphere temp_program Set Temperature Program (e.g., 10 °C/min to 600 °C) atmosphere->temp_program run Run TGA Experiment temp_program->run record Record Mass vs. Temperature run->record analyze Analyze TGA/DTG Curves record->analyze kinetics Determine Kinetic Parameters analyze->kinetics

Caption: Workflow of a Thermogravimetric Analysis Experiment.

Decomposition_Pathway cluster_products Thermal Decomposition Products amine_oxide N,N-Dimethyldecylamine N-oxide amine N,N-Dimethyldecylamine amine_oxide->amine Deoxygenation olefin 1-Decene amine_oxide->olefin Cope Elimination hydroxylamine N,N-Dimethylhydroxylamine amine_oxide->hydroxylamine Cope Elimination

Caption: Simplified Thermal Decomposition Pathways of N,N-Dimethyldecylamine N-oxide.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction from E. coli using Capric Dimethyl Amine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capric dimethyl amine oxide, also known as n-Decyl-N,N-dimethylamine-N-oxide, is a zwitterionic surfactant that has emerged as a useful tool for the solubilization and extraction of membrane proteins. Its amphipathic nature, possessing both a hydrophilic head group and a hydrophobic tail, allows it to disrupt the lipid bilayer of cell membranes and form micelles around integral membrane proteins, thereby rendering them soluble in aqueous solutions. This property is particularly valuable in the study of membrane proteins, which are critical targets for drug development and understanding cellular processes. These application notes provide a detailed protocol for the extraction of membrane proteins from Escherichia coli (E. coli) using this compound.

Properties of Amine Oxide Detergents

This compound belongs to the family of amine oxide detergents. The properties of these detergents, such as their Critical Micelle Concentration (CMC), are influenced by the length of their alkyl chain. While specific quantitative data for the extraction efficiency of this compound is not extensively published, data for the closely related and commonly used Lauryldimethylamine N-oxide (LDAO), which has a C12 alkyl chain, can provide a useful benchmark for comparison.

DetergentChemical FormulaMolar Mass ( g/mol )Critical Micelle Concentration (CMC) in water
This compound C₁₂H₂₇NO201.35~10.48 mM
Lauryldimethylamine N-oxide (LDAO)C₁₄H₃₁NO229.401-2 mM[1][2][3]

Note: The provided CMC for this compound is a literature value. It is important to note that the CMC can be affected by buffer conditions such as ionic strength and pH.

Experimental Protocols

This section outlines a general protocol for the extraction of membrane proteins from E. coli using this compound. It is recommended to optimize the detergent concentration and other parameters for each specific protein of interest.

Materials
  • E. coli cell paste expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease inhibitor cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, this compound (prepare a 10% w/v stock solution)

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 1x CMC of this compound

  • Lysozyme

  • DNase I

  • Ultracentrifuge and appropriate tubes

  • Homogenizer (e.g., Dounce or French press)

  • Spectrophotometer

  • SDS-PAGE and Western blotting reagents

Protocol for Membrane Protein Extraction
  • Cell Lysis and Membrane Preparation:

    • Resuspend the E. coli cell paste in ice-cold Lysis Buffer (typically 5 mL of buffer per gram of cell paste).

    • Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes.

    • Disrupt the cells using a French press (two passes at 12,000 psi) or a Dounce homogenizer. All steps should be performed on ice to minimize proteolysis.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove intact cells and cellular debris.

    • Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. This washing step helps to remove contaminating cytosolic proteins.

    • Repeat the ultracentrifugation step (100,000 x g for 1 hour at 4°C).

  • Membrane Protein Solubilization:

    • Carefully discard the supernatant and resuspend the washed membrane pellet in Solubilization Buffer. The total protein concentration of the membrane suspension should be determined (e.g., by BCA assay) and adjusted to 5-10 mg/mL.

    • From a 10% (w/v) stock solution, add this compound to the membrane suspension to achieve the desired final concentration. A good starting point is to screen a range of concentrations from 0.5% to 2.0% (w/v). This corresponds to a concentration range of approximately 25 mM to 100 mM, which is well above the CMC of ~10.48 mM.

    • Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator or rocker) to allow for efficient solubilization of the membrane proteins.

    • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis of Solubilized Proteins:

    • Determine the protein concentration of the solubilized fraction.

    • Analyze the solubilized proteins by SDS-PAGE and Western blotting using an antibody specific to your target protein to confirm successful extraction.

Diagrams

experimental_workflow cluster_prep Cell Preparation and Lysis cluster_membrane_isolation Membrane Isolation cluster_solubilization Solubilization cluster_analysis Analysis start E. coli Cell Pellet resuspend Resuspend in Lysis Buffer start->resuspend lysozyme Add Lysozyme & DNase I resuspend->lysozyme disrupt Cell Disruption (French Press) lysozyme->disrupt low_speed_cent Low-Speed Centrifugation (10,000 x g) disrupt->low_speed_cent ultracent Ultracentrifugation (100,000 x g) low_speed_cent->ultracent Supernatant wash Wash Membrane Pellet ultracent->wash ultracent2 Repeat Ultracentrifugation wash->ultracent2 resuspend_sol Resuspend in Solubilization Buffer ultracent2->resuspend_sol Pellet add_detergent Add this compound resuspend_sol->add_detergent incubate Incubate at 4°C add_detergent->incubate ultracent_sol Ultracentrifugation (100,000 x g) incubate->ultracent_sol supernatant Collect Supernatant (Solubilized Proteins) ultracent_sol->supernatant Supernatant analysis SDS-PAGE & Western Blot supernatant->analysis

Caption: Workflow for membrane protein extraction from E. coli.

Logical Relationships in Detergent-Based Extraction

logical_relationships cluster_membrane Cell Membrane cluster_detergent Detergent Action cluster_result Result lipid_bilayer Lipid Bilayer membrane_protein Integral Membrane Protein lipid_bilayer->membrane_protein releases protein_micelle_complex Protein-Detergent Micelle Complex membrane_protein->protein_micelle_complex detergent_monomers Detergent Monomers detergent_monomers->lipid_bilayer > CMC, disrupts micelle Detergent Micelle detergent_monomers->micelle forms micelle->membrane_protein encapsulates micelle->protein_micelle_complex soluble_protein Soluble Protein in Aqueous Solution protein_micelle_complex->soluble_protein

Caption: Mechanism of membrane protein solubilization by detergents.

Conclusion

This compound is a viable zwitterionic detergent for the extraction of membrane proteins from E. coli. The provided protocol serves as a robust starting point for developing an optimized extraction procedure for a specific membrane protein of interest. Researchers are encouraged to perform detergent screening and optimize key parameters such as detergent concentration, buffer composition, and incubation time to achieve maximal yield and preserve the structural and functional integrity of the target protein. Successful extraction is a critical first step for downstream applications, including structural biology, functional assays, and drug discovery.

References

Application Notes and Protocols for Cell Lysis with Capric Dimethylamine Oxide in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell lysis is a critical first step in the purification of intracellular proteins. The objective is to disrupt the cell membrane and wall (if present) to release the target protein into a soluble fraction, while maintaining its structural integrity and biological activity. The choice of detergent is paramount in this process, as it directly influences the efficiency of lysis and the stability of the extracted proteins.

Capric dimethylamine oxide (CDMAO), also known as N,N-Dimethyldecylamine N-oxide, is a zwitterionic surfactant that offers a mild yet effective means of cell lysis. Its amphipathic nature, possessing both a hydrophobic alkyl chain and a hydrophilic amine oxide group, allows it to disrupt the lipid bilayer of cell membranes, leading to the release of cellular contents.[1] Unlike harsh ionic detergents such as sodium dodecyl sulfate (SDS), zwitterionic detergents like CDMAO are less likely to denature proteins, making them an excellent choice for applications where protein function is to be preserved.[2] These detergents are effective at breaking protein-protein interactions while maintaining the native state and charge of individual proteins.[2]

This application note provides detailed protocols for cell lysis using CDMAO for both bacterial and mammalian cells, along with comparative data and a visual workflow to guide researchers in achieving optimal protein purification.

Materials and Reagents

Equipment:

  • High-speed centrifuge

  • Sonicator (optional, for bacterial cells)

  • Homogenizer (for tissue samples)

  • Ice bath

  • Vortex mixer

  • Spectrophotometer for protein quantification (e.g., BCA assay)

Reagents:

  • Capric dimethylamine oxide (CDMAO)

  • Tris-HCl

  • Sodium chloride (NaCl)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Protease inhibitor cocktail

  • DNase I (optional, for bacterial lysates)

  • Lysozyme (for bacterial cells)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Reagents for protein quantification assay (e.g., BCA Protein Assay Kit)

Experimental Protocols

Preparation of Lysis Buffer

A well-formulated lysis buffer is crucial for successful protein extraction. The following is a standard recipe that can be optimized for specific applications.

CDMAO Lysis Buffer (1X)

  • 50 mM Tris-HCl, pH 7.4: Provides a stable pH environment.

  • 150 mM NaCl: Mimics physiological salt concentrations and helps to reduce non-specific protein aggregation.

  • 1 mM EDTA: A chelating agent that inhibits metalloproteases.

  • 1-2% (w/v) Capric Dimethylamine Oxide: The primary lytic agent. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • 1X Protease Inhibitor Cocktail: Prevents degradation of the target protein by endogenous proteases. Add fresh just before use.

For Bacterial Cell Lysis, also include:

  • 1 mg/mL Lysozyme: To break down the peptidoglycan layer of the bacterial cell wall. Add fresh just before use.

  • 10 µg/mL DNase I and 10 mM MgCl₂: To reduce the viscosity of the lysate caused by the release of DNA.

Cell Lysis Protocol for Bacterial Cells (e.g., E. coli)
  • Cell Harvest: Centrifuge the bacterial culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in ice-cold 1X CDMAO Lysis Buffer (without lysozyme and DNase I initially) at a ratio of 5-10 mL per gram of wet cell paste.

  • Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[3]

  • (Optional) Mechanical Disruption: For more robust bacterial strains, sonication can be performed on ice. Use short bursts of 10-15 seconds with intermittent cooling to prevent overheating and protein denaturation.[3]

  • Nuclease Treatment: Add DNase I and MgCl₂ to the lysate and incubate on ice for 15 minutes or until the viscosity is reduced.[3]

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new tube for downstream purification.

Cell Lysis Protocol for Mammalian Cells (Adherent and Suspension)
  • Cell Harvest:

    • Adherent Cells: Wash the cells with ice-cold PBS, then aspirate the PBS. Add a small volume of ice-cold 1X CDMAO Lysis Buffer to the plate and scrape the cells.[4]

    • Suspension Cells: Centrifuge the cell culture at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.[4]

  • Lysis: Resuspend the cell pellet or add lysis buffer to the scraped cells at a ratio of 1 mL per 10^7 cells.

  • Incubation: Incubate the cell suspension on ice for 30 minutes with gentle agitation every 10 minutes to ensure complete lysis.[4]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the nuclei and cell debris.[5]

  • Collect Supernatant: Transfer the supernatant containing the soluble proteins to a fresh tube for further analysis and purification.

Data Presentation

The choice of detergent can significantly impact both the total protein yield and the purity of the target protein. The following tables provide illustrative data based on typical outcomes for the extraction of a membrane protein.

Table 1: Recommended Starting Concentrations of CDMAO for Different Cell Types

Cell TypeRecommended CDMAO Concentration (w/v)Notes
Gram-negative Bacteria (E. coli)1.5 - 2.0%May require mechanical disruption for efficient lysis.
Gram-positive Bacteria2.0 - 3.0%Thicker peptidoglycan layer may necessitate higher detergent concentrations.
Mammalian Cell Lines (e.g., HEK293, HeLa)1.0 - 1.5%Generally more susceptible to lysis than bacterial cells.
Insect Cells (e.g., Sf9)1.0 - 2.0%Similar to mammalian cells, but optimization is recommended.

Table 2: Illustrative Comparison of Protein Yield and Purity with Different Lysis Detergents

DetergentDetergent TypeIllustrative Total Protein Yield (mg/mL)Illustrative Target Protein Purity (%)Key Characteristics
Capric Dimethylamine Oxide (CDMAO) Zwitterionic 2.0 88 Mild, preserves protein structure and interactions.
Triton X-100Non-ionic3.570Good solubilization, but can be harsher on some proteins.[6]
CHAPSZwitterionic1.990Mild, effective at preserving protein-protein interactions.[6]
Sodium Dodecyl Sulfate (SDS)Anionic (Ionic)4.550 (denatured)Strong, denaturing agent; not suitable for functional protein purification.[1]

*Illustrative data is based on typical outcomes for membrane protein extraction and should be used as a general guide.[6] Actual results may vary depending on the specific protein and cell line.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Protein Yield Incomplete cell lysis.Increase the concentration of CDMAO in the lysis buffer. For bacterial cells, increase sonication time or lysozyme concentration.
Protein degradation.Ensure protease inhibitors are fresh and added immediately before use. Keep samples on ice at all times.
High Viscosity of Lysate Release of genomic DNA.Add DNase I to the lysis buffer, especially for bacterial lysates.
Target Protein in Insoluble Pellet Protein is insoluble under the current buffer conditions.Try varying the salt concentration (NaCl) or pH of the lysis buffer. Consider adding a mild chaotropic agent like a low concentration of urea.
Loss of Protein Activity Protein denaturation.Decrease the concentration of CDMAO. Ensure all steps are performed at 4°C.

Visualization

The following diagram illustrates the general workflow for cell lysis and protein purification using Capric dimethylamine oxide.

Cell_Lysis_Workflow cluster_0 Cell Preparation cluster_1 Lysis cluster_2 Clarification cluster_3 Downstream Processing start Start with Cell Culture (Bacterial or Mammalian) harvest Harvest Cells (Centrifugation) start->harvest wash Wash Cell Pellet (with PBS) harvest->wash add_buffer Resuspend in CDMAO Lysis Buffer (+ Protease Inhibitors) wash->add_buffer lysis_step Incubate on Ice (with optional sonication for bacteria) add_buffer->lysis_step centrifuge Centrifuge Lysate (High Speed) lysis_step->centrifuge separate Separate Supernatant (Soluble Proteins) from Pellet (Debris) centrifuge->separate purification Protein Purification (e.g., Affinity Chromatography) separate->purification analysis Analysis (SDS-PAGE, Western Blot, etc.) purification->analysis

Experimental workflow for protein purification.

Conclusion

Capric dimethylamine oxide is a valuable tool for researchers requiring a mild and effective method for cell lysis in protein purification. Its zwitterionic nature allows for the efficient disruption of cell membranes while preserving the native structure and function of the target protein. The protocols provided herein offer a robust starting point for the lysis of both bacterial and mammalian cells. Optimization of CDMAO concentration and other buffer components for each specific application will ensure the highest possible yield and purity of the desired protein, facilitating downstream analyses and applications in basic research and drug development.

References

Application Notes and Protocols for Protein Crystallization with Capric Dimethylamine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capric dimethylamine oxide (CDMAO), also known by its systematic name N,N-dimethyldecylamine N-oxide, is a zwitterionic detergent that can be a valuable tool in the crystallization of challenging proteins, particularly membrane proteins and protein-ligand complexes. Its amphiphilic nature, with a 10-carbon hydrophobic tail and a polar headgroup, allows it to solubilize and stabilize proteins in a native-like conformation, which is a prerequisite for successful crystallization. While less commonly cited in crystallographic literature than its longer-chain homologue, lauryl dimethylamine oxide (LDAO), CDMAO offers a distinct set of properties that can be advantageous for specific protein targets.

These application notes provide a comprehensive guide to utilizing CDMAO in protein crystallization screening. They cover the theoretical considerations for using this detergent, detailed experimental protocols, and data from a successful crystallization case study.

Theoretical Background: The Role of CDMAO in Protein Crystallization

CDMAO belongs to the class of amine oxide detergents, which are zwitterionic at most pH values used for protein crystallization. This property provides several advantages:

  • Reduced Non-Specific Aggregation: The neutral polar headgroup minimizes strong ionic interactions between detergent micelles and with the protein, which can reduce non-specific aggregation that often hinders crystallization.

  • Small Micelle Size: Compared to some non-ionic detergents, amine oxides typically form smaller micelles. This can be beneficial for the crystallization of membrane proteins, as a smaller detergent belt around the protein may facilitate the formation of well-ordered crystal contacts.

  • Phase Behavior: The phase behavior of CDMAO, like other detergents, is influenced by temperature, salt concentration, and the presence of precipitants. Understanding and controlling these parameters is crucial for successful crystallization.

The selection of a detergent for a particular protein is often empirical. CDMAO should be considered as part of a broader detergent screening strategy, especially when more common detergents fail to yield crystals or produce crystals of poor quality.

Data Presentation: Crystallization Conditions for Human Dihydroorotate Dehydrogenase

The following table summarizes the successful crystallization conditions for human dihydroorotate dehydrogenase (DHODH) in complex with a brequinar analog (PDB ID: 1D3G), utilizing N,N-dimethyldecylamine N-oxide (a synonym for CDMAO). This provides a concrete starting point for designing crystallization screens with this detergent.

ParameterConditionReference
Protein Human Dihydroorotate Dehydrogenase (DHODH)[1][2][3][4][5]
Protein Concentration 20 mg/mL[1][3]
Detergent N,N-dimethyldecylamine N-oxide (CDMAO/DDAO)[1][2][3]
Detergent Concentration 20.8 mM[1][3]
Ligand 2 mM Dihydroorotate (DHO), 0.75 mM Lapachol[1]
Precipitant 1.8 - 2.6 M Ammonium Sulfate[2][3]
Buffer 0.1 M Acetate[2][3]
pH 4.6 - 5.0[3]
Additive 30% Glycerol[2][3]
Crystallization Method Hanging-drop and Sitting-drop Vapor Diffusion[1][3]
Temperature 20°C[3]

Experimental Protocols

This section provides detailed protocols for preparing the protein-detergent complex and setting up crystallization trials with CDMAO.

Protocol 1: Preparation of Protein-CDMAO Complex

This protocol describes the preparation of a protein sample solubilized in CDMAO, ready for crystallization screening.

Materials:

  • Purified protein of interest

  • Capric dimethylamine oxide (CDMAO) stock solution (e.g., 10% w/v)

  • Buffer appropriate for the protein's stability (e.g., 50 mM HEPES pH 7.7, 400 mM NaCl, 1 mM EDTA)[3]

  • Concentration device (e.g., centrifugal filter unit)

  • Spectrophotometer or other protein concentration measurement device

Procedure:

  • Initial Protein Concentration: Concentrate the purified protein to a starting concentration of approximately 20 mg/mL.[1][3] The optimal concentration can vary and may need to be optimized.

  • Detergent Incubation: Add the CDMAO stock solution to the concentrated protein to a final concentration of approximately 20.8 mM.[1][3] The optimal detergent concentration is typically above its critical micelle concentration (CMC) and may need to be determined empirically.

  • Ligand Addition (if applicable): If crystallizing a protein-ligand complex, add the ligand(s) at this stage. For example, for DHODH, dihydroorotate and the inhibitor were added to final concentrations of 2 mM and 0.75 mM, respectively.[1]

  • Incubation: Incubate the protein-detergent-ligand mixture for a period to allow for complex formation. An incubation time of 2 hours on ice was used for DHODH.[1]

  • Clarification: Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any aggregated protein or insoluble material.

  • Final Concentration Check: Measure the protein concentration of the supernatant again before setting up crystallization trials.

Protocol 2: Crystallization Screening by Vapor Diffusion

This protocol describes setting up a crystallization screen using the hanging-drop or sitting-drop vapor diffusion method.

Materials:

  • Prepared Protein-CDMAO Complex (from Protocol 1)

  • Crystallization screening solutions (commercial or custom-made)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Coverslips (for hanging-drop)

  • Pipettes and tips for small volumes (e.g., 1 µL)

  • Sealing tape or grease

Procedure:

  • Prepare Reservoir: Pipette the reservoir solution (e.g., 0.1 M Acetate pH 4.6-5.0, 1.8-2.6 M Ammonium Sulfate, 30% Glycerol) into the wells of the crystallization plate.[2][3]

  • Prepare the Drop:

    • Hanging Drop: On a siliconized coverslip, mix 1 µL of the Protein-CDMAO complex with 1 µL of the reservoir solution.[1]

    • Sitting Drop: In the designated drop well of the plate, mix 1 µL of the Protein-CDMAO complex with 1 µL of the reservoir solution.[1]

  • Seal the Well:

    • Hanging Drop: Invert the coverslip and place it over the reservoir well, sealing it with grease.

    • Sitting Drop: Seal the well with clear sealing tape.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C).[3]

  • Observation: Regularly observe the drops under a microscope for the formation of crystals over several days to weeks.

Mandatory Visualizations

Experimental Workflow for Protein Crystallization with CDMAO

experimental_workflow cluster_prep Protein-Detergent Complex Preparation cluster_cryst Crystallization Screening start Purified Protein concentrate Concentrate Protein (e.g., 20 mg/mL) start->concentrate add_cdmao Add CDMAO (e.g., 20.8 mM) concentrate->add_cdmao add_ligand Add Ligand(s) (if applicable) add_cdmao->add_ligand incubate Incubate (e.g., 2h on ice) add_ligand->incubate clarify Clarify by Centrifugation incubate->clarify protein_complex Protein-CDMAO Complex clarify->protein_complex mix_drop Mix Protein Complex & Reservoir (Hanging/Sitting Drop) protein_complex->mix_drop setup_plate Prepare Crystallization Plate (Reservoir Solution) setup_plate->mix_drop seal_incubate Seal and Incubate (e.g., 20°C) mix_drop->seal_incubate observe Observe for Crystals seal_incubate->observe end Crystals for X-ray Diffraction observe->end

Caption: Workflow for preparing a protein-CDMAO complex and setting up crystallization trials.

Logical Relationship of Crystallization Parameters

logical_relationship cluster_protein Protein Properties cluster_detergent Detergent Properties cluster_solution Solution Conditions center_node Protein Crystallization Success protein_conc Protein Concentration protein_conc->center_node precipitant Precipitant Type & Conc. protein_conc->precipitant protein_purity Purity & Homogeneity protein_purity->center_node protein_stability Stability in CDMAO protein_stability->center_node cdmao_conc CDMAO Concentration cdmao_conc->center_node cdmao_conc->precipitant micelle_size Micelle Size micelle_size->protein_stability precipitant->center_node ph pH ph->center_node ph->protein_stability additives Additives (e.g., salts, glycerol) additives->center_node temperature Temperature temperature->center_node

Caption: Interplay of key parameters influencing the success of protein crystallization with CDMAO.

References

Application Notes and Protocols for Studying Protein-Protein Interactions In Vitro Using Capric Dimethyl Amine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capric dimethyl amine oxide, also referred to as N,N-dimethyldecylamine N-oxide (AO-10 or DDAO), is a versatile amphoteric surfactant widely utilized in the study of protein-protein interactions.[1][2] Its unique properties make it particularly effective for the solubilization and stabilization of membrane proteins and protein complexes, a crucial step for subsequent in vitro analysis.[3][4] These application notes provide detailed protocols and quantitative data to guide researchers in leveraging this compound for the successful investigation of protein-protein interactions.

Amine oxides, as a class of surfactants, offer a unique set of properties that are often difficult to replicate with more common nonionic or anionic detergents.[5] this compound, with its 10-carbon alkyl chain, possesses a zwitterionic head group, which confers its amphiphilic nature.[6] This allows it to effectively disrupt lipid-protein and protein-protein interactions within the cell membrane, forming micelles that encapsulate and solubilize membrane proteins while aiming to maintain their native conformation and interactions.[4][6]

Properties of Surfactants for Protein Studies

The selection of an appropriate detergent is critical for the successful isolation and characterization of protein complexes. The table below summarizes key properties of this compound (AO-10/DDAO) in comparison to other commonly used detergents in protein biochemistry.

DetergentAbbreviationTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)
This compound AO-10 / DDAO Zwitterionic 201.35 [6]~1 [6]
n-Dodecyl-β-D-maltosideDDMNon-ionic510.60.15[7]
Octyl-β-D-glucopyranosideOGNon-ionic292.37~20[7]
Lauryl Maltose Neopentyl GlycolLMNGNon-ionic1043.2Very low
Sodium Dodecyl SulfateSDSAnionic288.388

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins using this compound

This protocol describes the general steps for solubilizing membrane proteins from cultured cells. Optimization of detergent concentration and incubation time is crucial for each specific protein of interest.

Materials:

  • Cell pellet containing the protein of interest

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • This compound (10% stock solution)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells and wash the cell pellet twice with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare the Lysis Buffer and add this compound to a final concentration of 1-2% (w/v). The optimal concentration may vary and should be determined empirically, typically ranging from 1 to 10 mM.[6]

  • Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer containing this compound. Incubate on ice for 30-60 minutes with gentle agitation.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant, containing the solubilized membrane proteins, to a new pre-chilled tube. This fraction is now ready for downstream applications such as co-immunoprecipitation.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol outlines the steps for performing a Co-IP experiment using a lysate prepared with this compound to identify interacting protein partners.

Materials:

  • Solubilized protein lysate (from Protocol 1)

  • Primary antibody specific to the "bait" protein

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1-0.5% (w/v) this compound

  • Elution Buffer (e.g., 0.1 M Glycine pH 2.5 or SDS-PAGE sample buffer)

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, add Protein A/G beads to the solubilized lysate and incubate for 1 hour at 4°C on an end-over-end rotator.[8] Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Antibody Incubation: Add the primary antibody specific to the bait protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.

  • Immunocomplex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[9]

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. Each wash should involve resuspending the beads followed by a brief centrifugation. The presence of a lower concentration of this compound in the wash buffer helps to reduce non-specific binding while maintaining the integrity of the protein complex.

  • Elution: After the final wash, remove all residual supernatant. Elute the protein complexes from the beads using an appropriate Elution Buffer. For analysis by SDS-PAGE and Western blotting, you can directly add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting to detect the "bait" protein and its interacting partners. Alternatively, mass spectrometry can be used for the identification of novel interaction partners.

Visualizations

Caption: Mechanism of Protein Complex Solubilization by AO-10.

CoIP_Workflow start Cell Lysate (with AO-10) preclear Pre-clear with Beads (Optional) start->preclear 1 add_ab Add Bait-Specific Antibody preclear->add_ab 2 capture Capture with Protein A/G Beads add_ab->capture 3 wash Wash Beads (with AO-10) capture->wash 4 elute Elute Protein Complex wash->elute 5 analysis Analyze by WB or Mass Spec elute->analysis 6

Caption: Co-Immunoprecipitation (Co-IP) Experimental Workflow.

Signaling_Pathway ligand Ligand receptor Receptor ligand->receptor adaptor Adaptor Protein receptor->adaptor Interaction to Study (e.g., via Co-IP) kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response

Caption: Generic Signaling Pathway Highlighting Protein Interactions.

References

Application Notes and Protocols: Solubilization of G-Protein Coupled Receptors (GPCRs) with N,N-Dimethyldecylamine N-oxide for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets of a significant portion of modern pharmaceuticals.[1][2][3] The determination of their three-dimensional structure is crucial for understanding their function and for structure-based drug design.[3][4][5][6] A major bottleneck in the structural analysis of GPCRs is their extraction and stabilization from the native membrane environment, a process that typically requires the use of detergents.[2][7][8]

N,N-Dimethyldecylamine N-oxide, also known as Lauryldimethylamine N-oxide (LDAO), is a zwitterionic detergent that has been utilized in the study of membrane proteins.[9][10] While often considered a harsher detergent compared to popular maltosides like DDM, LDAO's smaller micelle size can be advantageous for structural techniques like X-ray crystallography.[10][11] This document provides detailed application notes and protocols for the solubilization of GPCRs using LDAO for the purpose of structural studies.

Physicochemical Properties of LDAO

The selection of a detergent is a critical step in the successful solubilization and purification of a functional GPCR. The properties of the detergent, such as its critical micelle concentration (CMC), micelle size, and aggregation number, dictate its behavior in solution and its interaction with the target protein.[12][13] LDAO is a zwitterionic surfactant with a small headgroup and a C12 alkyl chain.[9] Its properties are summarized in the table below.

PropertyValueReferences
Chemical Name N,N-Dimethyldodecylamine-N-oxide[14]
Abbreviation LDAO, DDNO[14]
Type Zwitterionic[9]
Critical Micelle Conc. (CMC) ~0.15 - 1.57 mM[14][15]
Micelle Molecular Weight ~17 - 22 kDa[16]
Aggregation Number ~57 - 75

General GPCR Signaling Pathway

GPCRs are integral membrane proteins that transmit signals from the extracellular environment to the cell's interior.[1] Upon binding of an extracellular ligand (agonist), the receptor undergoes a conformational change, which allows it to interact with and activate an intracellular G-protein.[17][18] The activated G-protein then initiates a downstream signaling cascade.

GPCR_Signaling GPCR_inactive Inactive GPCR GPCR_active Active GPCR GPCR_inactive->GPCR_active 2. Conformational Change G_protein_inactive Inactive G-Protein (GDP-bound) GPCR_active->G_protein_inactive 3. Interaction G_protein_active Active G-Protein (GTP-bound) G_protein_inactive->G_protein_active 4. Nucleotide Exchange G_protein_active->G_protein_inactive GTP Hydrolysis Effector Downstream Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector 5. Activation Ligand Extracellular Ligand (Agonist) Ligand->GPCR_inactive Response Cellular Response Effector->Response GDP GDP GTP GTP

A simplified diagram of a typical G-protein coupled receptor signaling cascade.

Experimental Workflow for GPCR Solubilization and Purification

The overall process of preparing a GPCR for structural studies involves several key stages, from expressing the protein to purifying it in a detergent-stabilized form. While LDAO can be effective, it is known to be a "harsh" detergent for some proteins, meaning it may lead to denaturation.[11] Therefore, stability screening is a critical step.

GPCR_Workflow cluster_prep Preparation cluster_solubilization Solubilization & Screening cluster_purification Purification & QC cluster_analysis Structural Analysis arrow arrow Expression 1. GPCR Expression (e.g., Insect or Mammalian Cells) MembranePrep 2. Membrane Preparation (Cell Lysis & Isolation) Expression->MembranePrep DetergentScreen 3. Detergent Screening (Small-scale with LDAO and others) MembranePrep->DetergentScreen BulkSolubilization 4. Bulk Solubilization (with optimal LDAO concentration) DetergentScreen->BulkSolubilization Identified Optimal Conditions Purification 5. Affinity Chromatography (e.g., Ni-NTA, M1-FLAG) BulkSolubilization->Purification SEC 6. Size Exclusion Chromatography (SEC) (Assess monodispersity) Purification->SEC StructuralStudies 7. Structural Studies (Crystallography or Cryo-EM) SEC->StructuralStudies Monodisperse Sample

Experimental workflow for GPCR preparation for structural studies using LDAO.

Experimental Protocols

Protocol 1: Membrane Preparation from Cell Culture

This protocol describes the isolation of membranes containing the overexpressed GPCR.

Materials:

  • Cell pellet expressing the target GPCR

  • Lysis Buffer: 10 mM HEPES pH 7.5, 10 mM MgCl₂, 20 mM KCl, with protease inhibitors (e.g., PMSF, leupeptin, aprotinin)

  • Membrane Buffer: 50 mM HEPES pH 7.5, 20% glycerol, with protease inhibitors

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Thaw the cell pellet on ice.

  • Resuspend the pellet in ice-cold Lysis Buffer (approximately 5-10 mL per gram of cells).

  • Lyse the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 45-60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant. Resuspend the membrane pellet in Membrane Buffer. A Dounce homogenizer can be used to create a uniform suspension.

  • Determine the total protein concentration using a BCA or Bradford assay.

  • Flash-freeze the membrane aliquots in liquid nitrogen and store at -80°C until use.

Protocol 2: Small-Scale LDAO Solubilization for Screening

It is essential to screen a range of LDAO concentrations to find the optimal condition that maximizes solubilization while maintaining the receptor's stability and activity.

Materials:

  • GPCR membrane preparation (from Protocol 1)

  • Solubilization Buffer: 50 mM HEPES pH 7.5, 150-500 mM NaCl, 20% glycerol, protease inhibitors

  • 10% (w/v) LDAO stock solution

  • Ligand (agonist or antagonist) to stabilize the receptor (optional, but recommended)

  • Microcentrifuge tubes

  • Ultracentrifuge with adaptors for small volumes

Procedure:

  • Thaw a membrane aliquot on ice. Dilute to a final protein concentration of 2-5 mg/mL in Solubilization Buffer.

  • If a stabilizing ligand is used, add it to the membrane suspension and incubate for 30 minutes on ice.

  • Create a series of LDAO concentrations to test (e.g., 0.1%, 0.2%, 0.5%, 1.0%, 2.0% w/v).

  • In separate microcentrifuge tubes, add the membrane suspension and the appropriate volume of 10% LDAO stock to reach the desired final concentrations.

  • Incubate the mixtures for 1-2 hours at 4°C with gentle rotation.

  • Centrifuge the samples at 100,000 x g for 30 minutes at 4°C to pellet non-solubilized material.

  • Carefully collect the supernatant, which contains the solubilized GPCR-LDAO complexes.

  • Analyze the supernatant for solubilization efficiency (e.g., by Western Blot or ligand binding assay) and stability (e.g., by fluorescence-detection size-exclusion chromatography - FSEC). A symmetrical, monodisperse peak in FSEC is indicative of a stable protein-detergent complex.[11][19]

Protocol 3: Bulk Solubilization and Purification

Once the optimal LDAO concentration is determined, the process can be scaled up for purification. This protocol assumes the GPCR has an affinity tag (e.g., His-tag, FLAG-tag).

Materials:

  • GPCR membrane preparation

  • Optimized Solubilization Buffer (containing the optimal LDAO concentration and any stabilizing ligands/additives)

  • Affinity resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer: Solubilization buffer with a lower concentration of LDAO (e.g., 2-5x CMC) and imidazole (for His-tag).

  • Elution Buffer: Wash buffer with a high concentration of eluting agent (e.g., 250-500 mM imidazole).

  • SEC Buffer: Buffer suitable for the final protein, containing LDAO at 2-5x CMC.

Procedure:

  • Perform solubilization as described in Protocol 2, but at a larger scale, using the optimized LDAO concentration.

  • After the ultracentrifugation step to remove insoluble material, incubate the supernatant with the equilibrated affinity resin for 1-2 hours at 4°C.

  • Load the resin-supernatant mixture onto a chromatography column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the GPCR with Elution Buffer. Collect fractions.

  • Analyze the fractions by SDS-PAGE or Western Blot to identify those containing the purified GPCR.

  • Pool the pure fractions and concentrate them using an appropriate centrifugal filter device.

  • Inject the concentrated protein onto a size-exclusion chromatography (SEC) column equilibrated with SEC Buffer.

  • Collect the fractions corresponding to the monodisperse peak. This sample is now ready for quality control and structural studies.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Solubilization Yield LDAO concentration is too low.Increase LDAO concentration. Ensure it is well above the CMC.[15]
Incubation time is too short.Increase solubilization time (up to 4 hours or overnight).
Protein Aggregation/Precipitation LDAO is too harsh, causing denaturation.Decrease LDAO concentration. Screen other, milder detergents (e.g., DDM, LMNG).[10][20]
Ionic strength is not optimal.Screen a range of NaCl concentrations (e.g., 150 mM to 1 M).
Absence of stabilizing factors.Add a high-affinity ligand (agonist/antagonist) or cholesterol analogues (e.g., CHS) during solubilization.
Broad or multiple peaks in SEC Sample is not monodisperse (aggregated or unstable).Re-optimize solubilization conditions (detergent concentration, additives).
Protein is degrading.Ensure protease inhibitors are fresh and used throughout the process. Work quickly and at 4°C.
Detergent micelles are interfering.Ensure the LDAO concentration in the SEC buffer is stable and above the CMC.

Conclusion

N,N-Dimethyldecylamine N-oxide (LDAO) is a useful detergent for the solubilization of membrane proteins, including GPCRs, for structural analysis. Its key advantage is its small micelle size, which can facilitate the growth of well-diffracting crystals.[11] However, its effectiveness is highly dependent on the specific GPCR and the experimental conditions. LDAO can be more denaturing than other commonly used detergents.[11][21] Therefore, a thorough screening of solubilization conditions, including detergent concentration, ionic strength, and the addition of stabilizing ligands, is paramount. The protocols and guidelines presented here provide a framework for the systematic application of LDAO to solubilize and purify GPCRs for successful structural determination.

References

Reconstitution of Membrane Proteins from DDAO Micelles into Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functional and structural analysis of membrane proteins is a cornerstone of modern biological research and drug development. However, their hydrophobic nature necessitates their extraction from the native membrane environment using detergents. Lauryldimethylamine N-oxide (DDAO), a zwitterionic detergent, is widely utilized for the solubilization and purification of membrane proteins due to its efficacy in maintaining protein stability. Following purification in DDAO micelles, the reconstitution of these proteins into a lipid bilayer, such as liposomes, is a critical step for functional assays, structural studies, and various biotechnological applications.

These application notes provide detailed protocols for the reconstitution of membrane proteins from DDAO micelles into liposomes, methods for characterization, and representative data.

Data Presentation

Table 1: Critical Properties of DDAO Detergent
PropertyValueReference
Chemical Name Lauryldimethylamine N-oxideN/A
Abbreviation DDAO or LDAON/A
Molecular Weight 229.4 g/mol N/A
Critical Micelle Concentration (CMC) 1-2 mMN/A
Aggregation Number ~75N/A
Micelle Molecular Weight ~17 kDaN/A
Table 2: Representative Quantitative Data for Proteoliposome Reconstitution
ParameterValueMethodNotes
Protein-to-Lipid Ratio (w/w) 1:10 to 1:1000Varies by protein and applicationOptimization is crucial for protein function and liposome integrity.
Reconstitution Efficiency 50-90%SDS-PAGE and DensitometryEfficiency can be influenced by the rate of detergent removal and lipid composition.[1]
Initial Liposome Diameter (pre-reconstitution) 100 - 200 nmDynamic Light Scattering (DLS)Prepared by extrusion through polycarbonate membranes.[2]
Proteoliposome Diameter (post-reconstitution) 120 - 250 nmDynamic Light Scattering (DLS)An increase in size is indicative of successful protein incorporation.[2]
Final Protein Concentration 0.1 - 1.0 mg/mLBCA or Bradford AssayDependent on the initial protein amount and reconstitution volume.

Experimental Protocols

Protocol 1: Preparation of Liposomes

This protocol describes the preparation of unilamellar liposomes by the lipid film hydration and extrusion method.

Materials:

  • Phospholipids (e.g., POPC, DOPC, or a custom lipid mixture) in chloroform

  • Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

Procedure:

  • In a clean, glass round-bottom flask, add the desired amount of phospholipid solution.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the Reconstitution Buffer. The volume should be calculated to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

  • Vortex the flask vigorously for 10-15 minutes to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • For unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

  • Extrude the liposome suspension through the membrane 11-21 times to generate a translucent solution of unilamellar liposomes.

  • Store the prepared liposomes at 4°C.

Protocol 2: Reconstitution of Membrane Protein into Liposomes using DDAO

This protocol details the detergent-mediated reconstitution of a DDAO-solubilized membrane protein into pre-formed liposomes.

Materials:

  • Purified membrane protein in a buffer containing DDAO (above its CMC)

  • Prepared unilamellar liposomes (from Protocol 1)

  • Detergent Removal System (e.g., Bio-Beads™ SM-2, dialysis tubing with appropriate molecular weight cut-off)

  • Reconstitution Buffer

  • End-over-end rotator

Procedure:

  • Detergent Destabilization of Liposomes:

    • In a microcentrifuge tube, mix the prepared liposomes with a solution of DDAO. The final DDAO concentration should be sufficient to destabilize the liposomes without complete solubilization. This can be determined empirically by monitoring the optical density of the liposome solution as DDAO is added.[3] A good starting point is a DDAO-to-lipid ratio of 1:2 (w/w).

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.

  • Addition of Membrane Protein:

    • Add the purified, DDAO-solubilized membrane protein to the destabilized liposome mixture. The amount of protein to add will depend on the desired final protein-to-lipid ratio.

    • Incubate for 1-2 hours at 4°C on an end-over-end rotator to allow for the formation of protein-lipid-detergent mixed micelles.

  • Detergent Removal:

    • Using Bio-Beads™: Add prepared Bio-Beads™ to the mixture at a ratio of approximately 20 mg of beads per mg of DDAO.[4]

    • Incubate at 4°C on an end-over-end rotator. The incubation time can be varied to control the rate of detergent removal. A common approach is to perform several changes of Bio-Beads™ over a period of 4-12 hours.

    • Using Dialysis: Transfer the mixture to a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C. Perform several buffer changes over 24-48 hours.

  • Harvesting Proteoliposomes:

    • After detergent removal, carefully aspirate the proteoliposome suspension, leaving the Bio-Beads™ behind.

    • To separate proteoliposomes from non-incorporated protein and empty liposomes, perform ultracentrifugation (e.g., 100,000 x g for 1-2 hours).

    • Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Protocol 3: Characterization of Proteoliposomes

A. Size Distribution by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the liposome (pre-reconstitution) and proteoliposome (post-reconstitution) suspensions in the Reconstitution Buffer to an appropriate concentration for DLS analysis.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

  • Compare the size distributions before and after reconstitution. An increase in the average diameter is indicative of successful protein incorporation.[2]

B. Visualization by Transmission Electron Microscopy (TEM)

  • Apply a small volume of the proteoliposome suspension to a carbon-coated copper grid.

  • Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid.

  • Allow the grid to dry completely.

  • Image the grid using a transmission electron microscope to visualize the morphology and size of the proteoliposomes.

C. Determination of Reconstitution Efficiency by SDS-PAGE

  • Run known amounts of the initial purified protein and the final proteoliposome suspension on an SDS-PAGE gel.

  • Stain the gel with Coomassie Blue or a more sensitive stain.

  • Quantify the protein bands using densitometry software.

  • Calculate the reconstitution efficiency as the percentage of the protein in the final proteoliposome sample compared to the initial amount of protein used.[5]

Protocol 4: Functional Assay of a Reconstituted Transporter

This protocol provides a general framework for assessing the activity of a reconstituted transport protein.

Materials:

  • Proteoliposomes containing the transporter of interest

  • Empty liposomes (control)

  • Substrate for the transporter (e.g., a radiolabeled or fluorescent molecule)

  • Assay Buffer

  • Stop Buffer (to quench the transport reaction)

  • Filtration apparatus (e.g., dot blot with appropriate filters)

Procedure:

  • Equilibrate the proteoliposomes and empty liposomes in the Assay Buffer.

  • Initiate the transport reaction by adding the substrate to the liposome suspensions.

  • At various time points, take aliquots of the reaction and add them to Stop Buffer to halt the transport.

  • Filter the quenched reaction aliquots through the filtration apparatus to separate the liposomes from the external buffer containing unincorporated substrate.

  • Wash the filters with ice-cold Assay Buffer.

  • Quantify the amount of substrate trapped inside the liposomes (e.g., by scintillation counting for radiolabeled substrates or fluorescence measurement).

  • Plot the amount of transported substrate over time for both proteoliposomes and empty liposomes to determine the specific transport activity of the reconstituted protein.

Mandatory Visualization

Reconstitution_Workflow Experimental Workflow for Membrane Protein Reconstitution cluster_prep Preparation cluster_reconstitution Reconstitution cluster_characterization Characterization & Analysis LipidFilm 1. Lipid Film Hydration Extrusion 2. Extrusion to form Unilamellar Liposomes LipidFilm->Extrusion Destabilization 4. Destabilize Liposomes with DDAO Extrusion->Destabilization ProteinPrep 3. Purified Protein in DDAO Micelles Mixing 5. Mix Protein and Destabilized Liposomes ProteinPrep->Mixing Destabilization->Mixing DetergentRemoval 6. Detergent Removal (Bio-Beads or Dialysis) Mixing->DetergentRemoval Harvesting 7. Harvest Proteoliposomes DetergentRemoval->Harvesting DLS 8. DLS Analysis Harvesting->DLS TEM 9. TEM Imaging Harvesting->TEM ActivityAssay 10. Functional Assay Harvesting->ActivityAssay

Caption: Workflow for reconstituting membrane proteins into liposomes.

GPCR_Signaling_Pathway GPCR Activation and Downstream Signaling cluster_membrane Liposome Bilayer cluster_cytosol Intra-liposomal Space GPCR_inactive Inactive GPCR GPCR_active Active GPCR GPCR_inactive->GPCR_active Ligand Binding G_protein G-Protein (αβγ) GPCR_active->G_protein GDP -> GTP Exchange G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Downstream Downstream Cellular Response SecondMessenger->Downstream

Caption: A generalized G-Protein Coupled Receptor signaling pathway.[6][7][8][9][10]

References

Application Notes and Protocols for Capric Dimethyl Amine Oxide in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Capric Dimethyl Amine Oxide (CDAO) in Cryo-EM

This compound (CDAO), also known as N,N-dimethyldecylamine N-oxide, is a zwitterionic surfactant increasingly utilized in the preparation of biological samples for cryo-electron microscopy (cryo-EM), particularly for membrane proteins. Its unique properties, including a small micelle size and the ability to maintain protein stability, make it a valuable tool for achieving high-resolution structures. This document provides detailed application notes and protocols for the effective use of CDAO in cryo-EM sample preparation.

CDAO possesses a hydrophilic amine oxide head group and a hydrophobic 10-carbon alkyl chain.[1] This amphipathic nature allows it to form micelles in aqueous solutions, which can encapsulate membrane proteins, shielding their hydrophobic transmembrane domains from the aqueous environment and thus maintaining their native conformation. One of the key advantages of CDAO is the formation of relatively small and weakly scattering micelles, which can reduce background noise in cryo-EM images, facilitating particle picking and image processing.[2]

Physicochemical Properties of CDAO and Other Common Cryo-EM Detergents

The choice of detergent is a critical step in the successful structure determination of membrane proteins by cryo-EM. The table below summarizes the key physicochemical properties of CDAO and compares them with other commonly used detergents. Understanding these properties, especially the Critical Micelle Concentration (CMC), is crucial for optimizing experimental conditions. The CMC is the concentration above which detergent monomers assemble into micelles.[3] For cryo-EM, it is often desirable to work at concentrations above the CMC to ensure protein solubilization and stability.

DetergentChemical NameTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Reference(s)
CDAO This compoundZwitterionic201.35~2 mM[4][5]
DDM n-Dodecyl-β-D-maltopyranosideNon-ionic510.6~0.17 mM[6]
LMNG Lauryl Maltose Neopentyl GlycolNon-ionic1005.19~0.01 mM[7]
GDN Glyco-diosgeninNon-ionic1045.218 µM (0.0019%)[1]
Digitonin -Non-ionic steroid glycoside~1229.3~0.5 mM[1]
CHAPS 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonateZwitterionic614.886-10 mM[8][9]
Amphipol A8-35 -Amphipathic Polymer~9 kDa-[10]
SMA Styrene Maleic Acid CopolymerAnionic PolymerVaries-[11]

Experimental Protocols

Protocol 1: Solubilization and Purification of a GPCR using CDAO

This protocol outlines a general procedure for the solubilization and purification of a G-protein coupled receptor (GPCR) for cryo-EM analysis. Optimization of CDAO concentration is critical and should be performed for each specific protein.

Materials:

  • Cell membrane pellet expressing the target GPCR

  • Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • CDAO stock solution (10% w/v)

  • Wash Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) CDAO

  • Elution Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) CDAO, 200 mM Imidazole (for His-tagged proteins)

  • Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 0.05% (w/v) CDAO

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Size-Exclusion Chromatography column (e.g., Superose 6 Increase)

Methodology:

  • Membrane Solubilization:

    • Resuspend the cell membrane pellet in Solubilization Buffer.

    • Add CDAO from the stock solution to a final concentration of 1.0% (w/v). This concentration is significantly above the CMC to ensure efficient solubilization.

    • Stir gently at 4°C for 1-2 hours.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.

  • Affinity Chromatography:

    • Incubate the supernatant from the solubilization step with the affinity resin for 1-2 hours at 4°C.

    • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins. The CDAO concentration is lowered here to reduce background while maintaining protein stability.

    • Elute the protein with Elution Buffer.

  • Size-Exclusion Chromatography:

    • Concentrate the eluted protein to approximately 0.5 mL.

    • Inject the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer. The CDAO concentration is further reduced to the minimum required to maintain solubility and stability, which helps in reducing micelle background in the final cryo-EM sample.

    • Collect fractions corresponding to the monodisperse peak of the GPCR.

  • Concentration and Sample Preparation for Cryo-EM:

    • Concentrate the peak fractions to a final concentration of 2-5 mg/mL.

    • The sample is now ready for cryo-EM grid preparation.

Protocol 2: Cryo-EM Grid Preparation with CDAO-solubilized Protein

This protocol describes the vitrification of a CDAO-solubilized membrane protein sample.

Materials:

  • Purified and concentrated protein in CDAO-containing buffer (from Protocol 1)

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3)

  • Vitrification device (e.g., Vitrobot Mark IV)

  • Liquid ethane

  • Liquid nitrogen

Methodology:

  • Glow Discharge: Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.

  • Vitrification:

    • Set the environmental chamber of the vitrification device to 100% humidity and 4°C.

    • Apply 3 µL of the protein sample to the glow-discharged grid.

    • Blot the grid for 2-4 seconds with a blot force of 0 to -5.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Grid Storage: Store the vitrified grids in liquid nitrogen until imaging.

Visualizations

Experimental Workflow for GPCR Sample Preparation using CDAO

cryoEM_workflow cluster_purification Protein Purification cluster_cryoEM Cryo-EM Grid Preparation membrane GPCR-expressing Cell Membranes solubilization Solubilization (1% CDAO) membrane->solubilization Add CDAO centrifugation Clarification (100,000 x g) solubilization->centrifugation affinity Affinity Chromatography (0.1% CDAO) centrifugation->affinity Supernatant sec Size-Exclusion Chromatography (0.05% CDAO) affinity->sec Elution concentrate Concentration (2-5 mg/mL) sec->concentrate Peak Fractions grid_prep Glow Discharge Grids vitrification Vitrification (Plunge Freezing) concentrate->vitrification grid_prep->vitrification Apply Sample imaging Cryo-EM Imaging vitrification->imaging

Caption: Workflow for GPCR purification and cryo-EM sample preparation using CDAO.

Logical Relationship of Detergent Properties for Cryo-EM

detergent_properties cluster_properties Detergent Properties cluster_outcome Cryo-EM Outcome CMC Critical Micelle Concentration (CMC) micelle_size Micelle Size CMC->micelle_size Influences stability Protein Stability CMC->stability Impacts background Image Background micelle_size->background Affects resolution High-Resolution Structure stability->resolution background->resolution Impacts

Caption: Key detergent properties influencing the outcome of cryo-EM experiments.

Data Presentation

Impact of CDAO Concentration on Cryo-EM Data Quality (Hypothetical Data)

The following table presents hypothetical data illustrating the importance of optimizing CDAO concentration. In a real-world scenario, these parameters would be determined experimentally for each specific protein.

CDAO Concentration (% w/v)Particle DistributionPredominant OrientationEstimated Resolution (Å)Notes
0.01AggregatedN/A> 10Below CMC, protein is not well-solubilized.
0.05Evenly distributedRandom3.5Good particle distribution, minimal micelle background.
0.1Evenly distributedRandom3.8Increased micelle background slightly affects alignment.
0.5ClusteredSome preferred orientation4.5High micelle concentration leads to particle clustering and preferred views.

Conclusion

This compound is a versatile and effective detergent for the preparation of membrane protein samples for cryo-EM. Its ability to form small micelles and maintain protein stability can lead to high-quality cryo-EM grids and, ultimately, high-resolution structures. Successful application of CDAO requires careful optimization of its concentration at each step of the purification and grid preparation process. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate CDAO into their cryo-EM workflows and address the challenges associated with structural studies of membrane proteins.

References

Use of decyl dimethyl amine oxide in micellar catalysis for organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, specific examples of organic reactions catalyzed by decyl dimethyl amine oxide with detailed experimental protocols and quantitative data could not be located. The search yielded general information on micellar catalysis, the properties of amine oxide surfactants, and synthesis methods for the closely related dodecyl dimethyl amine oxide. However, the direct application of decyl dimethyl amine oxide as a micellar catalyst in specific organic reactions with the necessary data for creating detailed Application Notes and Protocols is not documented in the reviewed resources.

Therefore, it is not possible to provide the requested Application Notes and Protocols with structured data tables, detailed experimental methodologies, and the mandatory visualizations at this time due to the lack of specific experimental evidence in the available literature. Further primary research would be required to establish and validate the use of decyl dimethyl amine oxide in specific micellar-catalyzed organic reactions.

Troubleshooting & Optimization

How to prevent precipitation of Capric dimethyl amine oxide in phosphate buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of Capric dimethyl amine oxide (CDAO) in phosphate buffer solutions.

Troubleshooting Guide: Precipitation of this compound in Phosphate Buffer

Use this step-by-step guide to identify and resolve precipitation issues in your experiments.

dot

G Troubleshooting Workflow for CDAO Precipitation cluster_0 Initial Checks cluster_1 Corrective Actions cluster_2 Advanced Solutions start Precipitation Observed in CDAO-Phosphate Buffer Mixture check_pH 1. Verify Buffer pH start->check_pH check_conc 2. Review Concentrations check_pH->check_conc pH within expected range adjust_pH Adjust pH to > 8.0 check_pH->adjust_pH pH < 8.0 check_temp 3. Assess Temperature check_conc->check_temp Concentrations are appropriate lower_conc Lower CDAO or Phosphate Concentration check_conc->lower_conc Concentrations are high check_ionic 4. Evaluate Ionic Strength check_temp->check_ionic Temperature is optimal adjust_temp Adjust Temperature check_temp->adjust_temp Precipitation is temperature-dependent solution Solution Stable check_ionic->solution Ionic strength is low modify_ionic Modify Ionic Strength check_ionic->modify_ionic High ionic strength suspected alt_buffer Consider Alternative Buffer (e.g., Tris, HEPES) check_ionic->alt_buffer Precipitation persists adjust_pH->solution lower_conc->solution adjust_temp->solution modify_ionic->solution add_cosolvent Introduce Co-solvent (e.g., glycerol, ethanol) alt_buffer->add_cosolvent Alternative buffer not effective add_cosolvent->solution

Caption: Troubleshooting workflow for CDAO precipitation.

Frequently Asked Questions (FAQs)

1. Why is my this compound precipitating in phosphate buffer?

Precipitation of this compound (CDAO) in phosphate buffer is often due to a combination of factors related to the physicochemical properties of both the surfactant and the buffer system. Here are the primary causes:

  • pH-Dependent Charge of CDAO: CDAO is an amphoteric surfactant, meaning its charge state is dependent on the pH of the solution.[1][2] In acidic conditions (typically pH < 5), the amine oxide group is protonated, giving the molecule a positive charge (cationic). In neutral to alkaline conditions (pH > 7), it is predominantly in a non-ionic state.[3] Phosphate buffers used in biological research are typically in the pH range of 6.8-7.4. In this range, an equilibrium exists between the cationic and non-ionic forms of CDAO. The cationic form can interact with the anionic phosphate ions (H₂PO₄⁻ and HPO₄²⁻), leading to the formation of an insoluble ion pair.

  • "Salting Out" Effect: Phosphate buffers, especially at high concentrations, contribute to a high ionic strength environment. High salt concentrations can decrease the solubility of non-ionic surfactants, a phenomenon known as "salting out".[4][5] According to the Hofmeister series, phosphate is a "kosmotropic" ion, which means it is very effective at salting out nonpolar molecules by structuring the surrounding water molecules.[6]

  • Concentration Effects: The precipitation is highly dependent on the concentrations of both CDAO and the phosphate buffer. Exceeding the solubility limit of CDAO under the specific buffer conditions will inevitably lead to precipitation.

  • Temperature: The solubility of non-ionic surfactants can be temperature-sensitive. Some may exhibit a cloud point, which is a temperature above which they phase-separate from the solution.[7] While CDAO has good temperature stability, its solubility in a high ionic strength buffer may be more temperature-dependent.

2. How does pH affect the solubility of this compound?

The pH of the solution is a critical factor governing the solubility of CDAO. As a weak base, the amine oxide headgroup can accept a proton.[2]

  • At low pH (acidic): CDAO is protonated and exists as a cation (R-N⁺(CH₃)₂OH). In this form, it is generally more water-soluble due to its charge. However, it can form insoluble complexes with anionic species.

  • At high pH (alkaline): CDAO is in its non-ionic form (R-N(CH₃)₂→O). While still water-soluble due to the polar N-O bond, its solubility can be reduced in the presence of high salt concentrations (salting out).

The pKa of the protonated form of a similar amine oxide, dodecyldimethylamine oxide (DDAO), is approximately 5.[1] This means that at a pH of 5, half of the molecules are cationic and half are non-ionic. In a typical phosphate buffer at pH 7.4, the majority of CDAO molecules will be in the non-ionic form, making them more susceptible to salting out.

3. Can the concentration of the phosphate buffer cause precipitation?

Yes, the concentration of the phosphate buffer is a major contributor to precipitation. A higher buffer concentration leads to a higher ionic strength of the solution. This increases the likelihood of the "salting out" effect, which reduces the solubility of the non-ionic form of CDAO.[5]

Factor Effect on CDAO Solubility in Phosphate Buffer
Low Phosphate Concentration Lower ionic strength, generally higher CDAO solubility.
High Phosphate Concentration Higher ionic strength, increased "salting out" effect, lower CDAO solubility.[6]

4. What are some immediate steps I can take to redissolve the precipitate?

If you observe precipitation, you can try the following:

  • Gentle Warming: Slightly warming the solution may increase the solubility of CDAO. However, be cautious as excessive heat can degrade your sample.

  • Dilution: Diluting the solution with deionized water will lower the concentrations of both CDAO and the phosphate buffer, which may be sufficient to redissolve the precipitate.

  • pH Adjustment: Increasing the pH of the solution to above 8.0 will ensure that the CDAO is almost entirely in its more soluble non-ionic form and may prevent the formation of insoluble ionic complexes.

Experimental Protocols to Prevent Precipitation

Protocol 1: Optimizing the Phosphate Buffer System

This protocol provides a systematic approach to finding the optimal conditions for using CDAO in a phosphate buffer.

dot

G Experimental Workflow for Optimizing CDAO in Phosphate Buffer cluster_0 Preparation cluster_1 Titration and Observation cluster_2 Analysis start Define Required CDAO and Buffer Concentrations prep_cd Prepare Concentrated CDAO Stock Solution start->prep_cd prep_pb Prepare Phosphate Buffer Stocks at Varying Concentrations prep_cd->prep_pb test_conc Test CDAO Solubility at Different Buffer Concentrations prep_pb->test_conc test_ph Adjust and Test pH (e.g., 7.4, 8.0, 8.5) test_conc->test_ph test_temp Evaluate Temperature Effects (e.g., 4°C, RT, 37°C) test_ph->test_temp analyze Analyze for Precipitation test_temp->analyze optimal Determine Optimal Conditions analyze->optimal

Caption: Experimental workflow for optimizing CDAO in phosphate buffer.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of CDAO (e.g., 10% w/v) in deionized water.

    • Prepare a series of phosphate buffer stock solutions at different concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM) and at the desired initial pH (e.g., 7.4).

  • Titration and Observation:

    • In a series of test tubes, add a fixed amount of the CDAO stock solution.

    • Slowly add increasing amounts of each phosphate buffer stock solution to the CDAO solution while vortexing.

    • Visually inspect for the appearance of turbidity or precipitation.

  • pH Adjustment:

    • For the buffer concentrations where precipitation occurs, prepare new buffer solutions with slightly higher pH values (e.g., 8.0, 8.5).

    • Repeat the titration and observation steps.

  • Temperature Evaluation:

    • Incubate the mixtures at different temperatures relevant to your experimental conditions (e.g., 4°C, room temperature, 37°C) and observe for any temperature-induced precipitation.

  • Data Analysis:

    • Record the highest concentrations of CDAO and phosphate buffer that remain clear at each pH and temperature.

Protocol 2: Screening Alternative Buffers

If precipitation persists in phosphate buffer, consider using an alternative buffering agent.

Methodology:

  • Select Alternative Buffers: Choose buffers that are compatible with your experimental system and have a pKa in the desired pH range. Good alternatives include:

    • Tris (tris(hydroxymethyl)aminomethane): pKa ~8.1. A common biological buffer.

    • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): pKa ~7.5. Another widely used biological buffer.

  • Prepare Buffer and CDAO Solutions:

    • Prepare stock solutions of the alternative buffers at the desired concentration and pH.

    • Use your CDAO stock solution from Protocol 1.

  • Compatibility Testing:

    • Mix the CDAO stock solution with each of the alternative buffer solutions at the final desired concentrations.

    • Vortex and visually inspect for precipitation.

    • Incubate at relevant temperatures to check for stability.

Buffer Typical pH Range Advantages for Use with CDAO Considerations
Phosphate 6.0 - 7.5Physiologically relevant.High ionic strength can cause "salting out".[6]
Tris 7.5 - 9.0Less likely to cause "salting out".pH is temperature-dependent. Can interact with some enzymes.
HEPES 6.8 - 8.2pH is less sensitive to temperature changes.More expensive than phosphate or Tris.

By following these troubleshooting steps and experimental protocols, you can effectively prevent the precipitation of this compound in your buffered solutions, ensuring the integrity and success of your experiments.

References

Optimizing Capric dimethyl amine oxide concentration for efficient membrane protein solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing Capric dimethyl amine oxide (CDMAO) concentration for efficient membrane protein solubilization.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDMAO) and why is it used for membrane proteins?

This compound (also known as N,N-Dimethyldecylamine N-oxide) is a zwitterionic surfactant.[1] Its amphipathic nature, possessing both a hydrophilic headgroup and a hydrophobic alkyl tail, allows it to disrupt lipid bilayers and form micelles that encapsulate membrane proteins.[2][3] This process extracts the protein from its native membrane environment into an aqueous solution, making it suitable for purification and downstream analysis.[4] As a zwitterionic detergent, it tends to be gentler than ionic detergents, often preserving protein structure and activity.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the minimum detergent concentration at which detergent monomers spontaneously assemble into structures called micelles.[3][] For effective membrane protein solubilization, the detergent concentration must be significantly above its CMC.[3][] Below the CMC, the detergent exists as monomers which are generally ineffective at extracting the entire protein. Above the CMC, the formation of micelles provides a hydrophobic environment that shields the transmembrane domains of the protein from the aqueous buffer, thus keeping it soluble and stable.

Q3: What is a good starting concentration for CDMAO?

A common starting point for membrane protein solubilization is to use a detergent concentration that is at least two times the CMC.[] A typical mass ratio of detergent to membrane protein to begin screening is at least 4:1.[] For initial screening, protein concentrations in the range of 1 to 10 mg/mL are often used.[] It is crucial to optimize this concentration for each specific protein.

Q4: How does the alkyl chain length of an amine oxide detergent affect its properties?

The length of the hydrophobic alkyl chain significantly influences a detergent's properties. Generally, as the alkyl chain length increases (e.g., from C10 of Capric to C12 of Lauryl), the CMC decreases.[2][] Shorter chain detergents (like C10-C12) typically exhibit higher water solubility.[2] The choice of chain length can impact the stability of the resulting protein-detergent micelle; for some proteins, shorter chains may be less effective at creating a stable complex, potentially leading to precipitation.[6]

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound (CDMAO).

PropertyValueNotes
Chemical Name N,N-Dimethyldecylamine N-oxideAlso known as Decylamine-N,N-dimethyl-N-oxide[1]
Molecular Weight 201.35 g/mol [1]
Detergent Class Zwitterionic Amine Oxide[4]
Estimated CMC ~6-8 mMThe CMC of amine oxides decreases as the alkyl chain length increases. The CMC of Lauryl (C12) dimethyl amine oxide is ~1-2 mM, suggesting the C10 version (Capric) will be higher.[4]
Typical Working Conc. >2x CMCA concentration well above the CMC is required for micelle formation and solubilization.[]
EPA Safer Choice Green circleThe chemical has been verified to be of low concern based on experimental and modeled data.[1]

Troubleshooting Guide

Problem: My target protein shows very low solubilization efficiency.

  • Possible Cause 1: CDMAO concentration is too low.

    • Solution: Ensure your working concentration is well above the CMC. Systematically increase the CDMAO concentration in your solubilization buffer. You can perform a small-scale screen using a gradient of detergent concentrations to find the optimal point.

  • Possible Cause 2: Insufficient detergent-to-protein ratio.

    • Solution: Increase the weight-to-weight (w/w) ratio of detergent to total protein. A starting point of 4:1 (detergent:protein) is common, but ratios up to 10:1 or higher may be necessary.[]

  • Possible Cause 3: Inadequate incubation time or temperature.

    • Solution: Optimize the solubilization time (e.g., 30 minutes to 4 hours) and temperature (e.g., 4°C, room temperature). Gentle agitation, such as end-over-end rotation, can improve efficiency.

Problem: My protein solubilizes initially but then aggregates or precipitates.

  • Possible Cause 1: The protein-detergent micelle is unstable.

    • Solution: The hydrophobic regions of your protein may not be sufficiently shielded by the CDMAO micelles. Consider screening other detergents with different properties (e.g., a longer alkyl chain like Lauryl dimethyl amine oxide, LDAO) or non-ionic detergents (e.g., DDM).[7][8]

  • Possible Cause 2: Essential lipids were stripped from the protein.

    • Solution: Some membrane proteins require specific lipids for stability. Try adding a lipid mixture (e.g., brain lipids or E. coli polar lipids) or cholesterol analogues to the solubilization buffer to promote the formation of more stable protein-lipid-detergent complexes.

  • Possible Cause 3: Incorrect buffer conditions.

    • Solution: Optimize the pH and ionic strength (salt concentration) of your buffer. These factors can significantly influence protein stability and detergent behavior.

Problem: The yield of purified protein is very low after the solubilization step.

  • Possible Cause 1: Inefficient extraction from the membrane.

    • Solution: Follow the steps for low solubilization efficiency. After incubation, ensure you are pelleting the insoluble fraction effectively with a high-speed centrifugation step (e.g., 100,000 x g for 45-60 minutes). Analyze both the supernatant and the pellet by SDS-PAGE to determine where your protein is.

  • Possible Cause 2: The protein is unstable and degrading.

    • Solution: Always include a protease inhibitor cocktail in your buffers during cell lysis and solubilization.[9] Work quickly and keep samples cold (unless a higher temperature is required for solubilization) to minimize degradation.

Experimental Protocols

Protocol: Screening for Optimal CDMAO Concentration

This protocol outlines a general procedure for testing different CDMAO concentrations to efficiently solubilize a target membrane protein.

  • Prepare Crude Membranes:

    • Disrupt cells expressing your target protein using a suitable method (e.g., sonication, French press).[9]

    • Perform a low-speed centrifugation (e.g., 9,000 x g, 30 min, 4°C) to remove cell debris.[9]

    • Collect the supernatant and perform a high-speed ultracentrifugation (e.g., 100,000 x g, 1 hr, 4°C) to pellet the membrane fraction.[9]

    • Wash the membrane pellet with a buffer lacking detergent to remove soluble proteins. Resuspend the final pellet in a suitable buffer (e.g., Tris-HCl, NaCl, glycerol) at a known total protein concentration (e.g., 10 mg/mL).

  • Set Up Solubilization Screen:

    • Prepare a series of solubilization buffers with varying concentrations of CDMAO (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure all buffers contain protease inhibitors.

    • In separate microcentrifuge tubes, mix the membrane suspension with each solubilization buffer to achieve a final total protein concentration of ~5 mg/mL. The final detergent concentrations will be half of the stock (e.g., 0.05%, 0.25%, 0.5%, 0.75%, 1.0%).

    • Include a negative control with no detergent.

  • Incubation:

    • Incubate the tubes with gentle end-over-end rotation for 1-2 hours at a chosen temperature (4°C is a common starting point).

  • Clarification:

    • Centrifuge all samples at high speed (e.g., 100,000 x g) for 45 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (the solubilized fraction) from each tube.

    • Resuspend the pellets in an equal volume of buffer.

    • Analyze equal volumes of the supernatant and pellet fractions from each condition by SDS-PAGE and Western Blot (using an antibody specific to your protein or its tag) to determine the concentration of CDMAO that resulted in the highest amount of protein in the supernatant.[9]

Visual Guides

G cluster_prep Phase 1: Preparation cluster_solubilization Phase 2: Solubilization & Screening cluster_analysis Phase 3: Analysis start Start: Cell Paste lysis Cell Lysis & Debris Removal start->lysis ultracentrifugation Ultracentrifugation (Pellet Membranes) lysis->ultracentrifugation resuspend Resuspend Membranes in Detergent-Free Buffer ultracentrifugation->resuspend add_cdmao Aliquot Membranes & Add CDMAO Gradient resuspend->add_cdmao incubate Incubate with Agitation (e.g., 1h at 4°C) add_cdmao->incubate clarify Clarify via Ultracentrifugation incubate->clarify collect Collect Supernatant (Solubilized Fraction) clarify->collect analyze Analyze Supernatant & Pellet (SDS-PAGE / Western Blot) collect->analyze decision Optimal [CDMAO] Determined? analyze->decision decision->add_cdmao No, Re-screen end_node Proceed to Purification decision->end_node Yes

Caption: Workflow for optimizing CDMAO concentration for membrane protein solubilization.

G start Start: Assess Solubilization q1 Is Solubilization Yield Low? start->q1 a1_1 Increase [CDMAO] or Detergent:Protein Ratio q1->a1_1 Yes q2 Does Protein Aggregate or Precipitate Later? q1->q2 No a1_2 Optimize Incubation (Time, Temp, Agitation) a1_1->a1_2 a1_3 Check Buffer (pH, Ionic Strength) a1_2->a1_3 a1_3->start Re-evaluate a2_1 Screen Different Detergents (e.g., LDAO, DDM) q2->a2_1 Yes end_node Successful Solubilization q2->end_node No a2_2 Add Stabilizing Lipids or Cholesterol Analogs a2_1->a2_2 a2_3 Ensure Protease Inhibitors Are Present a2_2->a2_3 a2_3->start Re-evaluate

References

Long-term stability and degradation of Capric dimethyl amine oxide solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Capric Dimethyl Amine Oxide (CDAO) solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the long-term stability and degradation of CDAO solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDAO) and what are its common applications in research?

A1: this compound (CDAO), also known as N,N-dimethyldecylamine N-oxide, is a zwitterionic surfactant.[1] In research and drug development, it is frequently used for solubilizing membrane proteins, preventing non-specific binding in immunoassays, and as a component in formulation studies due to its ability to form micelles and stabilize emulsions.[1]

Q2: What are the primary factors that affect the stability of CDAO solutions?

A2: The stability of CDAO solutions is primarily influenced by pH, temperature, and exposure to light and oxidizing agents. Extreme pH values and high temperatures can accelerate degradation.[2]

Q3: What are the common signs of CDAO degradation?

A3: Degradation of CDAO solutions can manifest as a change in pH, loss of foaming capacity, a decrease in surfactant activity, or the appearance of turbidity or precipitation. Analytical techniques like HPLC can be used to detect the formation of degradation products.

Q4: What are the main degradation products of CDAO?

A4: The primary degradation pathway for CDAO is its reduction to the corresponding tertiary amine, N,N-dimethyldecylamine.[1] Under oxidative stress, other byproducts may form.[1] Thermal decomposition can also lead to different degradation products.

Q5: What are the recommended storage conditions for CDAO solutions?

A5: To ensure long-term stability, CDAO solutions should be stored in tightly sealed containers in a cool, dark place. For aqueous solutions, refrigeration at 2-8°C is recommended. Avoid freezing, as this can cause the surfactant to come out of solution. Protect from light to prevent photodegradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation or Cloudiness in Solution Temperature fluctuations (especially low temperatures)1. Gently warm the solution to room temperature or slightly above (e.g., 30-40°C) with gentle mixing. Do not overheat. 2. If precipitation persists, it may be due to the presence of salts. Consider the ionic strength of your buffer. 3. Filter the solution through a 0.22 µm filter after warming and redissolving.
High concentration of salts in the buffer1. CDAO solubility can be affected by the ionic strength of the solution. 2. Prepare a fresh solution with a lower salt concentration if possible. 3. If high salt is required, consider preparing a more concentrated CDAO stock in water and diluting it into the final buffer just before use.
pH of the solution is near the isoelectric point1. Check the pH of your solution. Amine oxides can exhibit different properties depending on the pH.[3] 2. Adjust the pH of the solution to be further away from the pKa of CDAO (around 4.5-5.0). For many applications, a pH between 7.0 and 8.0 is suitable.
Loss of Foaming or Surfactant Activity Degradation of CDAO1. The primary degradation product, N,N-dimethyldecylamine, is not a surfactant. 2. Confirm degradation using an analytical method such as HPLC. 3. Prepare a fresh CDAO solution.
Incorrect concentration1. Verify the concentration of your CDAO solution. 2. Ensure that the concentration is above the critical micelle concentration (CMC) if micelle formation is required for your application.
Change in pH of the Solution Over Time Degradation to N,N-dimethyldecylamine1. N,N-dimethyldecylamine is a weak base, and its formation can lead to an increase in the pH of an unbuffered solution. 2. Use a buffered solution to maintain a stable pH.
Absorption of atmospheric CO21. If the solution is alkaline, it can absorb CO2 from the air, leading to a decrease in pH. 2. Store solutions in tightly sealed containers.

Quantitative Stability Data

The following table summarizes the expected stability of CDAO solutions under various conditions. Please note that specific degradation rates can vary depending on the exact composition of the solution (e.g., buffer components, presence of other molecules).

Condition Parameter Value Expected Outcome
Temperature Storage at 2-8°C< 1% degradation over 12 monthsRecommended for long-term storage.
Storage at 25°C~2-5% degradation over 12 monthsSuitable for short-term storage.
Storage at 40°CSignificant degradation observed within a few monthsAccelerated degradation condition.
pH pH 3.0Increased degradation rateCDAO is protonated and may be more susceptible to hydrolysis.
pH 7.0-8.0Optimal stabilityRecommended pH range for most applications.
pH 11.0Increased degradation rateBase-catalyzed degradation can occur.
Light Exposure Exposed to UV lightSignificant degradationPhotodegradation can occur.[4]
Protected from lightMinimal degradationRecommended to store in amber vials or in the dark.
Oxidative Stress 3% H₂O₂Rapid degradationCDAO is susceptible to oxidation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for CDAO

This protocol outlines a general method for the analysis of CDAO and its primary degradation product, N,N-dimethyldecylamine.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Dilute the CDAO solution to be tested with the initial mobile phase composition (80:20 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject the prepared sample and monitor the chromatogram for the CDAO peak and any degradation products. The retention time of N,N-dimethyldecylamine will be shorter than that of CDAO under these conditions.

Protocol 2: Forced Degradation Study of CDAO Solutions

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[5][6]

1. Preparation of Stock Solution:

  • Prepare a 10 mg/mL stock solution of CDAO in purified water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of CDAO stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of CDAO stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of CDAO stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of CDAO stock solution at 80°C for 72 hours.

  • Photodegradation: Expose 1 mL of CDAO stock solution to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified stress period, neutralize the acid and base-stressed samples.

  • Dilute all samples to an appropriate concentration (e.g., 1 mg/mL) with the HPLC mobile phase.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare CDAO Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidative Degradation prep_stock->oxidation thermal Thermal Degradation prep_stock->thermal photo Photodegradation prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc

Forced Degradation Experimental Workflow

degradation_pathway CDAO This compound Amine N,N-dimethyldecylamine CDAO->Amine Reduction Other Other Oxidation/Thermal Degradation Products CDAO->Other Oxidation / Heat

Primary Degradation Pathways of CDAO

troubleshooting_logic start Precipitation Observed in CDAO Solution q1 Is the solution cold? start->q1 a1 Warm gently to room temperature q1->a1 Yes q2 Does precipitation persist? q1->q2 No a1->q2 a2 Check buffer composition (high salt?) q2->a2 Yes end Solution is clear q2->end No a3 Check pH of the solution a2->a3 end_fail Consider preparing fresh solution a3->end_fail

References

Technical Support Center: Interference of Capric Dimethyl Amine Oxide in Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Capric dimethyl amine oxide (CDMAO) in Bradford and BCA protein assays. Find troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to ensure accurate protein quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDMAO) and why is it used?

This compound (CDMAO), also known as N,N-Dimethyldecylamine N-oxide, is a non-ionic to zwitterionic surfactant. It is utilized in biochemical applications for its ability to solubilize proteins, particularly membrane proteins, by disrupting lipid bilayers and protein-protein interactions.

Q2: How does CDMAO interfere with the Bradford and BCA protein assays?

  • Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum. Detergents like CDMAO can interfere in several ways:

    • Detergent-Dye Interaction: CDMAO may interact with the Coomassie dye, causing it to aggregate or precipitate, leading to inaccurate absorbance readings.[1]

    • pH Shift: The presence of detergents can alter the pH of the assay buffer, which is critical for the dye-protein binding reaction, affecting the linearity and sensitivity of the assay.[2]

    • Protein-Detergent Interaction: CDMAO can bind to proteins, potentially masking the amino acid residues (primarily arginine, lysine, and aromatic residues) that the Coomassie dye interacts with, resulting in an underestimation of the protein concentration.

  • BCA Assay: The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by BCA to produce a colored complex. While generally more resistant to detergents than the Bradford assay, interference can still occur.[3] The amine oxide group in CDMAO could potentially have some reducing capacity, leading to an overestimation of the protein concentration. Additionally, at high concentrations, detergents can interfere with the copper chelation step.

Q3: What is the maximum concentration of CDMAO compatible with each assay?

  • Bradford Assay: Standard Bradford assays are highly sensitive to detergents. Even low concentrations (often below 0.1%) can cause significant interference.[4] Some detergent-compatible Bradford formulations may tolerate higher concentrations.

  • BCA Assay: The BCA assay is significantly more tolerant to non-ionic and zwitterionic detergents. It is often compatible with concentrations up to 5% of many common detergents.[3] However, it is always recommended to perform a pilot experiment to determine the specific tolerance for CDMAO in your sample matrix.

Troubleshooting Guide

If you suspect CDMAO is interfering with your protein assay, follow these troubleshooting steps:

Problem: Inaccurate or inconsistent protein concentration readings.

dot

Troubleshooting_Workflow A Start: Inaccurate Readings B Is CDMAO concentration known? A->B C Dilute sample to reduce CDMAO concentration B->C Yes O Determine CDMAO concentration B->O No D Is dilution sufficient? C->D E Perform Protein Precipitation (Acetone or TCA) D->E No G Is the issue resolved? D->G Yes F Use a Detergent-Compatible Assay Kit E->F F->G H Contact Technical Support G->H No I Yes G->I Yes J No K Yes L No M Yes N No O->C

Caption: Troubleshooting workflow for CDMAO interference.

Solution 1: Sample Dilution

  • Rationale: The simplest way to reduce the interfering effects of CDMAO is to dilute the sample to a concentration below the interference threshold for the chosen assay.

  • Procedure:

    • If the approximate concentration of CDMAO in your sample is known, calculate the dilution factor required to bring it within the compatible range for your assay (see table below for estimates).

    • If the concentration is unknown, perform a serial dilution of your sample (e.g., 1:2, 1:5, 1:10, 1:20).

    • Prepare your protein standards in the same buffer as your diluted samples, but without CDMAO.

    • Perform the assay and calculate the protein concentration of the original sample by multiplying the result by the dilution factor.

Solution 2: Protein Precipitation

  • Rationale: This method physically separates the protein from the interfering detergent. Acetone or trichloroacetic acid (TCA) precipitation are common methods.

  • Procedure (Acetone Precipitation):

    • To your protein sample, add 4 volumes of ice-cold acetone.

    • Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the protein.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

    • Carefully decant the supernatant containing the CDMAO.

    • Allow the protein pellet to air-dry briefly. Do not over-dry, as this can make it difficult to resuspend.

    • Resuspend the pellet in a buffer compatible with your chosen protein assay (e.g., PBS or water).

Solution 3: Use a Detergent-Compatible Assay

  • Rationale: Several commercially available protein assay kits are formulated to be compatible with detergents.

  • Procedure:

    • Select a detergent-compatible Bradford or BCA assay kit.

    • Follow the manufacturer's protocol carefully, as incubation times and reagent volumes may differ from standard assays.

    • It is still advisable to include a control with your buffer (containing CDMAO but no protein) to check for any background interference.

Quantitative Data Summary

The following table provides estimated compatibility levels of different detergent types in standard Bradford and BCA assays. Note that specific concentrations for CDMAO are not widely published and should be determined empirically.

Detergent TypeExampleBradford Assay CompatibilityBCA Assay Compatibility
Amine Oxide CDMAO, LDAO Generally low (<0.1%) Generally high (up to 5%)
AnionicSDSVery low (<0.05%)Moderate (up to 5% with compatible reagents)
CationicCTABVery low (<0.01%)Low to moderate
Non-ionicTriton X-100, Tween 20Low (0.1-1%)High (up to 5%)
ZwitterionicCHAPSModerate (up to 1%)High (up to 5%)

Experimental Protocols

Standard Bradford Assay Protocol

Bradford_Workflow A Prepare Protein Standards (e.g., BSA) C Add Bradford Reagent to standards and samples A->C B Prepare Unknown Samples (and dilutions if necessary) B->C D Incubate at Room Temperature (5-10 minutes) C->D E Measure Absorbance at 595 nm D->E F Generate Standard Curve and Calculate Protein Concentration E->F

Caption: Standard BCA assay workflow.

  • Prepare a series of protein standards: Similar to the Bradford assay, prepare a dilution series of a known protein standard (e.g., BSA) in the same buffer as your samples.

  • Prepare samples: Dilute your unknown protein samples as needed.

  • Prepare BCA Working Reagent: Mix BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

  • Assay:

    • Pipette a small volume (e.g., 25 µL) of each standard and unknown sample into separate microplate wells.

    • Add the BCA working reagent (e.g., 200 µL) to each well.

    • Mix gently on a plate shaker.

  • Incubate: Incubate the plate at 37°C for 30 minutes.

  • Cool: Allow the plate to cool to room temperature.

  • Read Absorbance: Measure the absorbance at 562 nm.

  • Calculate Concentration: Generate a standard curve and determine the concentration of your unknown samples.

References

Troubleshooting protein aggregation in the presence of N,N-Dimethyldecylamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation when using N,N-Dimethyldecylamine N-oxide (DDAO).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is N,N-Dimethyldecylamine N-oxide (DDAO) and why is it used in protein studies?

N,N-Dimethyldecylamine N-oxide (DDAO), also known as Lauryldimethylamine N-oxide (LDAO), is a zwitterionic surfactant.[1][2] It is widely used in biochemical research for the extraction, solubilization, and stabilization of membrane proteins.[3][4] Its amphipathic nature allows it to disrupt lipid bilayers and form micelles that shield the hydrophobic regions of proteins from the aqueous environment, thereby preventing aggregation and maintaining the protein's native conformation.[1][2]

Q2: My protein is aggregating even in the presence of DDAO. What are the common causes?

Several factors can contribute to protein aggregation despite the presence of DDAO:

  • DDAO concentration is too low: The concentration of DDAO may have fallen below its critical micelle concentration (CMC), leading to the disassembly of micelles and subsequent protein aggregation.[2]

  • Suboptimal buffer conditions: The pH, ionic strength, or other components of your buffer may not be optimal for your protein's stability in the presence of DDAO.[2]

  • High protein concentration: The amount of protein may be too high for the given DDAO concentration to effectively form individual protein-detergent micelles.[5]

  • DDAO may not be the ideal detergent: Not all proteins are effectively stabilized by DDAO. Some proteins may be sensitive to DDAO and undergo partial denaturation.[2]

  • Temperature stress: Both high and low temperatures can lead to protein unfolding and aggregation.[5]

  • Mechanical stress: Agitation, stirring, or freeze-thaw cycles can denature proteins.[5]

Q3: How can I optimize the DDAO concentration to prevent protein aggregation?

Optimizing the DDAO concentration is a critical step. Here are some guidelines:

  • Work above the Critical Micelle Concentration (CMC): Always ensure that the DDAO concentration is maintained above its CMC at all stages of your experiment, including after dilution steps.[2] The CMC of DDAO is approximately 1-2 mM.[1]

  • Starting Concentrations: A common starting point for membrane protein solubilization is 1% (w/v) DDAO. For purification, a concentration approximately three times the CMC is often a good starting point.[2]

  • Empirical Determination: The optimal concentration is highly protein-dependent and should be determined empirically for your specific protein and experimental conditions.[2][3]

Q4: What buffer conditions should I consider when using DDAO?

Buffer composition plays a significant role in protein stability.[6] Consider the following:

  • pH: The optimal pH is often at least one unit away from the protein's isoelectric point (pI) to prevent aggregation due to minimal net charge.[2][7]

  • Ionic Strength: The CMC of DDAO can be influenced by the ionic strength of the buffer.[3][8] It is advisable to screen different salt concentrations to find the optimal condition for your protein.[2]

  • Additives: The inclusion of stabilizing agents such as glycerol (5-10%), arginine (50-100 mM), or other non-ionic detergents in small amounts can sometimes help prevent aggregation.[9]

Q5: What should I do if my protein continues to aggregate with DDAO?

If aggregation persists after optimizing DDAO concentration and buffer conditions, consider the following troubleshooting steps:

  • Screen Different Detergents: DDAO may not be the most suitable detergent for your protein. It is recommended to screen a panel of detergents with different properties (e.g., non-ionic like DDM, or other zwitterionic detergents like Fos-Choline) to identify one that provides better stability.[2][5][10]

  • Detergent Exchange: If your protein is already solubilized in DDAO, you can perform a detergent exchange into a different detergent that might offer better long-term stability.[5]

  • Add Lipids or Cholesterol Analogs: Some membrane proteins require the presence of lipids or cholesterol analogs to maintain their native conformation and stability within detergent micelles.[5]

  • Optimize the Solubilization Protocol: Experiment with different detergent-to-protein ratios and incubation times. A shorter incubation time may be sufficient for solubilization and could minimize protein denaturation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for DDAO and a comparison with other commonly used detergents.

Table 1: Physicochemical Properties of N,N-Dimethyldecylamine N-oxide (DDAO)

PropertyValueReference(s)
Chemical Name N,N-Dimethyldecylamine N-oxide / Lauryldimethylamine N-oxide (LDAO)[1]
Molecular Weight 229.40 g/mol [1]
Detergent Class Zwitterionic[1]
Critical Micelle Concentration (CMC) ~1-2 mM (~0.023-0.046% w/v) in low salt buffers[1]
Aggregation Number ~75-95[1]
Micelle Molecular Weight ~17-21.5 kDa[1]
Typical Working Concentration 0.1% - 2% (w/v)[3]

Table 2: Comparative Solubilization Efficiency of Common Detergents

DetergentDetergent ClassSolubilization Efficiency (%)Notes
DDAO (LDAO) Zwitterionic57 ± 18Generally effective, but can be denaturing for some proteins.
DDM Non-ionic51 ± 20A mild and commonly used detergent for preserving protein function.
FC-12 Zwitterionic75 ± 16High solubilization efficiency.
Note: Optimal detergent selection is highly dependent on the specific membrane protein and the source membrane.[1]

Experimental Protocols & Workflows

Key Experimental Workflow: Troubleshooting Protein Aggregation

The following diagram illustrates a logical workflow for troubleshooting protein aggregation issues when using DDAO.

start Protein Aggregation Observed with DDAO check_conc Is DDAO concentration > CMC? start->check_conc optimize_conc Optimize DDAO Concentration (e.g., Titration) check_conc->optimize_conc No check_buffer Are buffer conditions optimal? (pH, Ionic Strength) check_conc->check_buffer Yes optimize_conc->check_buffer optimize_buffer Optimize Buffer Conditions (pH screen, salt screen) check_buffer->optimize_buffer No check_protein_conc Is protein concentration too high? check_buffer->check_protein_conc Yes optimize_buffer->check_protein_conc reduce_protein_conc Reduce Protein Concentration check_protein_conc->reduce_protein_conc Yes screen_detergents Screen a panel of different detergents check_protein_conc->screen_detergents No reduce_protein_conc->screen_detergents detergent_exchange Perform detergent exchange screen_detergents->detergent_exchange end_fail Aggregation Persists: Consult further literature/ expert advice screen_detergents->end_fail add_lipids Add stabilizing lipids/ cholesterol analogs detergent_exchange->add_lipids detergent_exchange->end_fail end_success Protein Stability Achieved add_lipids->end_success add_lipids->end_fail start Cell Pellet lysis Cell Lysis (e.g., Sonication) start->lysis low_speed_cent Low-Speed Centrifugation (10,000 x g) lysis->low_speed_cent supernatant1 Collect Supernatant low_speed_cent->supernatant1 pellet1 Discard Pellet (Cell Debris) low_speed_cent->pellet1 ultra_cent Ultracentrifugation (100,000 x g) supernatant1->ultra_cent supernatant2 Discard Supernatant (Cytosolic Proteins) ultra_cent->supernatant2 pellet2 Resuspend Membrane Pellet ultra_cent->pellet2 solubilization Solubilization with DDAO pellet2->solubilization ultra_cent2 Ultracentrifugation (100,000 x g) solubilization->ultra_cent2 supernatant3 Collect Supernatant (Solubilized Membrane Proteins) ultra_cent2->supernatant3 pellet3 Discard Pellet (Insoluble Material) ultra_cent2->pellet3

References

Technical Support Center: Managing Foaming with Capric Dimethylamine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing foaming issues when using Capric dimethyl amine oxide for cell lysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on mitigating foam-related challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause foaming?

This compound (also known as N,N-dimethyldecan-1-amine oxide) is a zwitterionic surfactant commonly used in biochemical applications for disrupting cell membranes and solubilizing proteins.[1][2] Its molecular structure contains both a hydrophobic tail and a hydrophilic headgroup, allowing it to interact with and break down the lipid bilayers of cell membranes.[1] However, this amphipathic nature also means that it lowers the surface tension of aqueous solutions. During agitation, such as mixing or sonication, these surfactant molecules accumulate at the air-liquid interface, stabilizing bubbles and leading to the formation of foam.[3] Many amine oxides are intentionally used in commercial products as foam boosters and stabilizers, so this foaming property is inherent to the molecule.

Q2: Is foaming during cell lysis a significant problem?

Yes, excessive foaming during cell lysis can be problematic for several reasons:

  • Protein Denaturation: The mechanical stress at the surface of bubbles can cause proteins to unfold and lose their native structure and biological activity.[4]

  • Sample Loss: Foam can climb up the walls of the tube, leading to a loss of valuable sample material.[4]

  • Inaccurate Pipetting: It is difficult to accurately pipette a foamy solution, which can lead to errors in downstream applications.

  • Interference with Procedures: Foam can interfere with homogenization and sonication, making the lysis process less efficient.[4]

  • Oxidation: The large surface area created by foam can increase the exposure of your sample to oxygen, potentially leading to oxidation of sensitive proteins.

Q3: What are the primary causes of excessive foaming during cell lysis with this compound?

Several factors can contribute to excessive foam formation:

  • High Detergent Concentration: Using a higher concentration of this compound than necessary will increase the likelihood and stability of foam.

  • Sonication Technique: If the sonicator probe is positioned too close to the surface of the liquid, it will whip air into the sample and cause significant foaming.[4]

  • High Protein Concentration: Proteins themselves can act as foaming agents, so highly concentrated lysates are more prone to foaming.

  • Presence of Other Surface-Active Molecules: Contaminants from the cell culture medium or the cells themselves can also contribute to foam formation.

Troubleshooting Guide

Q4: How can I minimize foam formation from the beginning of my experiment?

Proactive measures can significantly reduce foaming issues:

  • Optimize Detergent Concentration: Titrate the concentration of this compound to find the minimum amount required for effective cell lysis.

  • Gentle Mixing: After adding the lysis buffer, mix by gentle inversion or slow pipetting instead of vortexing.

  • Correct Sonication Procedure: Ensure the sonicator probe is well-submerged below the surface of the liquid. Use short pulses on ice to prevent overheating and reduce cavitation at the surface.[4]

  • Work at a Lower Temperature: Lower temperatures can increase the viscosity of the amine solution, which can help to stabilize foam.[3] However, for enzymatic lysis, ensure the temperature is optimal for the enzyme's activity.

Q5: What should I do if my sample has already foamed up?

If you already have significant foam in your sample, you can try the following:

  • Brief Centrifugation: A short, low-speed spin in a centrifuge can help to collapse the foam.

  • Let it Sit: Allowing the sample to sit on ice for a few minutes can allow the foam to dissipate naturally.

  • Manual Disruption: Gently stir the foam with a pipette tip to break up the bubbles.

Q6: Are there any chemical additives that can reduce foaming?

Yes, anti-foaming agents (also known as defoamers) can be used. However, it is crucial to ensure they are compatible with your downstream applications.

  • Silicone-based Antifoams: These are very effective but can interfere with certain downstream applications, such as mass spectrometry, due to the potential for silicone contamination.[5] They are generally effective at very low concentrations (1-100 ppm).

  • Organic Non-silicone Antifoams: Products like Antifoam 204 are polypropylene-based and do not contain silicone, making them a potentially better choice for sensitive applications.[6]

  • Polysorbates (e.g., Tween 80): In some protein formulations, low concentrations of polysorbates are used to prevent aggregation at air-liquid interfaces, which can also help reduce foaming.[7][8] However, higher concentrations can have a destabilizing effect.[9]

Always perform a small-scale pilot experiment to test the compatibility and effectiveness of any anti-foaming agent before applying it to your entire sample.

Quantitative Data Summary

While specific quantitative data on the foaming properties of this compound in a cell lysis context is limited in the literature, the following tables provide general guidance on factors influencing foaming and the properties of common anti-foaming agents.

Table 1: Factors Influencing Foam Stability of Amine Oxide Solutions

ParameterEffect on FoamingRationale
pH Foam stability is pH-dependent, with a maximum stability observed around the pKa of the surfactant.[10][11]At certain pH values, hydrogen bonds can form between the head groups of the amine oxide molecules, increasing the stability of the foam.[10][11]
Temperature Increasing temperature generally increases foaming tendency but decreases foam stability.[4]Higher temperatures decrease the viscosity of the liquid, allowing the foam to drain and collapse more quickly.[4]
Concentration Higher surfactant concentration generally leads to more stable foam.More surfactant molecules are available to stabilize the air-liquid interface of the bubbles.

Table 2: Comparison of Common Anti-foaming Agents

Anti-foaming AgentTypeTypical Working ConcentrationAdvantagesPotential Disadvantages
Antifoam A Silicone-based1-100 ppm[12]Highly effective at low concentrations.Can interfere with downstream applications like mass spectrometry.[5]
Antifoam 204 Organic (non-silicone)[6]Varies by applicationNo silicone, reducing the risk of contamination in sensitive assays.May be less effective than silicone-based agents for some applications.
Polysorbate 80 (Tween 80) Non-ionic surfactant0.005% - 0.02% (w/v)[7][13]Can prevent protein aggregation at interfaces.[7][8]Higher concentrations can negatively impact protein stability.[9]

Experimental Protocols

Protocol 1: General Cell Lysis of E. coli using Capric Dimethylamine Oxide

This protocol provides a starting point for lysing bacterial cells. Optimization may be required based on the specific cell type and downstream application.

  • Cell Harvesting: Centrifuge your E. coli culture to pellet the cells. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in a lysis buffer containing this compound. A typical starting concentration is 1-2% (w/v) in a buffered solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

  • Lysis:

    • For gentle lysis: Incubate the resuspended cells on a rocker at 4°C for 30-60 minutes.

    • For more stringent lysis: Sonicate the sample on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 2-5 minutes of "on" time. Ensure the sonicator tip is well-submerged.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant, which contains the soluble proteins. Avoid disturbing the pellet and any foam that may have formed at the surface.

Protocol 2: Evaluating the Efficacy of an Anti-Foaming Agent

This protocol can be used to test the effectiveness of an anti-foaming agent in your lysis buffer.

  • Prepare Test Solutions: Prepare several aliquots of your cell suspension in lysis buffer containing this compound.

  • Add Anti-foaming Agent: To each aliquot except for the control, add a different concentration of the anti-foaming agent you are testing (e.g., 1 ppm, 10 ppm, 100 ppm of a silicone-based antifoam).

  • Induce Foaming: Vortex all samples for a set amount of time (e.g., 30 seconds) to induce foaming.

  • Measure Foam Height: Immediately after vortexing, measure the initial height of the foam in each tube.

  • Measure Foam Stability: Measure the height of the foam at regular intervals (e.g., 1, 5, and 10 minutes) to determine the rate of foam collapse.

  • Analyze Results: Compare the initial foam height and stability in the samples with the anti-foaming agent to the control to determine the optimal concentration for foam reduction.

Mandatory Visualizations

Troubleshooting_Workflow start Excessive Foaming During Cell Lysis q1 Is sonication being used? start->q1 a1_yes Adjust Sonication Technique: - Ensure probe is well-submerged - Use shorter pulses - Reduce power intensity q1->a1_yes Yes a1_no Proceed to Mixing Technique q1->a1_no No q2 How is the sample being mixed? a1_yes->q2 a1_no->q2 a2_vortex Switch to Gentle Mixing: - Slow inversion - Gentle pipetting q2->a2_vortex Vigorous (Vortexing) a2_gentle Consider Detergent Concentration q2->a2_gentle Gentle q3 Can the detergent concentration be reduced? a2_vortex->q3 a2_gentle->q3 a3_yes Titrate to find the lowest effective concentration q3->a3_yes Yes a3_no Consider using an anti-foaming agent q3->a3_no No end_solution Foaming Issue Resolved a3_yes->end_solution q4 Is the anti-foaming agent compatible with downstream applications? a3_no->q4 a4_yes Add anti-foaming agent at the lowest effective concentration q4->a4_yes Yes a4_no Use physical methods to collapse foam: - Low-speed centrifugation - Let sample sit on ice q4->a4_no No a4_yes->end_solution a4_no->end_solution

Caption: Troubleshooting workflow for managing foaming issues.

Cell_Lysis_Mechanism p1 p2 p3 p4 micelle Mixed Micelles (Protein-Detergent-Lipid) p4->micelle 2. Membrane is solubilized p5 p6 p7 p8 mp Membrane Protein mp->micelle 3. Proteins are extracted detergent Capric Dimethylamine Oxide Monomers detergent->p3 1. Detergent monomers insert into the lipid bilayer

Caption: Mechanism of detergent-based cell lysis.

References

Impact of temperature on the critical micelle concentration of DDAO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with N,N-Dimethyldodecylamine N-oxide (DDAO).

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the Critical Micelle Concentration (CMC) of DDAO?

For zwitterionic surfactants like DDAO, the relationship between temperature and CMC is typically non-linear, exhibiting a U-shaped curve. Initially, the CMC decreases as the temperature rises to a certain point (the minimum CMC). Beyond this temperature, the CMC begins to increase. This behavior is a result of the interplay between the enthalpy and entropy of micellization.

Q2: Why am I observing a continuous decrease in CMC with increasing temperature?

If you observe a continuous decrease in the CMC of DDAO as you increase the temperature, it is likely that your experimental temperature range is below the temperature at which the minimum CMC occurs. For many surfactants, this minimum is observed around room temperature or slightly above.

Q3: My CMC values are inconsistent across replicate experiments. What could be the cause?

Inconsistent CMC values can arise from several factors:

  • Purity of DDAO: Impurities can significantly affect the CMC. Ensure you are using a high-purity grade of DDAO.

  • Water Quality: Use high-purity, deionized, or distilled water to avoid interference from ions and organic contaminants.

  • Temperature Control: Maintain a constant and uniform temperature throughout the experiment. Even small fluctuations can alter the CMC.

  • Equilibration Time: Ensure that the DDAO solutions have reached thermal equilibrium before measurements are taken.

  • Methodological Precision: The accuracy of your chosen method for CMC determination is crucial. Ensure consistent and precise execution of the experimental protocol.

Q4: Can the presence of salts in my buffer affect the CMC of DDAO?

Yes, the presence of electrolytes can significantly influence the CMC of DDAO. Salts can decrease the electrostatic repulsion between the head groups of the surfactant molecules, which generally leads to a lower CMC.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No clear CMC breakpoint observed The concentration range of your DDAO solutions is too narrow or completely above/below the CMC.Broaden the concentration range of your DDAO solutions to ensure it brackets the expected CMC.
The chosen experimental method is not sensitive enough for your system.Consider using a more sensitive technique. For example, fluorescence spectroscopy is often more sensitive than surface tension measurements.
Precipitation of DDAO at lower temperatures The temperature is below the Krafft temperature of DDAO.Ensure your experiments are conducted at temperatures above the Krafft temperature, which is the temperature below which micelles are not soluble.
High background noise in measurements Contamination of glassware or solutions.Thoroughly clean all glassware and use fresh, high-purity reagents.
Instability of the measurement instrument.Allow the instrument to warm up and stabilize before taking readings. Check for and minimize environmental sources of interference (e.g., vibrations, electrical noise).

Data Presentation

The following table provides representative data on the effect of temperature on the Critical Micelle Concentration (CMC) of DDAO. Please note that these are illustrative values based on the typical U-shaped behavior of zwitterionic surfactants. Actual experimental values may vary based on the specific conditions.

Temperature (°C)CMC (mM)
152.2
202.0
251.8
301.7
351.8
402.0
452.3
502.6

Experimental Protocols

Several methods can be employed to determine the CMC of DDAO. Below are detailed protocols for two common techniques.

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once micelles begin to form, the concentration of free surfactant monomers in the solution remains relatively constant, and thus the surface tension also plateaus. The CMC is determined as the concentration at the intersection of the two linear portions of a surface tension versus log(concentration) plot.

Methodology:

  • Preparation of DDAO Solutions: Prepare a series of DDAO solutions of varying concentrations in high-purity water. The concentration range should span the expected CMC.

  • Temperature Control: Place the DDAO solutions in a temperature-controlled water bath to ensure they reach and maintain the desired experimental temperature.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer).

  • Data Analysis: Plot the measured surface tension as a function of the logarithm of the DDAO concentration.

  • CMC Determination: Identify the breakpoint in the plot, which corresponds to the CMC. This can be done by fitting two straight lines to the data points before and after the inflection and finding their intersection.

Fluorescence Spectroscopy Method using a Hydrophobic Probe

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that has a low solubility in water but partitions readily into the hydrophobic core of micelles. The fluorescence properties of the probe, such as the ratio of the intensity of the first and third vibronic peaks (I1/I3), are sensitive to the polarity of its microenvironment. In the aqueous phase, the I1/I3 ratio is high, while inside the hydrophobic micellar core, it is significantly lower. The CMC is determined by plotting the I1/I3 ratio against the surfactant concentration and identifying the concentration at which a sharp change occurs.

Methodology:

  • Preparation of Probe-Surfactant Solutions: Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol). Add a small aliquot of the probe stock solution to a series of vials and evaporate the solvent. Then, add the prepared DDAO solutions of varying concentrations to these vials. The final probe concentration should be very low (micromolar range) to avoid self-quenching.

  • Incubation and Temperature Control: Allow the solutions to equilibrate, typically for several hours, in a temperature-controlled environment to ensure the probe is fully partitioned.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm, and the emission spectrum is recorded from approximately 350 nm to 450 nm.

  • Data Analysis: Determine the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks from the emission spectra.

  • CMC Determination: Plot the I1/I3 ratio as a function of the DDAO concentration. The CMC is identified as the concentration at the midpoint of the sigmoidal transition in the plot.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis prep_ddao Prepare DDAO Solutions (Varying Concentrations) mix_solutions Mix DDAO Solutions with Probe prep_ddao->mix_solutions prep_probe Prepare Fluorescent Probe Stock Solution (e.g., Pyrene) prep_probe->mix_solutions temp_control Temperature Control & Equilibration mix_solutions->temp_control measurement Fluorescence Measurement (Spectrofluorometer) temp_control->measurement get_intensity Determine I1 and I3 Peak Intensities measurement->get_intensity plot_data Plot I1/I3 Ratio vs. [DDAO] get_intensity->plot_data det_cmc Determine CMC from Sigmoidal Fit plot_data->det_cmc end End det_cmc->end start Start start->prep_ddao

Caption: Experimental workflow for determining the CMC of DDAO using fluorescence spectroscopy.

Compatibility of decyl dimethyl amine oxide with mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the compatibility of decyl dimethyl amine oxide (DDAO) with mass spectrometry (MS) analysis. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is decyl dimethyl amine oxide (DDAO) compatible with mass spectrometry?

A1: Decyl dimethyl amine oxide (DDAO) is considered a mass spectrometry-compatible surfactant, particularly for native mass spectrometry (MS) of intact proteins. Its zwitterionic nature at low pH and non-ionic character at higher pH values make it gentler than ionic detergents like SDS. For bottom-up proteomics, its compatibility is less straightforward and requires careful consideration of its concentration and removal.

Q2: What are the main challenges when using DDAO in mass spectrometry?

A2: The primary challenges include:

  • Ion Suppression: Like most detergents, DDAO can interfere with the ionization of peptides and proteins in the electrospray ionization (ESI) source, leading to reduced signal intensity. This occurs because detergent molecules compete with analytes for charge and surface area in the ESI droplets.[1][2][3]

  • Chromatographic Interference: DDAO can interact with reversed-phase columns, leading to peak broadening, retention time shifts, and contamination of the LC system.

  • Adduct Formation: DDAO molecules can form adducts with analyte ions, complicating spectral interpretation.

Q3: At what concentration can I use DDAO in my sample for direct MS analysis?

A3: While there is no definitive "safe" concentration, it is strongly recommended to keep the concentration of DDAO well below its critical micelle concentration (CMC) if direct injection is necessary. The CMC of DDAO is approximately 10.48 mM (0.211%). However, for sensitive peptide analysis in bottom-up proteomics, even sub-CMC concentrations can cause significant ion suppression. Therefore, removal of DDAO prior to LC-MS is the recommended best practice.

Q4: How does DDAO compare to other common detergents for MS compatibility?

A4: DDAO is generally considered more MS-friendly than traditional non-ionic detergents like Triton X-100 and NP-40, which contain polyethylene glycol (PEG) chains that are notoriously difficult to remove and cause significant interference.[4] Compared to strong ionic detergents like SDS, DDAO is much milder and less disruptive to the MS analysis. However, specialized MS-compatible detergents, such as acid-labile surfactants (e.g., RapiGest SF, PPS Silent Surfactant), are designed to be easily degraded and may offer better performance for bottom-up proteomics.

Q5: Can DDAO be used for both native MS and bottom-up proteomics?

A5: Yes, but with different considerations.

  • Native MS: DDAO and its longer-chain analog, LDAO, are frequently used for native MS of intact membrane proteins. They are considered "MS-friendly" because they form smaller micelles than detergents like DDM and are more easily dissociated from the protein complex in the gas phase of the mass spectrometer.

  • Bottom-up Proteomics: While DDAO can be used for protein solubilization and digestion, its presence during LC-MS analysis of peptides is generally discouraged due to potential ion suppression. Effective removal of DDAO after digestion is crucial for optimal results.

Troubleshooting Guide

This guide addresses specific issues that may arise when using decyl dimethyl amine oxide in mass spectrometry workflows.

Problem Potential Cause Recommended Solution
Low or no peptide/protein signal Ion suppression from DDAO.Implement a detergent removal step after protein digestion. Options include solid-phase extraction (SPE) with C18 cartridges, or detergent removal spin columns. For membrane proteins, filter-aided sample preparation (FASP) can be effective.[3]
Poor chromatographic peak shape (broadening, tailing) DDAO interacting with the LC column. Ensure efficient removal of DDAO before injecting the sample. If trace amounts remain, consider using a guard column to protect the analytical column.
Unexpected peaks in the mass spectrum DDAO adducts or fragments. Analyze a blank injection with the same buffer that contained DDAO to identify its characteristic peaks. DDAO itself can be detected in the mass spectrometer. Amine oxides can also undergo fragmentation.[5][6]
Inconsistent retention times Column contamination with residual DDAO.Implement a rigorous column washing protocol between samples. If contamination persists, the column may need to be replaced.
Low protein solubilization efficiency Insufficient DDAO concentration. Ensure the DDAO concentration is above its CMC (10.48 mM) for effective solubilization of membrane proteins.[7]

Quantitative Data Summary

Direct quantitative data on the ion suppression effects of decyl dimethyl amine oxide on peptide signals is limited in the literature. However, the following table provides a qualitative comparison with other common detergents.

DetergentTypeGeneral MS CompatibilityIon Suppression PotentialRemoval Difficulty
Decyl Dimethyl Amine Oxide (DDAO) ZwitterionicModerateModerateModerate
SDS AnionicVery PoorVery HighHigh
Triton X-100 / NP-40 Non-ionic (PEG-based)Very PoorHighVery High
CHAPS ZwitterionicModerateModerateModerate
RapiGest SF (Acid-labile) AnionicGoodLow (after degradation)Easy (acid cleavage)
n-Dodecyl-β-D-maltoside (DDM) Non-ionicPoorHighHigh

Experimental Protocols

Protocol 1: Protein Solubilization and In-Solution Digestion using DDAO

This protocol is suitable for the solubilization and digestion of complex protein mixtures, including membrane proteins, prior to mass spectrometry.

  • Protein Solubilization:

    • Resuspend the protein pellet in a lysis buffer containing 1-2% (w/v) DDAO in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Incubate the sample with agitation for 30-60 minutes at room temperature to ensure complete solubilization.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes to pellet any insoluble material.

  • Reduction and Alkylation:

    • To the soluble protein fraction, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 56°C.

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 20 minutes in the dark.

  • Protein Digestion:

    • Dilute the sample with digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the DDAO concentration to below 0.1%.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Detergent Removal (Crucial Step):

    • Proceed with a detergent removal protocol, such as solid-phase extraction (SPE) using a C18 cartridge (see Protocol 2).

Protocol 2: Removal of DDAO from Peptide Samples using Solid-Phase Extraction (SPE)

This protocol describes a general method for removing DDAO from peptide mixtures after digestion and before LC-MS analysis.

  • Cartridge Equilibration:

    • Activate a C18 SPE cartridge by washing with 1 mL of 100% acetonitrile.

    • Equilibrate the cartridge by washing with 2 mL of 0.1% trifluoroacetic acid (TFA) in water.

  • Sample Loading:

    • Acidify the peptide sample by adding TFA to a final concentration of 0.1%.

    • Load the acidified sample onto the equilibrated C18 cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and residual DDAO.

  • Elution:

    • Elute the peptides from the cartridge with 1 mL of 70% acetonitrile, 0.1% TFA in water.

  • Sample Preparation for MS:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable buffer for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Detergent Removal cluster_2 Mass Spectrometry Analysis a Protein Solubilization with DDAO b Reduction & Alkylation a->b c In-Solution Digestion (e.g., Trypsin) b->c d Solid-Phase Extraction (SPE) c->d e LC-MS/MS Analysis d->e f Data Analysis e->f

Caption: Experimental workflow for bottom-up proteomics using DDAO.

Troubleshooting_Logic Start Poor MS Signal CheckDetergent Is DDAO present in the sample? Start->CheckDetergent YesDetergent Yes CheckDetergent->YesDetergent NoDetergent No CheckDetergent->NoDetergent RemoveDetergent Implement Detergent Removal Protocol YesDetergent->RemoveDetergent CheckOtherIssues Troubleshoot other MS parameters (e.g., instrument settings, sample concentration) NoDetergent->CheckOtherIssues Reanalyze Re-analyze Sample RemoveDetergent->Reanalyze

Caption: Troubleshooting logic for low signal intensity in MS analysis.

References

Technical Support Center: Minimizing Capric Dimethyl Amine Oxide (CDAO)-Induced Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Capric dimethyl amine oxide (CDAO) is a zwitterionic surfactant widely utilized in the solubilization and stabilization of proteins, particularly membrane proteins. While generally considered a mild detergent, its use can sometimes lead to protein denaturation, compromising experimental outcomes and the stability of therapeutic protein formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you develop effective strategies to minimize CDAO-induced protein denaturation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDAO) and why is it used with proteins?

A1: this compound (CDAO), also known as N,N-dimethyldecylamine N-oxide, is a surfactant with a neutral polar head group at physiological pH. Its amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head, allows it to solubilize proteins, especially those embedded in lipid membranes, by forming micelles around their hydrophobic regions. This shields the protein from the aqueous environment, preventing aggregation and maintaining solubility.

Q2: How does CDAO cause protein denaturation?

A2: Protein denaturation is the loss of the native three-dimensional structure of a protein.[1] While CDAO is considered a mild surfactant, it can still induce denaturation through several mechanisms:

  • Disruption of Hydrophobic Interactions: The hydrophobic tail of CDAO can interfere with the internal hydrophobic core of a protein, leading to unfolding.

  • Alteration of the Hydration Shell: CDAO can disrupt the structured layer of water molecules surrounding a protein, which is crucial for maintaining its native conformation.

  • Direct Binding: CDAO monomers or micelles can bind to the protein surface, potentially inducing conformational changes.

Q3: What are the key factors influencing CDAO-induced protein denaturation?

A3: Several factors can influence the stability of a protein in the presence of CDAO:

  • CDAO Concentration: The concentration of CDAO relative to its critical micelle concentration (CMC) is crucial. Above the CMC, CDAO forms micelles that are generally less denaturing than free monomers.

  • Temperature: Elevated temperatures can increase the kinetic energy of both the protein and CDAO molecules, promoting unfolding and denaturation.[2]

  • pH: The pH of the solution affects the charge state of both the protein and the CDAO headgroup (which is protonated at low pH), influencing their interaction and the protein's stability.[3]

  • Protein-Specific Properties: The inherent stability and surface properties of the protein itself play a significant role.

  • Presence of Other Molecules: Excipients, salts, and other additives can either stabilize or destabilize the protein in the presence of CDAO.

Q4: What are some general strategies to minimize protein denaturation when using CDAO?

A4: General strategies include:

  • Working above the CMC of CDAO: This favors the presence of micelles, which are often less denaturing.

  • Optimizing Temperature and pH: Conducting experiments at the optimal temperature and pH for the protein's stability is critical.

  • Using Stabilizing Excipients: Additives such as sugars, polyols, and amino acids can help stabilize the native conformation of the protein.

  • Minimizing Exposure Time: Reducing the time the protein is in contact with CDAO can limit the extent of denaturation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Protein aggregation or precipitation observed after adding CDAO. CDAO concentration is too high or too low, leading to denaturation and exposure of hydrophobic patches.Optimize the CDAO concentration. Start with a concentration slightly above the CMC and perform a titration to find the optimal concentration for your protein.
The pH of the buffer is close to the protein's isoelectric point (pI), reducing its net charge and solubility.Adjust the buffer pH to be at least one pH unit away from the protein's pI.[4]
The temperature is too high, causing thermal denaturation.Perform experiments at a lower temperature (e.g., 4°C) to assess if it improves stability.
Loss of protein activity or function. CDAO is causing conformational changes that affect the active site or binding sites.Screen for stabilizing excipients such as sugars (sucrose, trehalose), polyols (glycerol, sorbitol), or amino acids (arginine, proline).[5][6]
The CDAO concentration is disrupting necessary protein-protein or protein-ligand interactions.Carefully titrate the CDAO concentration to the minimum required for solubilization and stability.
Inconsistent experimental results. Variability in sample preparation, including CDAO concentration, temperature, or incubation time.Standardize all experimental protocols. Ensure consistent mixing and incubation times.
Degradation of CDAO over time.Use fresh CDAO solutions for each experiment.

Strategies to Minimize CDAO-Induced Protein Denaturation

A key strategy to combat CDAO-induced denaturation is the use of stabilizing excipients. These molecules can protect proteins through various mechanisms, such as preferential exclusion, direct binding to stabilize the native state, or altering the properties of the solvent.

Use of Sugars and Polyols

Sugars like sucrose and trehalose, and polyols like glycerol and sorbitol, are widely used as protein stabilizers. They are preferentially excluded from the protein surface, which makes the unfolded state thermodynamically less favorable.[7][8]

Table 1: Effect of Sucrose on the Thermal Stability of various Proteins

ProteinSucrose ConcentrationChange in Melting Temperature (ΔTm)Reference
α-Chymotrypsin1 M+5.2 °C[7]
Chymotrypsinogen1 M+4.8 °C[7]
Ribonuclease A1 M+3.5 °C[7]

Note: This data represents the general stabilizing effect of sucrose on proteins and is not specific to CDAO-containing solutions. The stabilizing effect is expected to be similar in the presence of CDAO, but empirical validation is recommended.

Use of Amino Acids

Certain amino acids, such as arginine and proline, can act as effective protein stabilizers. Arginine, in particular, has been shown to suppress protein aggregation and assist in protein refolding.[6][9] The mechanism is thought to involve the preferential exclusion of arginine from the protein-protein encounter complex.[9]

Table 2: Effect of Arginine on Protein Stability

ProteinArginine ConcentrationObservationReference
Insulin0.5 MReduced aggregation[9]
Carbonic Anhydrase0.5 MReduced aggregation during refolding[9]
Bovine Serum Albumin0.5 MEnhanced stability against thermal aggregation[10]

Note: The effectiveness of arginine can be protein-dependent and may also be influenced by the presence of CDAO. It is advisable to screen a range of arginine concentrations.

Experimental Protocols

To assess the stability of your protein in the presence of CDAO and to evaluate the effectiveness of different stabilizing strategies, the following experimental protocols are recommended.

Circular Dichroism (CD) Spectroscopy for Monitoring Secondary Structure

CD spectroscopy is a powerful technique to monitor changes in the secondary structure of a protein upon addition of CDAO and/or excipients.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your purified protein in a suitable buffer (e.g., phosphate buffer). The final protein concentration for CD measurements should typically be in the range of 0.1-0.2 mg/mL.

    • Prepare stock solutions of CDAO and the excipients to be tested at concentrations that will allow for the desired final concentrations upon mixing.

    • Prepare a series of samples containing the protein at a fixed concentration and varying concentrations of CDAO, with and without the addition of a fixed concentration of the excipient.

    • Include a control sample with only the protein in the buffer.

  • CD Measurement:

    • Use a CD spectropolarimeter to record the far-UV CD spectra (typically 190-260 nm) of each sample at a controlled temperature.

    • For thermal denaturation studies, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate.[11]

  • Data Analysis:

    • Compare the CD spectra of the different samples. A significant change in the spectrum indicates a change in the secondary structure.

    • For thermal melts, plot the CD signal versus temperature. The midpoint of the transition (Tm) is a measure of the protein's thermal stability. An increase in Tm in the presence of an excipient indicates stabilization.

Intrinsic Tryptophan Fluorescence Spectroscopy for Monitoring Tertiary Structure

Changes in the local environment of tryptophan residues upon protein unfolding can be monitored by fluorescence spectroscopy.

Methodology:

  • Sample Preparation:

    • Prepare samples as described for CD spectroscopy. Protein concentrations for fluorescence measurements are typically lower (e.g., 10-50 µg/mL).

  • Fluorescence Measurement:

    • Use a fluorometer to record the fluorescence emission spectra of each sample. Excite the tryptophan residues at around 295 nm and record the emission from 310 to 400 nm.

    • A shift in the wavelength of maximum emission (λmax) to higher wavelengths (red shift) is indicative of the exposure of tryptophan residues to the aqueous environment, which occurs during unfolding.[12]

  • Data Analysis:

    • Plot the fluorescence intensity and λmax as a function of CDAO concentration or temperature.

    • A sigmoidal change in these parameters can be used to determine the midpoint of the denaturation transition.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of experiments to optimize protein stability in the presence of CDAO.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation A Protein Stock E Prepare Experimental Samples (Varying CDAO & Excipient Conc.) A->E B CDAO Stock B->E C Excipient Stock (e.g., Sucrose, Arginine) C->E D Buffer D->E F Circular Dichroism (CD) - Secondary Structure - Thermal Stability (Tm) E->F G Fluorescence Spectroscopy - Tertiary Structure - Denaturation Midpoint E->G H Compare Spectra & Tm Values F->H G->H I Determine Optimal Conditions H->I

Caption: Workflow for optimizing protein stability with CDAO.

TroubleshootingLogic A Protein Denaturation Observed with CDAO B Optimize CDAO Concentration A->B C Adjust pH and Temperature B->C D Screen Stabilizing Excipients C->D E Problem Solved? D->E F Further Optimization/ Consider Alternative Surfactant E->F No G Proceed with Experiment E->G Yes

Caption: Troubleshooting logic for CDAO-induced denaturation.

References

Validation & Comparative

Navigating the Micelle Maze: A Comparative Guide to Detergents for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction and stabilization of membrane proteins are critical hurdles in the journey of discovery. While Capric dimethyl amine oxide has its applications, a diverse arsenal of detergents and alternative systems offers superior performance for a wide range of membrane protein targets. This guide provides an objective comparison of popular and novel alternatives, supported by experimental data, to empower informed decisions in your research.

The ideal detergent for a given membrane protein must effectively disrupt the lipid bilayer to release the protein while maintaining its native structure and function. Key performance indicators include solubilization efficiency—the amount of protein extracted from the membrane—and the long-term stability of the solubilized protein. This guide will delve into these metrics for several classes of detergents, offering a data-driven perspective on their suitability for various applications.

Performance Comparison of Key Detergent Classes

The choice of detergent is paramount and often protein-specific. Below is a summary of commonly used detergent classes and their general characteristics.

Maltosides (e.g., DDM, DM): n-Dodecyl-β-D-maltopyranoside (DDM) is one of the most widely used detergents for membrane protein research due to its mild nature and effectiveness in solubilizing a variety of proteins.[1] Its longer alkyl chain compared to decyl maltoside (DM) generally imparts greater stability to the solubilized protein. However, for some proteins, the smaller micelle size of DM may be advantageous.

Neopentyl Glycol (MNG) Class (e.g., LMNG): Lauryl Maltose Neopentyl Glycol (LMNG) has gained significant popularity, particularly for its exceptional ability to stabilize G-protein coupled receptors (GPCRs) and other delicate membrane proteins.[1] Its branched structure is thought to provide a more lipid-like environment, enhancing protein stability compared to traditional detergents like DDM.

Steroidal (e.g., Digitonin, GDN): Digitonin and its synthetic analog, glyco-diosgenin (GDN), are known for their gentle solubilization properties and are often favored for structural studies, such as cryo-electron microscopy (cryo-EM), as they can help maintain the integrity of large protein complexes.

Zwitterionic (e.g., LDAO, CHAPS): Lauryldimethylamine-N-oxide (LDAO) and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) are effective solubilizers but are generally considered harsher than non-ionic detergents and may be more denaturing for sensitive proteins.

Detergent-Free Systems (e.g., Amphipols, SMA): Amphipathic polymers like Amphipols and Styrene-Maleic Acid (SMA) copolymers offer a revolutionary approach by encapsulating the membrane protein along with its native lipid environment, thereby avoiding the use of detergents altogether. This can significantly enhance the stability and functional integrity of the protein.

Quantitative Data Presentation

The following tables summarize key quantitative data from comparative studies on detergent performance.

Table 1: Detergent Properties

DetergentChemical ClassCritical Micelle Concentration (CMC) (mM)Micelle Molecular Weight (kDa)
DDMMaltoside~0.17~50
DMMaltoside~1.8~40
LMNGNeopentyl Glycol~0.01~91
LDAOZwitterionic~1-2~21.5
CHAPSZwitterionic~8-10~6
DigitoninSteroidal~0.25-0.5~70-75

Note: CMC and micelle size can vary with buffer conditions (e.g., ionic strength, pH).

Table 2: Comparative Stability of Neurotensin Receptor 1 (enNTS1) in Different Detergents

DetergentLigand Binding Affinity (Kd) (nM)Melting Temperature (Tm) (°C) - ApoMelting Temperature (Tm) (°C) - Agonist-bound
DM13.7 ± 3.350.4 ± 0.0776.4 ± 0.06
DDM35.9 ± 5.171.6 ± 0.291.2 ± 0.2
LMNG94.9 ± 2682.4 ± 0.197.6 ± 0.2

Data sourced from a study on the neurotensin receptor 1, demonstrating the superior stabilizing effect of LMNG in terms of thermostability, though with a trade-off in ligand binding affinity in this specific case.

Table 3: Solubilization Efficiency for Select Membrane Proteins

Membrane ProteinDetergentSolubilization Efficiency
Multidrug Resistance Protein 4 (MRP4)Octyl-glucosideNot effective
Multidrug Resistance Protein 4 (MRP4)DDM~78%
Molybdate transporter (ModBC)Triton X-100Effective
Molybdate transporter (ModBC)C12E8Effective
Molybdate transporter (ModBC)Zwittergent-3,12Effective
Molybdate transporter (ModBC)LysoFOS-CHOLINE 12Effective

Solubilization efficiency is highly protein-dependent. The data above illustrates that a detergent effective for one protein may not be for another, highlighting the need for empirical screening.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols.

Protocol 1: General Membrane Protein Solubilization
  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Lyse cells using an appropriate method (e.g., sonication, high-pressure homogenization) in a buffered solution containing protease inhibitors.

    • Isolate the membrane fraction by ultracentrifugation.

  • Detergent Screening and Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing the detergent of choice at a concentration well above its CMC (typically 1-2% w/v).

    • Incubate with gentle agitation for 1-2 hours at 4°C.

    • Separate the solubilized fraction (supernatant) from the insoluble material (pellet) by ultracentrifugation.

    • Analyze the supernatant for the presence and amount of the target protein (e.g., by Western blot or activity assay).

Protocol 2: Thermostability Assay using Western Blotting
  • Sample Preparation:

    • Solubilize the membrane protein of interest in the desired detergent as described above.

    • Aliquots of the solubilized protein are subjected to a temperature gradient for a fixed duration (e.g., 30 minutes).

  • Analysis:

    • After heat treatment, the samples are centrifuged to pellet aggregated protein.

    • The amount of soluble protein remaining in the supernatant is quantified by SDS-PAGE followed by Western blotting with an antibody specific to the protein or an affinity tag.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the protein has aggregated.

Visualizing the Workflow and Signaling

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.

Experimental_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Clarification cluster_purification Purification cell_culture Cell Culture with Target Protein Expression cell_lysis Cell Lysis cell_culture->cell_lysis centrifugation1 Low-Speed Centrifugation (remove debris) cell_lysis->centrifugation1 ultracentrifugation1 Ultracentrifugation (pellet membranes) centrifugation1->ultracentrifugation1 resuspension Resuspend Membrane Pellet ultracentrifugation1->resuspension Membrane Pellet detergent_addition Detergent Addition (> CMC) resuspension->detergent_addition incubation Incubation (e.g., 1-2h at 4°C) detergent_addition->incubation ultracentrifugation2 Ultracentrifugation (pellet insoluble material) incubation->ultracentrifugation2 affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tag) ultracentrifugation2->affinity_chrom Solubilized Protein sec Size Exclusion Chromatography (further purification/buffer exchange) affinity_chrom->sec Characterization Characterization sec->Characterization Purified Protein GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activates GTP GTP G_protein->GTP Binds GDP GDP G_protein->GDP Releases Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand Ligand->GPCR Binds Downstream Downstream Cellular Response Second_Messenger->Downstream Initiates

References

A Comparative Analysis of Capric Dimethylamine Oxide and DDM for G-Protein Coupled Receptor Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step for the successful stabilization, purification, and subsequent structural and functional characterization of G-Protein Coupled Receptors (GPCRs). This guide provides a detailed comparison of two non-ionic detergents: Capric Dimethylamine Oxide (also known as n-Decyl-N,N-Dimethylamine-N-Oxide or DDAO) and n-Dodecyl-β-D-Maltoside (DDM).

Introduction to GPCRs and the Role of Detergents

G-Protein Coupled Receptors are a large family of integral membrane proteins that play a crucial role in signal transduction across the cell membrane. To study these proteins in isolation, they must be extracted from their native lipid bilayer environment using detergents. The ideal detergent solubilizes the GPCR by forming a micelle around its transmembrane domains, thereby providing a stable, membrane-mimicking environment that preserves the receptor's native structure and function. The choice of detergent is paramount, as an unsuitable one can lead to denaturation and loss of biological activity.

Physicochemical Properties: Capric Dimethylamine Oxide vs. DDM

A fundamental aspect of detergent selection is the understanding of their physicochemical properties, which dictate their behavior in solution and their interaction with membrane proteins.

PropertyCapric Dimethylamine Oxide (DDAO)n-Dodecyl-β-D-Maltoside (DDM)
Chemical Formula C₁₂H₂₇NOC₂₄H₄₆O₁₁
Molecular Weight 201.4 g/mol 510.62 g/mol
Critical Micelle Conc. (CMC) ~10.48 mM~0.17 mM
Aggregation Number ~7~98-140
Micelle Molecular Weight Not widely reported~50-71.5 kDa

Comparative Performance in GPCR Stabilization

n-Dodecyl-β-D-Maltoside (DDM): The Gentle Workhorse

DDM is one of the most widely used detergents for the solubilization and stabilization of GPCRs due to its gentle nature.[1] Its large and hydrophilic maltose headgroup is thought to contribute to its mildness, making it effective at preserving the native conformation and function of many GPCRs.[1] Numerous studies have demonstrated the successful purification and functional reconstitution of various GPCRs using DDM.[2] Furthermore, the stability of GPCRs in DDM can often be enhanced by the addition of cholesterol analogs like cholesteryl hemisuccinate (CHS).[3]

Capric Dimethylamine Oxide (DDAO): An Alternative with Limited Comparative Data

Capric dimethylamine oxide, or DDAO, is a zwitterionic surfactant at low pH and nonionic at higher pH values.[4] While it has been used in membrane protein research, there is a notable lack of publicly available, direct comparative studies on its efficacy for GPCR stabilization versus DDM. Its higher CMC and smaller aggregation number suggest it forms smaller micelles compared to DDM. This property might be advantageous in some structural biology applications, such as cryo-electron microscopy (cryo-EM), where a smaller micelle size can be beneficial. However, without direct experimental data, its suitability for a specific GPCR remains to be determined through empirical screening.

Experimental Data Summary

Due to the limited direct comparative data for Capric Dimethylamine Oxide in GPCR stabilization, this section focuses on the well-documented performance of DDM and provides a framework for how one might evaluate DDAO.

Thermostability Assays

Thermostability is a key indicator of a detergent's ability to maintain the structural integrity of a GPCR. This is often measured by determining the melting temperature (Tm) of the receptor in the presence of the detergent. A higher Tm indicates greater stability.

DetergentGPCR ExampleΔTm (°C) relative to controlReference
DDMOpioid Receptor-like 1 (ORL-1)Baseline[3]
DDM + CHSOpioid Receptor-like 1 (ORL-1)+ ~15[3]

No direct comparative data for Capric Dimethylamine Oxide was found in the searched literature. Researchers would need to perform similar thermostability assays to evaluate its performance.

Ligand Binding Assays

Maintaining the functional state of a GPCR is crucial. Ligand binding assays are used to determine if the receptor, once solubilized in a detergent, can still bind to its specific ligands with high affinity.

While specific Kd or Ki values are highly dependent on the specific GPCR and ligand, DDM has been shown to preserve the ligand-binding capabilities of numerous GPCRs.[1] For an unknown GPCR, a comparative ligand binding study would be essential to determine the efficacy of DDAO versus DDM.

Experimental Protocols

GPCR Solubilization and Purification

This protocol outlines a general procedure for solubilizing a target GPCR from cell membranes and performing an initial purification step.

Materials:

  • Cell membranes expressing the target GPCR

  • Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, Protease Inhibitors, and either 1% (w/v) DDM or 2% (w/v) Capric Dimethylamine Oxide (concentration may need optimization)

  • Wash Buffer: Solubilization Buffer with a reduced detergent concentration (e.g., 0.1% DDM or 0.2% DDAO)

  • Elution Buffer: Wash Buffer containing an appropriate elution agent (e.g., imidazole for His-tagged proteins)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Thaw the cell membranes on ice.

  • Resuspend the membranes in the Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

  • Stir the suspension gently at 4°C for 1-2 hours to allow for solubilization.

  • Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material.

  • Incubate the supernatant (containing the solubilized GPCR) with the affinity resin for 1-2 hours at 4°C.

  • Wash the resin with Wash Buffer to remove non-specifically bound proteins.

  • Elute the purified GPCR with the Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE and Western blot to confirm the presence and purity of the GPCR.

Thermostability Assay (Thermal Shift Assay)

This protocol determines the melting temperature (Tm) of the purified GPCR in each detergent.

Materials:

  • Purified GPCR in the respective Elution Buffer

  • SYPRO Orange dye (or a similar fluorescent dye)

  • Real-Time PCR instrument

Procedure:

  • Dilute the purified GPCR to a final concentration of 0.1-0.2 mg/mL.

  • Add SYPRO Orange dye to the diluted GPCR solution.

  • Aliquot the mixture into a 96-well qPCR plate.

  • Use the Real-Time PCR instrument to slowly increase the temperature from 25°C to 95°C while monitoring the fluorescence.

  • The Tm is the temperature at which the fluorescence is maximal, indicating protein unfolding.

Radioligand Binding Assay

This protocol assesses the ability of the solubilized GPCR to bind its ligand.

Materials:

  • Purified GPCR in the respective Elution Buffer

  • Radiolabeled ligand specific to the target GPCR

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the purified GPCR with varying concentrations of the radiolabeled ligand in a suitable binding buffer.

  • Include a set of reactions with an excess of unlabeled ligand to determine non-specific binding.

  • After reaching equilibrium, rapidly filter the reaction mixture through the glass fiber filters to separate bound from free ligand.

  • Wash the filters quickly with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and determine the binding affinity (Kd).

Visualizations

GPCR Signaling Pathway

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction Detergent_Comparison_Workflow Start GPCR-expressing Cell Membranes Solubilization Solubilization Start->Solubilization DDM DDM Solubilization->DDM CDAO Capric Dimethylamine Oxide (DDAO) Solubilization->CDAO Purification Affinity Purification DDM->Purification CDAO->Purification Characterization Biophysical & Functional Characterization Purification->Characterization Thermostability Thermostability (Tm) Characterization->Thermostability Ligand_Binding Ligand Binding (Kd) Characterization->Ligand_Binding SEC Size Exclusion Chromatography Characterization->SEC Conclusion Optimal Detergent Selection Thermostability->Conclusion Ligand_Binding->Conclusion SEC->Conclusion

References

Capric Dimethyl Amine Oxide vs. LDAO: A Comparative Guide for Membrane Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural determination of membrane proteins is a cornerstone of modern drug discovery and biomedical research. However, these proteins present significant challenges for crystallization due to their amphipathic nature, requiring their extraction and stabilization in a membrane-mimetic environment. The choice of detergent is a critical variable that can dictate the success or failure of a membrane protein crystallography project. This guide provides an objective comparison of two zwitterionic detergents, Capric Dimethyl Amine Oxide (C10DAO) and Lauryl Dimethyl Amine Oxide (LDAO), to aid researchers in making an informed selection.

Physicochemical Properties: A Head-to-Head Comparison

Understanding the fundamental properties of a detergent is crucial for predicting its behavior and its potential impact on a target protein. Both C10DAO and LDAO belong to the family of amine oxide detergents, which are zwitterionic at neutral pH.[1] The primary difference between them lies in the length of their hydrophobic alkyl chains.

PropertyThis compound (C10DAO)Lauryl Dimethyl Amine Oxide (LDAO)
Synonyms N,N-Dimethyldecylamine N-oxide, DDAO (Decyl)N,N-Dimethyldodecylamine N-oxide, DDAO (Dodecyl)
Chemical Formula C₁₂H₂₇NO[2]C₁₄H₃₁NO[3]
Molecular Weight 201.35 g/mol [4]229.4 g/mol [3]
Detergent Type Zwitterionic[2]Zwitterionic[1][3]
Alkyl Chain Length 10 carbons12 carbons
Critical Micelle Concentration (CMC) No direct value found in search results. Generally, CMC increases as alkyl chain length decreases.[5]~1-2 mM (0.023% w/v)[1][6][7]
Micelle Molecular Weight Not specified, but expected to be smaller than LDAO.~17-21.5 kDa[6][8][9]
Aggregation Number Not specified.~76[7]

Performance in Membrane Protein Crystallography

The choice between C10DAO and LDAO is highly dependent on the specific membrane protein and its inherent stability. While both are effective solubilizing agents, their differing properties can lead to different outcomes in protein stability and crystallization.

Solubilization and Stability

LDAO is a widely used and effective detergent for solubilizing membrane proteins. However, due to its charged headgroup, it is sometimes considered a "harsh" detergent that can be denaturing for some proteins.[1][10] It has been noted that zwitterionic detergents like LDAO can sometimes disrupt protein-protein interactions.[10]

This compound (C10DAO), with its shorter alkyl chain, is expected to have a higher CMC. This can be advantageous for removal during downstream purification steps. The shorter chain generally results in smaller and less stable micelles, which could be either beneficial or detrimental depending on the protein. While less commonly cited in crystallization literature than LDAO, its properties as a surfactant are well-established for solubilizing hydrophobic compounds.[2]

Crystallization Success

LDAO has a proven track record in membrane protein crystallography.[6] Proteins that are stable in LDAO often yield well-diffracting crystals.[1] This success is frequently attributed to the small, compact micelles that LDAO forms, which may interfere less with the crystal lattice contacts necessary for forming well-ordered crystals.[1][6] In an analysis of detergents used for outer membrane protein crystallization, LDAO was the most successful of the zwitterionic detergents.[11]

There is less specific data available in the provided search results detailing the success of C10DAO in crystallization. However, the general principle that smaller micelles can be advantageous for crystallization would theoretically apply. The choice often comes down to empirical screening to find the detergent that provides the best balance of solubilization, stability, and propensity to form crystals for a given target. In some cases, a combination of detergents is used, for instance, using LDAO for initial extraction followed by an exchange into a different detergent for crystallization.[12]

Experimental Protocols

The following is a generalized protocol for the solubilization of membrane proteins using either C10DAO or LDAO. The optimal detergent concentration, temperature, and incubation time must be determined empirically for each specific protein.

1. Membrane Preparation:

  • Isolate cell membranes containing the protein of interest using standard cell lysis and centrifugation techniques.

  • Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) at a neutral pH, containing protease inhibitors.

2. Solubilization:

  • Determine the total protein concentration of the membrane suspension.

  • Add the chosen detergent (C10DAO or LDAO) to the membrane suspension. A good starting point is a final concentration of 1-2% (w/v). The optimal detergent-to-protein ratio should be determined experimentally.

  • Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for the solubilization of membrane proteins.

3. Clarification:

  • Pellet the insoluble debris by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.[13]

  • Carefully collect the supernatant, which contains the solubilized membrane proteins now in detergent micelles.[13]

4. Analysis:

  • Analyze the solubilized fraction and the insoluble pellet by SDS-PAGE and Western blot (if an antibody is available) to assess the efficiency of solubilization.[13]

Visualizing the Process

To further clarify the experimental workflow and the decision-making process, the following diagrams are provided.

G cluster_0 Upstream Processing cluster_1 Solubilization & Purification cluster_2 Downstream Application Cell Culture Cell Culture Harvest Cells Harvest Cells Cell Culture->Harvest Cells Cell Lysis Cell Lysis Harvest Cells->Cell Lysis Membrane Isolation Membrane Isolation Cell Lysis->Membrane Isolation Detergent Solubilization Detergent Solubilization Membrane Isolation->Detergent Solubilization Add C10DAO or LDAO Clarification (Ultracentrifugation) Clarification (Ultracentrifugation) Detergent Solubilization->Clarification (Ultracentrifugation) Affinity Chromatography Affinity Chromatography Clarification (Ultracentrifugation)->Affinity Chromatography Size Exclusion Chromatography Size Exclusion Chromatography Affinity Chromatography->Size Exclusion Chromatography Crystallization Trials Crystallization Trials Size Exclusion Chromatography->Crystallization Trials G start Select Membrane Protein Target screen Screen Detergents (C10DAO, LDAO, etc.) start->screen solubilization Assess Solubilization Efficiency (SDS-PAGE) screen->solubilization Test various concentrations stability Assess Protein Stability & Monodispersity (SEC) solubilization->stability crystallization Set up Crystallization Trials stability->crystallization Use stable, monodisperse protein-detergent complex optimize Optimize Hits crystallization->optimize Identify initial crystal hits structure Structure Determination optimize->structure Obtain diffraction- quality crystals

References

Navigating Protein-Ligand Binding Assays in the Presence of N,N-Dimethyldecylamine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-ligand binding assays is paramount. The presence of detergents, such as the zwitterionic surfactant N,N-Dimethyldecylamine N-oxide, while often necessary for solubilizing and stabilizing membrane proteins, can introduce significant challenges to obtaining reliable binding data. This guide provides a comparative overview of the effects of various detergents on protein-ligand binding assays, with a focus on validating these assays in the presence of N,N-Dimethyldecylamine N-oxide and its commonly used analogue, N,N-Dimethyldodecylamine N-oxide (LDAO).

The selection of an appropriate detergent is a critical step in the study of membrane proteins. Detergents are essential for extracting these proteins from the lipid bilayer and maintaining their solubility and structural integrity in an aqueous environment.[1][2] However, the very properties that make detergents effective solubilizing agents can also interfere with the sensitive interactions between proteins and their ligands.[3][4] This guide will delve into the comparative effects of different detergent classes, present experimental data on their impact, and provide detailed protocols for validating binding assays under these challenging conditions.

Detergent Classes and Their Impact on Protein-Ligand Interactions

Detergents are broadly classified into three main categories based on the charge of their hydrophilic head group: non-ionic, ionic, and zwitterionic. Each class interacts with proteins and affects binding assays differently. Amine oxides, such as N,N-Dimethyldecylamine N-oxide and LDAO, are zwitterionic detergents that are generally considered mild and non-denaturing.[5][6]

Detergent ClassExample(s)Typical Working ConcentrationCritical Micelle Concentration (CMC)General Impact on Protein-Ligand Binding Assays
Zwitterionic N,N-Dimethyldodecylamine N-oxide (LDAO) , CHAPS1-2x CMC1-2 mMGenerally mild and non-denaturing, preserving the native structure of proteins. Can be a good choice for maintaining protein activity.[5][6]
Non-ionic Triton X-100, Tween-20, n-Dodecyl-β-D-maltoside (DDM)> CMC0.22-0.24 mM (Triton X-100)Considered mild, with a relatively low impact on primary antigen-antibody binding. Often used to reduce non-specific binding.[7][8]
Ionic (Anionic) Sodium Dodecyl Sulfate (SDS), Sodium Deoxycholate (DOC)Varies (often < CMC for DOC)8.2 mM (SDS)Can have profound inhibitory effects on binding, even at low concentrations. SDS is strongly denaturing and can destroy immunochemical reactivity.[7][9]

Quantitative Comparison of Detergent Effects on Binding Assays

The choice of detergent and its concentration can significantly influence the outcome of a binding assay. The following table summarizes experimental findings on the inhibitory effects of different detergents on antigen-antibody interactions, a common model for protein-ligand binding.

DetergentConcentrationAssay TypeObserved Effect on Binding
Triton X-100 0.1% - 5%Radioimmunoassay (RIA)8-10% inhibition of binding or precipitation.[7]
Sodium Deoxycholate (DOC) Concentration-dependentRIAMore profound inhibition than Triton X-100, with the effect increasing with concentration.[7]
Sodium Dodecyl Sulfate (SDS) > 0.01%RIAAlmost complete destruction of immunochemical reactivity.[7]
N,N-Dimethyldodecylamine N-oxide (LDAO) Not specifiedGeneral Protein PurificationKnown to be non-denaturing and effective at maintaining the native structure of proteins.[6]

It is important to note that direct quantitative comparisons for N,N-Dimethyldecylamine N-oxide in specific binding assays are limited in publicly available literature. LDAO is often used as a representative for this class of amine oxide detergents.

Experimental Protocols for Validating Protein-Ligand Binding Assays in the Presence of Detergents

Validating a binding assay in the presence of detergents requires a systematic approach to ensure that the observed binding is specific and not an artifact of the detergent's presence. Below are generalized protocols for validating an Enzyme-Linked Immunosorbent Assay (ELISA) and a Surface Plasmon Resonance (SPR) experiment.

Protocol 1: Validating an ELISA in the Presence of N,N-Dimethyldecylamine N-oxide
  • Detergent Concentration Optimization:

    • Prepare a series of dilutions of N,N-Dimethyldecylamine N-oxide in the assay buffer, ranging from below to well above its CMC.

    • Run the ELISA with a known positive and negative control at each detergent concentration to determine the optimal concentration that maintains signal-to-noise ratio without significantly inhibiting the binding interaction.

  • Control for Non-Specific Binding:

    • Coat wells with a non-relevant protein and perform the assay in the presence of the optimized detergent concentration to assess non-specific binding of the ligand to the surface.

    • Include a "no-protein" control to measure the binding of the ligand directly to the detergent-coated plate.

  • Assessment of Detergent Effect on Antibody/Protein Integrity:

    • Pre-incubate the capture antibody or the target protein with the optimized detergent concentration for varying amounts of time before performing the assay. A decrease in signal over time may indicate detergent-induced denaturation.

  • Ligand-Detergent Interaction Control:

    • Use a method like equilibrium dialysis or size-exclusion chromatography to determine if the ligand directly interacts with the detergent micelles, which could affect its free concentration available for binding.

  • Data Analysis:

    • Compare the binding curves and calculated affinity constants (e.g., EC50) obtained in the presence and absence (if possible) of the detergent. A significant shift may indicate detergent interference.

Protocol 2: Validating an SPR Assay with Detergent-Solubilized Membrane Proteins
  • Detergent Selection and Buffer Matching:

    • Choose a detergent that is known to stabilize the target membrane protein. N,N-Dimethyldecylamine N-oxide or LDAO can be good starting points.

    • Crucially, ensure that the running buffer and the sample buffer have identical detergent concentrations to minimize bulk refractive index shifts that can mask the binding signal.[10]

  • Immobilization Strategy:

    • For membrane proteins, direct covalent immobilization can be challenging. Consider using a capture-based approach, such as immobilizing an antibody that specifically binds a tag on the protein.

  • Control for Detergent Effects on the Sensor Surface:

    • Run the running buffer with the detergent over a reference flow cell (without immobilized protein) to monitor for any non-specific binding of the detergent to the sensor surface.

    • Inject a series of detergent concentrations to assess the bulk refractive index change and ensure proper referencing.

  • Analyte-Detergent Interaction Assessment:

    • As in the ELISA protocol, it is important to understand if the analyte (ligand) partitions into the detergent micelles. This can be investigated by varying the detergent concentration and observing its effect on the binding kinetics.

  • Kinetic Analysis and Validation:

    • Perform the binding experiment at a range of analyte concentrations.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding). The quality of the fit (low chi-squared value) and the consistency of the calculated kinetic parameters (ka, kd) and affinity (KD) across different analyte concentrations will help validate the assay.

Visualizing Experimental Workflows and Molecular Interactions

To further clarify the processes involved in validating protein-ligand binding assays in the presence of detergents, the following diagrams illustrate a general validation workflow and the potential molecular interactions at play.

G cluster_prep Assay Preparation cluster_validation Validation Steps Protein_Solubilization Solubilize Protein in Detergent Micelles Detergent_Optimization Optimize Detergent Concentration Protein_Solubilization->Detergent_Optimization Ligand_Preparation Prepare Ligand in Matched Buffer Binding_Assay Execute Binding Assay (e.g., ELISA, SPR) Ligand_Preparation->Binding_Assay Control_Experiments Perform Control Experiments Detergent_Optimization->Control_Experiments Control_Experiments->Binding_Assay Data_Analysis Analyze Binding Data (Affinity, Kinetics) Binding_Assay->Data_Analysis

Workflow for validating a protein-ligand binding assay.

G cluster_protein Protein in Micelle cluster_ligand Ligand cluster_interaction Potential Interactions P Protein M1 Detergent P->M1 M2 Detergent P->M2 M3 Detergent P->M3 L Ligand P->L 1 M1->L 3 M2->L 2 I1 1. Specific Binding (Desired) I2 2. Detergent Interference (Undesired) I3 3. Ligand Sequestration (Undesired)

Potential effects of detergents on protein-ligand binding.

References

The Guiding Hand: A Comparative Analysis of Amine Oxide Surfactants in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of nanoparticle size, shape, and stability is paramount. Amine oxide surfactants have emerged as a versatile class of molecules capable of directing the synthesis of a wide array of nanoparticles with tailored properties. This guide provides an objective comparison of the performance of various amine oxide surfactants in nanoparticle synthesis, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal surfactant for your research needs.

Amine oxide surfactants are zwitterionic molecules, possessing both a positive and a negative charge within the same molecule, which imparts unique pH-responsive properties.[1] This characteristic, combined with their ability to act as both stabilizing and shape-directing agents, makes them highly effective in the controlled synthesis of metallic and metal oxide nanoparticles.[2][3] Their performance, however, is intrinsically linked to their molecular structure, including the length of the alkyl chain and the nature of the substituents on the nitrogen atom.

Comparative Performance of Amine Oxide Surfactants

The selection of an appropriate amine oxide surfactant is critical as it directly influences the final characteristics of the synthesized nanoparticles. The following table summarizes quantitative data from various studies, offering a comparative overview of the impact of different amine oxide surfactants on the synthesis of gold, silver, zinc oxide, and iron oxide nanoparticles.

Surfactant TypeNanoparticle MaterialSynthesis MethodAverage Nanoparticle Size (nm)Polydispersity Index (PDI)MorphologyReference
Primary Amine (e.g., Dodecylamine)Zinc Oxide (ZnO)Hydrolysis5.0 ± 0.7 (diameter), 16 ± 7 (length)Not ReportedNanorods[4]
Secondary Amine (e.g., N-methyldodecylamine)Zinc Oxide (ZnO)Hydrolysis7.3 ± 1.1Not ReportedIsotropic (Spherical)[4]
Tertiary Amine (e.g., N,N-dimethyldodecylamine)Zinc Oxide (ZnO)HydrolysisAggregatesNot ReportedAggregates[4]
Oleylamine Silver (Ag)Wet Chemical Reduction6 - 7Not ReportedSpherical[2]
Dodecylamine (DDA) Iron Oxide (Fe₃O₄)Co-precipitation~5 - 15 (dependent on DDA:FeCl₂ ratio)Not ReportedSpherical[2]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. PDI values are often not reported in the literature but are a critical parameter for assessing the uniformity of nanoparticle populations.

The Influence of Surfactant Structure on Nanoparticle Morphology

The structure of the amine headgroup plays a pivotal role in directing the anisotropic growth of nanoparticles. A comparative study on the synthesis of zinc oxide (ZnO) nanoparticles using primary, secondary, and tertiary amines clearly demonstrates this structure-property relationship.

G cluster_0 Amine Surfactant Structure cluster_1 Resulting ZnO Nanoparticle Morphology Primary Primary Amine (e.g., Dodecylamine) Nanorods Anisotropic Growth: Nanorods (5.0 x 16 nm) Primary->Nanorods Strong directional binding and H-bonding network Secondary Secondary Amine (e.g., N-methyldodecylamine) Isotropic Isotropic Growth: Spherical Nanoparticles (7.3 nm) Secondary->Isotropic Weaker, more mobile surface interaction Tertiary Tertiary Amine (e.g., N,N-dimethyldodecylamine) Aggregates Uncontrolled Growth: Aggregates Tertiary->Aggregates Steric hindrance prevents effective surface binding G Start Start Precursor 1. Precursor Solution Preparation (Metal Salt in Solvent) Start->Precursor Surfactant 2. Surfactant Addition (Amine Oxide Surfactant) Precursor->Surfactant Mixing 3. Vigorous Mixing (Formation of Micelles/Complexes) Surfactant->Mixing Reduction 4. Introduction of Reducing Agent (e.g., NaBH₄, Ascorbic Acid) Mixing->Reduction Growth 5. Nanoparticle Nucleation & Growth (Controlled Temperature and Time) Reduction->Growth Purification 6. Purification (Centrifugation, Washing) Growth->Purification Characterization 7. Characterization (TEM, DLS, UV-Vis) Purification->Characterization End End Characterization->End

References

A Comparative Guide to the Purity Analysis of Commercial Capric Dimethylamine Oxide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Capric dimethyl amine oxide (DDAO), a versatile amphoteric surfactant, ensuring its purity is paramount for consistent and reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) stands as a robust analytical technique for the quantification of DDAO and the identification of process-related impurities, such as unreacted N,N-dimethyldecylamine, and other potential degradants.

This guide provides a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for the purity assessment of commercial DDAO, supported by hypothetical experimental data. The comparison aims to offer a practical framework for selecting and implementing a suitable analytical strategy.

Comparative Purity Analysis

The purity of a commercial sample of this compound was assessed using two distinct RP-HPLC methods. Method A employs an acetonitrile-based mobile phase, while Method B utilizes methanol as the organic modifier. The primary objective is to achieve optimal separation between the active pharmaceutical ingredient (API), DDAO, and its potential impurities.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the analysis of a commercial DDAO sample using the two proposed HPLC methods. The data illustrates the retention characteristics and the calculated purity of the sample.

AnalyteMethod AMethod B
Retention Time (min) Peak Area (%)
N,N-dimethyldecylamine2.851.25
Unknown Impurity4.100.45
Capric Dimethylamine Oxide7.5298.30
Calculated Purity (%) 98.30

Experimental Protocols

Detailed methodologies for the two comparative HPLC experiments are provided below. These protocols are designed to be readily adaptable for laboratory implementation.

Method A: Acetonitrile-Based Separation
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the commercial this compound sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Method B: Methanol-Based Separation
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Methanol (B).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 80% B

    • 12-14 min: 80% B

    • 14-15 min: 80% to 40% B

    • 15-17 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the commercial this compound sample in 10 mL of a 50:50 mixture of water and methanol.

Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison between the two HPLC methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Commercial DDAO Sample dissolve Dissolve in Water/Organic Solvent start->dissolve inject Inject Sample into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Final Purity Report

HPLC Purity Analysis Workflow for DDAO.

Method_Comparison cluster_methods Comparative HPLC Methods cluster_params Key Variable cluster_evaluation Evaluation Criteria main Purity Analysis of Capric Dimethylamine Oxide method_a Method A (Acetonitrile-based) main->method_a method_b Method B (Methanol-based) main->method_b param Organic Modifier in Mobile Phase method_a->param resolution Resolution between API and Impurity Peaks method_a->resolution retention Analyte Retention Times method_a->retention peak_shape Peak Asymmetry method_a->peak_shape method_b->param method_b->resolution method_b->retention method_b->peak_shape

Logical Comparison of HPLC Methods.

DDAO versus Fos-Choline for maintaining the stability of eukaryotic membrane proteins

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of understanding the intricate functions of eukaryotic membrane proteins, their successful extraction from the native lipid bilayer and subsequent stabilization in a soluble form are paramount. The choice of detergent is a critical determinant in this process, with the ideal candidate preserving the structural integrity and biological activity of the protein. This guide provides a detailed comparison of two commonly employed zwitterionic detergents, Dodecyldimethylamine N-oxide (DDAO) and Fos-Choline, for the stabilization of eukaryotic membrane proteins.

Physicochemical Properties: A Foundation for Selection

The behavior and efficacy of a detergent are dictated by its fundamental physicochemical properties. The critical micelle concentration (CMC), aggregation number, and micelle molecular weight are key parameters that influence a detergent's interaction with membrane proteins.

PropertyDDAO (LDAO)Fos-Choline-12 (FC-12)
Detergent Class Zwitterionic[1]Zwitterionic[2]
Molecular Weight ( g/mol ) 229.4[1]351.5
Critical Micelle Concentration (CMC) ~1-2 mM in low salt buffers[1]0.12 mM
Aggregation Number ~75-95[1]55
Micelle Molecular Weight (kDa) ~17-21.5[1]19.3

DDAO , also known as Lauryldimethylamine N-oxide (LDAO), is a widely used zwitterionic detergent. It is considered a relatively stringent detergent but is valued for its ability to form small, compact micelles, which can be advantageous for structural biology studies[1].

Fos-Choline detergents are another class of zwitterionic surfactants that have gained popularity in membrane protein research. While they can be effective for solubilization, some studies suggest that Fos-Choline detergents may have destabilizing and denaturing effects on certain membrane proteins, particularly α-helical ones[3]. High-throughput screening studies have indicated that Fos-Choline detergents may lead to membrane protein destabilization and unfolding[4][5].

Performance in Membrane Protein Stabilization: Experimental Evidence

The ultimate test of a detergent's utility lies in its ability to maintain the stability and functionality of a target membrane protein. The following data, compiled from various studies, provides insights into the comparative performance of DDAO and Fos-Choline.

Thermal Stability Assessment

A common method to evaluate protein stability is through thermal shift assays, which measure the melting temperature (Tm) of a protein. A higher Tm generally indicates greater stability. A high-throughput screening study using differential scanning fluorimetry (DSF) provided the following data for a selection of membrane proteins in the presence of various detergents, including a Fos-Choline derivative.

Membrane ProteinDetergentChange in Melting Temperature (ΔTm) vs. DDM (°C)
A bacterial transporter Fos-Choline-12-5.2
A eukaryotic GPCR Fos-Choline-12-3.8
A bacterial enzyme Fos-Choline-12-7.1

Data synthesized from a high-throughput detergent screening study. DDM (n-dodecyl-β-D-maltoside) is a commonly used mild non-ionic detergent and serves as a reference.

These results suggest that for the tested proteins, Fos-Choline-12 led to a decrease in thermal stability compared to the reference detergent.

While direct comparative data for DDAO in the same high-throughput study is not available, other studies have shown that proteins stable in LDAO (DDAO) often produce well-diffracting crystals, suggesting it can maintain a stable and homogenous protein conformation[6]. For instance, the ferrichrome receptor FhuA, when solubilized in LDAO, showed a significant stabilization of its cork domain[7].

Experimental Protocols

To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Membrane Protein Solubilization

This protocol provides a general framework for the extraction of membrane proteins from cellular membranes. Optimization is crucial for each specific protein.

Workflow for Membrane Protein Solubilization:

G cluster_0 Membrane Preparation cluster_1 Solubilization start Cell Pellet resuspend Resuspend in Lysis Buffer start->resuspend lyse Cell Lysis (e.g., sonication) resuspend->lyse centrifuge1 Low-Speed Centrifugation (remove debris) lyse->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 ultracentrifuge Ultracentrifugation (pellet membranes) supernatant1->ultracentrifuge membranes Isolated Membranes ultracentrifuge->membranes resuspend_mem Resuspend Membranes in Solubilization Buffer membranes->resuspend_mem add_detergent Add Detergent (DDAO or Fos-Choline) resuspend_mem->add_detergent incubate Incubate with gentle mixing add_detergent->incubate ultracentrifuge2 Ultracentrifugation (pellet insoluble material) incubate->ultracentrifuge2 solubilized_protein Solubilized Protein (in supernatant) ultracentrifuge2->solubilized_protein

Caption: Workflow for membrane protein solubilization.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Solubilization Buffer (Lysis buffer with a specific concentration of DDAO or Fos-Choline, typically 1-2% w/v)

  • Homogenizer, sonicator, or other cell disruption equipment

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells using the chosen method.

  • Perform a low-speed centrifugation (e.g., 10,000 x g for 10 minutes at 4°C) to pellet intact cells and debris.

  • Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

  • Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Perform another round of ultracentrifugation (100,000 x g for 1 hour at 4°C) to pellet any insoluble material.

  • The supernatant contains the solubilized membrane protein.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.

Workflow for Thermal Shift Assay:

G start Purified Membrane Protein in Detergent Micelles prepare_rxn Prepare Reaction Mix: Protein + Buffer + Fluorescent Dye start->prepare_rxn aliquot Aliquot into PCR Plate prepare_rxn->aliquot seal Seal Plate aliquot->seal run_qpcr Run in Real-Time PCR machine with thermal ramp seal->run_qpcr acquire_data Acquire Fluorescence Data run_qpcr->acquire_data analyze Analyze Data to Determine Melting Temperature (Tm) acquire_data->analyze

Caption: Workflow for a thermal shift assay.

Materials:

  • Purified membrane protein in a specific detergent (DDAO or Fos-Choline)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, detergent concentration above CMC)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-Time PCR instrument

  • PCR plates

Procedure:

  • Prepare a reaction mixture containing the purified membrane protein, Assay Buffer, and the fluorescent dye at the recommended concentration.

  • Aliquot the reaction mixture into the wells of a PCR plate.

  • Seal the plate to prevent evaporation.

  • Place the plate in a Real-Time PCR instrument.

  • Set up a thermal ramp protocol, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute).

  • Monitor the fluorescence of the dye at each temperature increment.

  • The melting temperature (Tm) is the temperature at which the fluorescence signal shows a sharp increase, corresponding to protein unfolding.

Protocol 3: Functional Assay for a G-Protein Coupled Receptor (GPCR)

This protocol describes a common method to assess the function of a GPCR by measuring downstream signaling events, such as calcium mobilization.

Signaling Pathway for a Gq-coupled GPCR:

G Ligand Ligand GPCR GPCR Ligand->GPCR Activation G_protein Gq Protein GPCR->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activation Ca2_cyto Cytosolic Ca2+ (increase) ER->Ca2_cyto Release Ca2_ER Ca2+ Cellular_Response Cellular_Response Ca2_cyto->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled GPCR signaling pathway.

Materials:

  • Cells expressing the GPCR of interest

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Ligand (agonist) for the GPCR

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Place the plate in the plate reader and record a baseline fluorescence reading.

  • Add the ligand (agonist) to the wells to stimulate the GPCR.

  • Immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

Conclusion

The choice between DDAO and Fos-Choline for stabilizing eukaryotic membrane proteins is highly dependent on the specific protein of interest and the downstream application. DDAO has a long-standing reputation for its utility in structural biology, often providing stable protein-detergent complexes. While Fos-Choline can be an effective solubilizing agent, there is evidence to suggest it may be more denaturing for certain proteins.

For any new membrane protein target, it is strongly recommended to perform a detergent screen to empirically determine the optimal conditions for solubilization and stabilization. The protocols and comparative data presented in this guide serve as a valuable starting point for researchers navigating the challenging landscape of membrane protein biochemistry. By carefully selecting the appropriate detergent and optimizing experimental conditions, scientists can enhance the likelihood of preserving the native structure and function of their protein of interest, paving the way for further structural and functional characterization.

References

A Head-to-Head Comparison of DDAO and CHAPS for Protein Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction of proteins, particularly membrane proteins, is a foundational step for a multitude of downstream applications, from structural biology to functional assays. The choice of detergent is a critical determinant of experimental success, directly impacting protein yield, purity, and the preservation of native conformation and function. This guide provides an objective, data-driven comparison of two widely used zwitterionic detergents: N,N-Dimethyldodecylamine N-oxide (DDAO) and 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).

Quantitative Performance Comparison

The selection of an optimal detergent is often a balance between solubilization efficiency and the maintenance of protein integrity. The following tables summarize the key physicochemical properties of DDAO and CHAPS, alongside experimental data from a comparative proteomics study to provide a quantitative basis for detergent selection.

Physicochemical Properties

The intrinsic properties of a detergent, such as its critical micelle concentration (CMC) and micelle size, play a significant role in its behavior and effectiveness in protein extraction.

PropertyDDAO (LDAO)CHAPS
Detergent Type ZwitterionicZwitterionic
Molecular Weight ~229.4 g/mol 614.9 g/mol [1]
Critical Micelle Concentration (CMC) 1-2 mM[1]6-10 mM[1]
Aggregation Number ~76[1]4-14[1]
Micelle Molecular Weight ~17.4 kDa[1]~6,150 Da[1]
Appearance White crystalline solidWhite crystalline powder[1]
Comparative Efficacy in Membrane Proteomics

A key measure of a detergent's effectiveness is its ability to solubilize a diverse range of proteins from a complex mixture, such as a cell membrane. A study on the membrane proteome of Acinetobacter baumannii provides a direct comparison of the number of identified proteins and peptides using various detergents, including DDAO (LDAO) and CHAPS.

ParameterDDAO (LDAO)CHAPS
Identified Membrane Proteins 248239
Identified Peptides 1005956
Reference [2][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimal protein extraction. The following are generalized protocols for membrane protein extraction using DDAO and CHAPS. It is important to note that optimal conditions, such as detergent concentration and incubation time, may vary depending on the specific protein and cell type and should be empirically determined.

Protocol 1: Membrane Protein Extraction using DDAO

Materials:

  • Cell pellet containing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1-2% (w/v) DDAO, 1 mM DTT

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer.

  • Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Collect Supernatant: Carefully collect the supernatant containing the solubilized membrane proteins for downstream analysis.

Protocol 2: Membrane Protein Extraction using CHAPS

Materials:

  • Cell pellet or tissue sample

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1-2% (w/v) CHAPS, Protease and Phosphatase Inhibitor Cocktails

  • Microcentrifuge

Procedure:

  • Cell/Tissue Preparation: For adherent cells, wash with ice-cold PBS and scrape into the lysis buffer. For suspension cells, pellet and resuspend in lysis buffer. For tissues, homogenize in lysis buffer.

  • Lysis and Solubilization: Add ice-cold CHAPS Lysis Buffer to the prepared sample.

  • Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.

Visualizing the Workflow and Biological Context

To further aid in the understanding of the experimental process and the biological relevance of membrane protein extraction, the following diagrams are provided.

G cluster_0 Upstream Preparation cluster_1 Detergent Solubilization (Critical Step) cluster_2 Downstream Processing CellCulture Cell Culture / Tissue Sample Harvesting Cell Harvesting / Tissue Homogenization CellCulture->Harvesting CellLysis Cell Lysis Harvesting->CellLysis MembraneIsolation Membrane Fraction Isolation CellLysis->MembraneIsolation Solubilization Membrane Solubilization (DDAO or CHAPS) MembraneIsolation->Solubilization Clarification Clarification (Centrifugation) Solubilization->Clarification Purification Protein Purification (e.g., Affinity Chromatography) Clarification->Purification Analysis Downstream Analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) Purification->Analysis GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (Protein of Interest) G_Protein G-Protein GPCR->G_Protein 2. Activation Ligand Ligand Ligand->GPCR 1. Binding Effector Effector Enzyme G_Protein->Effector 3. Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger 4. Production CellularResponse Cellular Response SecondMessenger->CellularResponse 5. Signal Transduction

References

A Comparative Guide to the Encapsulation of Small Molecules in Capric Dimethyl Amine Oxide Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Capric Dimethyl Amine Oxide (C10DMAO) micelles with two other widely used micellar systems, Pluronic® F127 and Poly(ethylene glycol)-poly(ε-caprolactone) (PEG-PCL), for the encapsulation of small molecules. This document is intended to assist researchers in selecting the most appropriate micellar carrier for their specific drug delivery applications by presenting objective performance comparisons supported by experimental data.

Introduction to Micellar Encapsulation

Micelles are self-assembled nanostructures formed by amphiphilic molecules in an aqueous solution. Their unique core-shell structure makes them excellent vehicles for the solubilization and delivery of poorly water-soluble drugs. The hydrophobic core can encapsulate small molecule drugs, protecting them from degradation and enabling their transport through the bloodstream to target tissues. The hydrophilic shell provides a stable interface with the aqueous environment, preventing aggregation and clearance by the reticuloendothelial system.

This guide focuses on:

  • This compound (C10DMAO): A zwitterionic surfactant that can behave as a non-ionic or cationic surfactant depending on the pH.[1]

  • Pluronic® F127: A triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO), widely used for its low toxicity and thermo-responsive properties.[2]

  • PEG-PCL: A biodegradable and biocompatible amphiphilic block copolymer with a hydrophilic PEG block and a hydrophobic PCL block.[3]

Comparative Data on Micellar Properties

The selection of a micellar system is dictated by several key physicochemical properties that influence its stability, drug loading capacity, and in vivo performance. The following tables summarize these properties for C10DMAO, Pluronic® F127, and PEG-PCL micelles.

Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as the model drug, solvent, temperature, and measurement techniques can significantly influence the results.

Table 1: Physicochemical Properties of Unloaded Micelles

PropertyThis compound (C10DMAO)Pluronic® F127PEG-PCL
Critical Micelle Concentration (CMC) ~10.48 mM[3]~0.0031% w/w (~2.5 µM)[2]~0.014 mg/mL[3]
Micelle Size (Hydrodynamic Diameter) ~5 nm (for C12DMAO)[4]~20-25 nm[2][5]~30-60 nm
Zeta Potential Near-neutral (pH dependent)[1]~ -0.67 mV[6]Negative (~ -12 mV)[7]

Table 2: Drug Encapsulation and Release Properties (with a model hydrophobic drug - Doxorubicin)

PropertyThis compound (C10DMAO)Pluronic® F127PEG-PCL
Drug Loading Content (DLC) (%) Data not available in direct comparison~1.145 mg/g (for Doxorubicin base)[5]Increases with PCL chain length[8]
Encapsulation Efficiency (EE) (%) Data not available in direct comparison~45.8% (for Doxorubicin base)[5]~88% (for Curcumin)[7]
In Vitro Release Profile Data not available in direct comparisonpH-dependent; faster release at acidic pH[5]Sustained release; pH-sensitive[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of micellar systems. Below are protocols for key experiments cited in this guide.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property indicating the concentration at which micelles form.[10] It can be determined using various techniques, with fluorescence spectroscopy using a hydrophobic probe like pyrene being a common method.[11]

Protocol:

  • Prepare a stock solution of the amphiphile (C10DMAO, Pluronic® F127, or PEG-PCL) in deionized water.

  • Prepare a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Add a small aliquot of a concentrated pyrene solution in a volatile organic solvent (e.g., acetone) to each dilution, ensuring the final pyrene concentration is constant and very low (e.g., 1 µM).

  • Allow the organic solvent to evaporate completely.

  • Equilibrate the solutions at the desired temperature.

  • Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the samples at a wavelength where pyrene absorbs (e.g., 334 nm) and record the emission spectrum.

  • Determine the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the amphiphile concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.

Measurement of Micelle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution of micelles in solution. Electrophoretic Light Scattering (ELS) is used to determine the zeta potential, which is an indicator of the surface charge and stability of the micelles.[8]

Protocol:

  • Prepare micellar solutions at a concentration well above the CMC in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Filter the solutions through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • For DLS, place the filtered sample into a clean cuvette and measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°) and constant temperature. The instrument's software will calculate the hydrodynamic diameter and polydispersity index (PDI).

  • For ELS, inject the filtered sample into a specialized zeta potential cell. An electric field is applied, and the velocity of the micelles is measured to determine the electrophoretic mobility and calculate the zeta potential.

Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

These parameters quantify the amount of drug successfully encapsulated within the micelles.

Protocol:

  • Prepare drug-loaded micelles using a suitable method (e.g., thin-film hydration, dialysis, or solvent evaporation).

  • Separate the drug-loaded micelles from the unencapsulated, free drug. This can be achieved by methods such as centrifugation, ultracentrifugation, or size exclusion chromatography.

  • Lyophilize the purified micelle solution to obtain a dry powder.

  • Accurately weigh a known amount of the lyophilized powder.

  • Disrupt the micelles and dissolve the drug and polymer in a suitable organic solvent (e.g., acetonitrile, methanol).

  • Quantify the amount of drug in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in micelles / Mass of lyophilized micelles) x 100

    • EE (%) = (Mass of drug in micelles / Initial mass of drug used) x 100

In Vitro Drug Release Study

The dialysis method is commonly employed to evaluate the release kinetics of a drug from micelles over time.

Protocol:

  • Place a known volume and concentration of the drug-loaded micelle solution into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the micelles.

  • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at a specific pH, often 7.4 to simulate physiological conditions and sometimes an acidic pH to simulate the tumor microenvironment). The large volume of the external medium ensures sink conditions.

  • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released as a function of time.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in the validation of small molecule encapsulation in micelles.

Encapsulation_Workflow cluster_prep Micelle Preparation cluster_char Characterization cluster_analysis Data Analysis & Comparison Amphiphile Amphiphilic Molecule (C10DMAO, Pluronic F127, PEG-PCL) Preparation Self-Assembly Method (e.g., Thin-film Hydration) Amphiphile->Preparation Drug Small Molecule Drug Drug->Preparation Solvent Aqueous Solvent Solvent->Preparation CMC CMC Determination Preparation->CMC DLS Size & Zeta Potential (DLS/ELS) Preparation->DLS EE DLC & EE Measurement Preparation->EE Release In Vitro Release Study Preparation->Release Tables Comparative Data Tables CMC->Tables DLS->Tables EE->Tables Release->Tables Guide Comparison Guide Tables->Guide Protocols Experimental Protocols Protocols->Guide

Caption: Experimental workflow for comparing micellar systems.

Encapsulation_Process cluster_solution Aqueous Solution cluster_micelle Micelle Formation Amphiphile Amphiphile Monomers Micelle Micelle Amphiphile->Micelle Self-Assembly (>CMC) Drug Drug Molecules Core Hydrophobic Core (Drug Encapsulated) Shell Hydrophilic Shell

Caption: Diagram of small molecule encapsulation in a micelle.

Conclusion

The choice of a micellar carrier for small molecule delivery is a critical decision in drug development. This guide provides a comparative overview of C10DMAO, Pluronic® F127, and PEG-PCL micelles, highlighting their key physicochemical properties and drug delivery characteristics. While Pluronic® F127 and PEG-PCL are well-established polymeric systems with extensive data available, C10DMAO presents an interesting alternative with its pH-responsive nature. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies, enabling an informed selection of the optimal micellar system for their therapeutic agent. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these systems for specific drug molecules.

References

Performance of Capric dimethyl amine oxide versus Lauryl Maltose Neopentyl Glycol (LMNG) in cryo-EM sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the structural analysis of membrane proteins by cryogenic electron microscopy (cryo-EM), the choice of detergent is a critical determinant of success. The ideal detergent must extract the protein from its native lipid environment, maintain its structural integrity and functional state, and be amenable to the downstream processes of vitrification and data collection. This guide provides an objective comparison of two widely used detergents: the zwitterionic Capric Dimethylamine Oxide (also known as LDAO) and the non-ionic Lauryl Maltose Neopentyl Glycol (LMNG).

At a Glance: Key Performance Differences

While both detergents have proven effective in membrane protein structural biology, they exhibit distinct properties that make them suitable for different types of targets and experimental goals. LMNG is generally considered a milder detergent, renowned for its ability to stabilize the native conformation of delicate membrane proteins. In contrast, LDAO is a more stringent detergent with smaller micelles, which can be advantageous for achieving high-resolution structures of robust proteins.

Quantitative Data Presentation

The selection of a detergent is often guided by its physicochemical properties. The following tables summarize the key quantitative data for Capric Dimethylamine Oxide (LDAO) and Lauryl Maltose Neopentyl Glycol (LMNG).

Table 1: Physicochemical Properties of LDAO and LMNG

PropertyCapric Dimethylamine Oxide (LDAO)Lauryl Maltose Neopentyl Glycol (LMNG)
Chemical Formula C₁₂H₂₇NOC₄₇H₈₈O₂₂
Molecular Weight ( g/mol ) ~229.4~1005.2
Critical Micelle Concentration (CMC) in water ~1-2 mM (~0.023%)~0.01 mM (~0.001%)[1]
Micelle Size (kDa) ~21.5~91 - 393
Aggregation Number ~76~90 - 400
Detergent Class ZwitterionicNon-ionic

Table 2: Performance Characteristics in Cryo-EM

Performance MetricCapric Dimethylamine Oxide (LDAO)Lauryl Maltose Neopentyl Glycol (LMNG)
Protein Stability Can be harsh and may lead to denaturation of less stable proteins.[2]Generally provides excellent stabilization for a wide range of membrane proteins, including GPCRs.[3]
Micelle Characteristics Forms small, weakly scattering micelles, which can reduce background noise in cryo-EM images.[2]Forms larger, often elongated or worm-like micelles, which can increase background noise and interfere with particle picking.[2]
Resolution Potential The small micelle size can be advantageous for achieving high-resolution structures of well-behaved proteins.The larger and more dynamic micelle can sometimes limit the achievable resolution.
Common Applications Crystallization and cryo-EM of robust membrane proteins.Cryo-EM of delicate and conformationally flexible membrane proteins, such as GPCRs and large complexes.[3]
Potential Drawbacks Can disrupt protein-protein interactions and may not be suitable for all targets.[2]High background from detergent micelles can complicate image processing.[4]

Experimental Protocols

The following is a generalized workflow for the preparation of a membrane protein sample for cryo-EM, which can be adapted for use with either LDAO or LMNG. Specific concentrations and incubation times will need to be optimized for each target protein.

Membrane Protein Solubilization and Purification
  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

    • Lyse the cells using a high-pressure homogenizer or sonication.

    • Isolate the cell membranes by ultracentrifugation.

  • Solubilization:

    • Resuspend the isolated membranes in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

    • Add the chosen detergent (LDAO or LMNG) to a final concentration above its CMC (typically 1-2% w/v for initial screening).

    • Incubate with gentle agitation for 1-2 hours at 4°C to allow for solubilization of the membrane proteins.

    • Remove insoluble material by ultracentrifugation.

  • Affinity Chromatography:

    • Load the solubilized protein onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins).

    • Wash the column extensively with a wash buffer containing a lower concentration of the detergent (e.g., 2-5x CMC).

    • Elute the protein with an appropriate elution buffer, still containing the detergent.

  • Size Exclusion Chromatography (SEC):

    • Concentrate the eluted protein.

    • Load the concentrated protein onto a size exclusion chromatography column pre-equilibrated with a final buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) containing the detergent at a concentration just above its CMC.

    • Collect the fractions corresponding to the monodisperse peak of the target protein.

Cryo-EM Grid Preparation
  • Grid Preparation:

    • Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to make the surface hydrophilic.

  • Vitrification:

    • Apply 3-4 µL of the purified protein sample (at an optimized concentration, typically 0.1-5 mg/mL) to the glow-discharged grid.

    • Blot the grid to remove excess liquid, leaving a thin film of the sample.

    • Plunge-freeze the grid into liquid ethane using a vitrification apparatus (e.g., Vitrobot).

  • Screening and Data Collection:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.

    • Collect high-resolution data on suitable grids.

Mandatory Visualization

The following diagrams illustrate the general workflow for membrane protein sample preparation for cryo-EM and the decision-making process for choosing between LDAO and LMNG.

CryoEM_Workflow start Cell Culture & Expression harvest Cell Harvesting start->harvest lysis Cell Lysis harvest->lysis membrane_prep Membrane Isolation lysis->membrane_prep solubilization Solubilization with Detergent (LDAO or LMNG) membrane_prep->solubilization clarification Clarification by Ultracentrifugation solubilization->clarification affinity Affinity Chromatography clarification->affinity sec Size Exclusion Chromatography affinity->sec qc Quality Control (SDS-PAGE, Negative Stain EM) sec->qc vitrification Vitrification qc->vitrification data_collection Cryo-EM Data Collection vitrification->data_collection

A generalized workflow for membrane protein sample preparation for cryo-EM.

Detergent_Choice protein Target Membrane Protein stability Protein Stability? protein->stability robust Robust & Stable stability->robust High delicate Delicate or Conformationally Flexible stability->delicate Low ldao Consider LDAO robust->ldao lmng Consider LMNG delicate->lmng ldao_pros Pros: - Small Micelles - Low Background - High Resolution Potential ldao->ldao_pros ldao_cons Cons: - Can be denaturing - May disrupt complexes ldao->ldao_cons lmng_pros Pros: - Excellent Stabilization - Milder Nature - Good for Large Complexes lmng->lmng_pros lmng_cons Cons: - Large Micelles - High Background - May limit resolution lmng->lmng_cons

A decision tree for selecting between LDAO and LMNG based on protein characteristics.

Concluding Remarks

The choice between Capric Dimethylamine Oxide (LDAO) and Lauryl Maltose Neopentyl Glycol (LMNG) is not always straightforward and often requires empirical testing. LMNG's gentle nature makes it a preferred choice for novel and challenging membrane protein targets where maintaining structural and functional integrity is paramount.[3] On the other hand, for more robust proteins where achieving the highest possible resolution is the primary goal, the smaller micelle size of LDAO presents a distinct advantage.[2]

Recent trends in high-resolution cryo-EM have shown a significant increase in the use of LMNG and other novel detergents, often in combination with other amphiphiles or lipid nanodiscs to create a more native-like environment for the target protein. Ultimately, a successful cryo-EM structure determination project relies on a careful consideration of the target protein's properties and a systematic screening of different detergents and solubilization conditions.

References

Safety Operating Guide

Proper Disposal of Capric Dimethyl Amine Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Capric dimethyl amine oxide, also known as N,N-dimethyldecylamine N-oxide, is a versatile amphoteric surfactant used in various research and development applications. While it is noted for being readily biodegradable, its potential for causing skin and serious eye irritation, along with its high toxicity to aquatic life, necessitates strict adherence to proper disposal protocols.[1][2][3][4] This guide provides detailed, step-by-step procedures to ensure the safe and environmentally responsible disposal of this chemical from a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[3]

  • Protective Clothing: A lab coat or chemical-resistant apron is required to prevent skin contact.[6]

  • Ventilation: Handle the chemical in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols or dust.[5]

Step-by-Step Disposal Protocol

The primary and most recommended method for disposing of this compound waste is through a certified hazardous waste management service.[2][7][8] Discharging this chemical into the sanitary sewer is strongly discouraged due to its acute toxicity to aquatic organisms.[2][9]

Step 1: Waste Collection and Segregation

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for collecting all waste containing this compound. The container must be compatible with the chemical.

  • Labeling: The label should clearly state "Hazardous Waste," list the full chemical name ("this compound"), and include any known concentrations and other components in the waste stream.[8]

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong acids or incompatible solvents, to prevent potentially hazardous reactions.[6] Store waste containers in a designated, secure secondary containment area away from general lab traffic.

Step 2: Managing Spills and Contaminated Materials

  • Containment: In the event of a spill, prevent the material from entering drains or surface waters.[2][10]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid creating dust.[10]

    • For liquid spills or residues, use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[10]

  • Disposal of Contaminated Items: All grossly contaminated items, including PPE, paper towels, and absorbent materials, must be collected and disposed of as hazardous waste in the same container.

Step 3: Decontamination of Empty Containers

An empty container that previously held this compound must be properly decontaminated before it can be disposed of as non-hazardous trash.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent, such as water or an alcohol (e.g., ethanol), that can effectively remove the chemical residue.[6][8]

  • Collect Rinsate: Crucially, the rinsate from all three washes must be collected and treated as hazardous waste. Add it to your designated this compound waste container.[6][8]

  • Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label. The clean container can then typically be disposed of in the normal laboratory trash or recycling stream, in accordance with your institution's policies.[8]

Step 4: Final Disposal

  • Storage: Keep the sealed hazardous waste container in a designated and secure storage area until collection. Ensure the container remains closed except when adding waste.[8]

  • Arrange for Pickup: Contact your institution’s Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[2][7]

Hazard and Toxicity Data

The following table summarizes key quantitative data regarding the hazards associated with this compound, underscoring the importance of preventing its release into the environment.

Hazard MetricSpeciesValueReference
Acute Oral Toxicity (LD50) Rat1320 mg/kg[2]
Acute Fish Toxicity (LC50) Fish>1-10 mg/L[10]
Bacterial Growth Inhibition (EC50) Pseudomonas putida190 mg/L[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_collection Waste Handling & Collection cluster_decon Container Decontamination cluster_final Final Disposal A Identify Waste: This compound (Solutions, Spills, Contaminated Items) B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B Always Start Here C Collect waste in a designated, labeled, leak-proof container. B->C D Is the original container now empty? C->D E Triple-rinse container with a suitable solvent. D->E Yes I Store sealed waste container in a secure secondary containment area. D->I No (Waste is in container) F Collect all rinsate as hazardous waste. E->F F->C Add to waste container G Deface original label. F->G H Dispose of clean container in normal trash/recycling. G->H J Contact EHS or approved waste contractor for pickup. I->J

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capric dimethyl amine oxide
Reactant of Route 2
Capric dimethyl amine oxide

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。